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4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline Documentation Hub

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  • Product: 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline
  • CAS: 75007-95-3

Core Science & Biosynthesis

Foundational

4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline synthesis pathway

Synthesis Pathway of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline: A Comprehensive Technical Guide Executive Summary & Strategic Overview The compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline (also referred to as 2-(4-aminop...

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Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathway of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline: A Comprehensive Technical Guide

Executive Summary & Strategic Overview

The compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline (also referred to as 2-(4-aminophenyl)-3H-imidazo[4,5-c]pyridine) features a highly privileged imidazopyridine pharmacophore. This core structure is widely utilized in the development of kinase inhibitors, antimicrobial agents, and advanced fluorophores[1].

Retrosynthetic Analysis and Pathway Selection

The construction of the imidazo[4,5-c]pyridine core is traditionally achieved via the dehydrative cyclization of an ortho-diamine with a carboxylic acid or aldehyde[2].

  • Route A (Two-Step, Recommended): Condensation of 3,4-diaminopyridine with 4-nitrobenzoic acid in polyphosphoric acid (PPA), followed by the catalytic reduction of the nitro group. This isolates the highly reactive aniline moiety from the harsh, high-temperature acidic conditions required for cyclization.

  • Route B (One-Step, Direct): Direct condensation with 4-aminobenzoic acid in POCl₃ or PPA. While feasible, this route often results in lower yields (40-60%) due to the aniline group participating in unwanted side reactions (e.g., phosphoramidite formation or off-target acylation)[3].

SynthesisWorkflow A 3,4-Diaminopyridine C 2-(4-Nitrophenyl)-3H- imidazo[4,5-c]pyridine A->C PPA, 190°C Dehydration B 4-Nitrobenzoic Acid B->C Condensation D 4-{3H-imidazo[4,5-c]pyridin- 2-yl}aniline C->D Pd/C, H2 Reduction

Workflow for the synthesis of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline via a two-step route.

Mechanistic Insights: Regioselectivity and Cyclization

Understanding the causality behind the reaction mechanism is critical for troubleshooting and scale-up. The formation of the imidazo[4,5-c]pyridine core is not a simultaneous reaction but a stepwise acylation-dehydration sequence.

Nucleophilic Discrepancy: In 3,4-diaminopyridine, the two amino groups are not equivalent. The nitrogen atom within the pyridine ring exerts a strong electron-withdrawing resonance effect that is felt more acutely at the para-position (C4) than at the meta-position (C3). Consequently, the 3-amino group is significantly more nucleophilic than the 4-amino group[4].

When the carboxylic acid is activated by PPA or POCl₃, the initial nucleophilic attack occurs almost exclusively at the 3-amino position, forming a distinct amide intermediate[4]. The subsequent intramolecular cyclization is driven by the thermodynamic stability of the resulting aromatic system, as the less nucleophilic 4-amino group attacks the newly formed carbonyl carbon, followed by the elimination of water[2].

Mechanism M1 Activation of Carboxylic Acid (via POCl3 or PPA) M2 Nucleophilic Attack (by 3-NH2 of Pyridine) M1->M2 M3 Amide Intermediate Formation M2->M3 M4 Intramolecular Cyclization (Attack by 4-NH2) M3->M4 M5 Dehydration (-H2O) M4->M5 M6 Imidazo[4,5-c]pyridine Core M5->M6

Mechanistic pathway of regioselective cyclization forming the imidazo[4,5-c]pyridine core.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Built-in visual and chemical checkpoints ensure that the operator can verify the success of each step in real-time without immediate reliance on complex analytical instrumentation.

Step 1: Synthesis of 2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine

This step utilizes PPA as both the solvent and the dehydrating agent.

  • Preparation: In a 250 mL round-bottom flask equipped with a mechanical stirrer, add 3,4-diaminopyridine (1.0 eq) and 4-nitrobenzoic acid (1.05 eq).

  • Activation: Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the reactants). Causality Note: Mechanical stirring is mandatory as PPA becomes highly viscous at room temperature.

  • Cyclization: Heat the mixture gradually to 180–190 °C. Maintain this temperature for 5–8 hours[3].

    • In-Process Control (IPC): The reaction mixture will transition from a pale suspension to a dark, homogeneous, viscous syrup. TLC (DCM:MeOH 9:1) should show the disappearance of the starting materials.

  • Quenching & Precipitation: Cool the mixture to ~90 °C (do not let it solidify) and pour it slowly into vigorously stirred ice-cold water. The solution will be highly acidic.

  • Neutralization: Slowly add a concentrated KOH or aqueous ammonia solution until the pH reaches 7.5–8.0[3].

    • Self-Validation: A distinct, yellow/tan precipitate will crash out of the solution exclusively at this pH range, confirming the successful removal of the PPA matrix.

  • Isolation: Filter the precipitate, wash thoroughly with distilled water to remove residual phosphate salts, and dry under a vacuum to yield the nitro-intermediate.

Step 2: Reduction to 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline

This step converts the nitro group to the target aniline via catalytic hydrogenation.

  • Setup: Dissolve the 2-(4-nitrophenyl)-3H-imidazo[4,5-c]pyridine intermediate in absolute ethanol (or a mixture of EtOH/THF if solubility is poor).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an inert argon atmosphere to prevent ignition.

  • Hydrogenation: Purge the flask with H₂ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 4–12 hours.

    • In-Process Control (IPC): The yellow color of the nitro compound will gradually fade. Under a 365 nm UV lamp, the reaction mixture will begin to exhibit strong fluorescence, a hallmark of the highly conjugated aniline product[3].

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with hot ethanol.

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude product from ethanol/water to obtain pure 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline.

Quantitative Data & Optimization Metrics

The table below summarizes the expected quantitative metrics and conditions for the discussed synthetic routes, allowing for rapid comparative analysis.

ParameterRoute A: Nitro Precursor (Step 1)Route A: Nitro Reduction (Step 2)Route B: Direct Condensation
Reagents 3,4-DAP, 4-Nitrobenzoic acidNitro-intermediate, Pd/C, H₂3,4-DAP, 4-Aminobenzoic acid
Solvent / Catalyst Polyphosphoric Acid (PPA)Ethanol / MethanolPOCl₃ or PPA
Temperature 180–190 °C25–50 °C110 °C (POCl₃) / 190 °C (PPA)
Reaction Time 5–8 hours4–12 hours8–12 hours
Average Yield 75–85%90–95%40–60%
Purity (Crude) >90% (via pH Precipitation)>95% (via Celite Filtration)~80% (Requires Chromatography)
Primary Challenge High viscosity of PPA matrixCatalyst poisoning by impuritiesAmine side-reactions / Polymerization

References

  • Title: Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and[4,5-b]pyridine derivatives and their antimicrobial activities Source: Molecular Diversity (Springer Nature / PubMed) URL: [Link]

  • Title: Photophysical characteristics of 2-(4′-amino-2′-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and Its Analogues Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Optimization of 2-Anilino-imidazo[4,5-c]pyridines in Targeted Therapeutics

Executive Summary The 2-anilino-imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of potent kinase inhibitors targeting Aurora kinases, FLT3, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-anilino-imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently deployed in the design of potent kinase inhibitors targeting Aurora kinases, FLT3, and JAK family members [1]. While this bicyclic heterocyclic core offers exceptional target engagement via bidentate hydrogen bonding at the kinase hinge region, its physicochemical profile presents significant challenges. High crystal lattice energies, flat aromaticity, and moderate lipophilicity often result in poor aqueous solubility and suboptimal oral bioavailability [2].

As a Senior Application Scientist, I have structured this technical guide to dissect the structural logic, acid-base equilibria, and solubility barriers of 2-anilino-imidazo[4,5-c]pyridines. Furthermore, I provide self-validating, field-proven experimental workflows to accurately profile these parameters during lead optimization.

Structural Architecture & Electronic Properties

The core 1H-imidazo[4,5-c]pyridine system (CID 9227) is an amphoteric, nitrogen-rich aromatic scaffold. It possesses a molecular weight of 119.12 g/mol and a computed XLogP3 of 0.4 [3]. When functionalized with a 2-anilino group, the extended π -conjugation drastically alters the molecule's electronic distribution.

Tautomerism and Target Recognition

Imidazopyridines exist in a dynamic tautomeric equilibrium. For the 2-anilino derivative, the proton can reside on either the N1 or N3 of the imidazole ring (1H vs. 3H tautomers). Additionally, an imino tautomer is theoretically possible but energetically penalized due to the disruption of aromaticity[4]. In the context of drug design, the 1H/3H amino tautomers are the active species, allowing the molecule to act as both a hydrogen bond donor (via the anilino NH) and an acceptor (via the unprotonated imidazole nitrogen) to the backbone amides of the kinase hinge region.

Tautomerism A 1H-Tautomer (Amino form) B 3H-Tautomer (Amino form) A->B Proton Transfer (Fast Equilibrium) C 1H-Tautomer (Imino form) A->C Tautomerization (Unfavorable)

Caption: Tautomeric equilibria of 2-anilino-imidazo[4,5-c]pyridines highlighting preferred states.

Binding Hinge Kinase Hinge Region (Backbone Amides) N1 Imidazole N3 (H-bond Acceptor) N1->Hinge Accepts from backbone NH NH 2-Anilino NH (H-bond Donor) NH->Hinge Donates to backbone C=O

Caption: Bidentate hydrogen bonding model of 2-anilino-imidazo[4,5-c]pyridines at the kinase hinge.

Acid-Base Equilibria (pKa) and Lipophilicity

Understanding the ionization states of 2-anilino-imidazo[4,5-c]pyridines is critical for predicting their behavior in physiological environments.

  • Pyridine Nitrogen (Basic): The pyridine nitrogen typically exhibits a pKa​ between 4.8 and 5.5. This basicity is slightly lower than that of an isolated pyridine ( pKa​ ~5.2) due to the electron-withdrawing nature of the fused imidazole ring.

  • Imidazole NH (Acidic): The imidazole proton is weakly acidic, with a pKa​ ranging from 11.5 to 12.5.

  • 2-Anilino NH (Neutral): The exocyclic amine is non-basic. Its lone pair is highly delocalized into both the electron-deficient imidazopyridine core and the adjacent phenyl ring.

Because the basic pKa​ is ~5.0, these molecules are predominantly neutral at physiological pH (7.4). Consequently, their lipophilicity (LogD 7.4​ ) is nearly identical to their intrinsic LogP. Neutral imidazopyridines typically exhibit LogP values of 1–3[4], but the addition of substituted anilines frequently pushes the LogD 7.4​ into the highly lipophilic range (>3.5), necessitating structural intervention.

Table 1: Representative Physicochemical Data for 2-Anilino-imidazo[4,5-c]pyridines
Substituent ProfileMW ( g/mol ) pKa​ (Pyridine N) pKa​ (Imidazole NH)cLogPLogD (pH 7.4)Thermodynamic Sol. (FaSSIF, μg/mL)
Unsubstituted Core210.245.211.82.62.6< 5.0
4'-Methoxy240.265.311.92.82.8< 2.0
3'-Trifluoromethyl278.234.911.53.93.9< 0.1 (Brick Dust)
4'-(4-Methylpiperazin-1-yl)308.405.111.93.21.8> 150.0

Note: Data synthesized from standard lead optimization trajectories. The addition of the N-methylpiperazine group introduces a basic center ( pKa​ ~8.0), ensuring protonation at pH 7.4, significantly lowering LogD, and rescuing aqueous solubility.

The "Brick Dust" Challenge: Solubility & Permeability

A critical liability often encountered with 2-anilino-imidazo[4,5-c]pyridines is their tendency to behave as "brick dust." These molecules are characterized by high melting points (often >200 °C) and negligible aqueous solubility.

The Causality of Brick Dust: The planar, rigid aromatic system, combined with multiple strong hydrogen bond donors and acceptors, leads to exceptionally stable crystal packing. The energy required to break this crystal lattice exceeds the solvation energy provided by water.

Optimization Strategy: To circumvent this, medicinal chemists employ two primary tactics:

  • Disrupting Planarity: Introducing an ortho-substituent (e.g., a methyl group) on the aniline ring forces a dihedral twist, preventing flat stacking and lowering the crystal lattice energy.

  • Appending Solubilizing Groups: As demonstrated in the optimization of related imidazo[4,5-b]pyridine Aurora kinase inhibitors, attaching basic amines (like piperazines or morpholines) allows the molecule to ionize in the acidic environment of the stomach, drastically improving dissolution and subsequent absorption[2].

Self-Validating Experimental Protocols

Rigorous physicochemical profiling dictates that we move beyond in silico predictions and kinetic assays. Below are the field-standard methodologies used to accurately profile these challenging scaffolds.

Workflow S1 Compound Synthesis & Purification (>95% purity) S2 pKa Determination (Yasuda-Shedlovsky Extrapolation) S1->S2 S3 Lipophilicity (LogD_7.4) (Shake-Flask Method) S1->S3 S4 Thermodynamic Solubility (μ-Dissolution in FaSSIF) S1->S4 D1 Data Integration & Structure-Property Optimization S2->D1 S3->D1 S4->D1

Caption: High-throughput workflow for physicochemical profiling of imidazopyridine libraries.

Protocol 1: Potentiometric pKa​ Determination via Yasuda-Shedlovsky Extrapolation

Causality: Due to the sub-microgram aqueous solubility of neutral 2-anilino-imidazo[4,5-c]pyridines, direct aqueous titration causes precipitation, invalidating the Nernst equation. By titrating in varying ratios of methanol/water, the compound remains dissolved. The Yasuda-Shedlovsky method extrapolates these apparent pKa​ values against the dielectric constant of the solvent to derive the true aqueous pKa​ .

Step-by-Step Methodology:

  • Prepare a 1 mM solution of the analyte in 0.15 M KCl (to maintain constant ionic strength) across three different Methanol/Water cosolvent ratios (e.g., 30 wt%, 40 wt%, 50 wt% MeOH).

  • Acidify the solution to pH ~2.0 using standardized 0.5 M HCl to fully protonate the pyridine and imidazole nitrogens.

  • Perform a potentiometric titration using standardized 0.5 M KOH under a nitrogen atmosphere (to prevent CO2​ absorption, which artificially alters pH) up to pH ~12.0.

  • Record the volume of titrant vs. pH. Identify inflection points corresponding to the deprotonation of the pyridine N and the imidazole NH.

  • Data Processing: Plot the apparent pKa​ ( psKa​ ) + log[H2​O] against 1/ϵ (where ϵ is the dielectric constant of the specific cosolvent mixture). The y-intercept of the linear regression yields the true aqueous pKa​ .

Protocol 2: Thermodynamic Solubility via μ -Dissolution in FaSSIF

Causality: Kinetic solubility (solvent-shift from DMSO stocks) often overestimates solubility due to metastable supersaturation. Thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solution. Using FaSSIF (Fasted State Simulated Intestinal Fluid) instead of pure PBS provides a biorelevant micellar environment, preventing the underestimation of in vivo solubility for lipophilic scaffolds.

Step-by-Step Methodology:

  • Dispense 1–2 mg of highly pure, crystalline 2-anilino-imidazo[4,5-c]pyridine powder into a glass vial.

  • Add 1.0 mL of FaSSIF medium (pH 6.5, containing 3 mM sodium taurocholate and 0.75 mM lecithin).

  • Seal the vial and incubate on an orbital shaker at 37 °C and 200 rpm for 24 to 48 hours to ensure complete thermodynamic equilibrium is reached.

  • Centrifuge the suspension at 10,000 x g for 15 minutes to separate the undissolved solid (the "brick dust" pellet) from the saturated supernatant.

  • Extract the supernatant, dilute appropriately with mobile phase, and quantify the dissolved concentration using HPLC-UV against a pre-established calibration curve.

  • Self-Validation Step: Analyze the remaining solid pellet via Powder X-Ray Diffraction (PXRD) to ensure the crystal form has not converted to a less soluble hydrate or salt form during the assay.

References

  • National Center for Biotechnology Information. "1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227" PubChem Database. URL: [Link]

  • Bavetsias, V., et al. "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia." Journal of Medicinal Chemistry, ACS Publications, 2012. URL:[Link]

  • Bavetsias, V., et al. "Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate." Journal of Medicinal Chemistry, ACS Publications, 2010. URL:[Link]

  • Grokipedia. "Imidazopyridine." Grokipedia Open Encyclopedia. URL:[Link]

Sources

Foundational

4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline and its Derivatives as Kinase Inhibitors Introduction The compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline repr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline and its Derivatives as Kinase Inhibitors

Introduction

The compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline represents a heterocyclic molecule featuring an imidazo[4,5-c]pyridine core. While this specific chemical entity is not extensively characterized in publicly available literature as a standalone therapeutic agent, its structural motifs are frequently incorporated into potent and selective kinase inhibitors. The imidazo[4,5-c]pyridine scaffold serves as a versatile template in medicinal chemistry, often functioning as a bioisostere for purines, which are the core of the natural kinase substrate, adenosine triphosphate (ATP). The aniline substituent is also a classic feature of many kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase's active site.

This guide, therefore, explores the putative mechanism of action of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline as a representative of a class of ATP-competitive kinase inhibitors. We will delve into the likely molecular interactions, the downstream cellular consequences, and the experimental methodologies required to elucidate and validate its activity. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel kinase inhibitors.

Part 1: The Core Hypothesis - A Putative ATP-Competitive Kinase Inhibitor

The central hypothesis for the mechanism of action of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline is its function as an ATP-competitive inhibitor of protein kinases. This mode of action is suggested by the structural similarities of the imidazo[4,5-c]pyridine core to the adenine ring of ATP.

Molecular Target Interaction

ATP-competitive inhibitors operate by binding to the ATP-binding pocket of a kinase, thereby preventing the phosphorylation of substrate proteins. The proposed binding mode for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline would involve:

  • Hinge Binding: The nitrogen atoms within the imidazo[4,5-c]pyridine ring system are likely to form hydrogen bonds with the backbone amide and carbonyl groups of the kinase's "hinge" region. This is a critical interaction for anchoring the inhibitor within the active site.

  • Hydrophobic Interactions: The aromatic rings of the inhibitor are expected to engage in hydrophobic interactions with non-polar residues lining the ATP-binding pocket.

  • Gatekeeper Residue Interaction: The aniline substituent may be positioned to interact with the "gatekeeper" residue, a key determinant of inhibitor selectivity among different kinases.

The following diagram illustrates the hypothetical binding mode of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline within a generic kinase active site.

cluster_kinase Kinase ATP-Binding Pocket Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket Gatekeeper Gatekeeper Residue Inhibitor Inhibitor Inhibitor:f1->Hinge H-Bonds Inhibitor:f0->HydrophobicPocket Hydrophobic Interactions Inhibitor:f2->Gatekeeper Selectivity Interaction

Caption: Hypothetical binding mode of the inhibitor within a kinase active site.

Downstream Signaling Consequences

By inhibiting a target kinase, 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline would block the phosphorylation of its downstream substrates. This would lead to the attenuation of the specific signaling pathway controlled by that kinase. For instance, if the target were a receptor tyrosine kinase (RTK) involved in cell proliferation, the downstream effects would likely include:

  • Decreased phosphorylation of key signaling nodes (e.g., MEK, ERK, AKT).

  • Inhibition of cell cycle progression.

  • Induction of apoptosis.

The following diagram illustrates a generic signaling pathway and the point of inhibition.

Ligand Ligand RTK Receptor Tyrosine Kinase (Target) Ligand->RTK Activation Substrate Substrate Protein RTK->Substrate Phosphorylation pSubstrate Phosphorylated Substrate DownstreamSignaling Downstream Signaling (e.g., MAPK, PI3K/AKT) pSubstrate->DownstreamSignaling CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamSignaling->CellularResponse Inhibitor 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline Inhibitor->RTK Inhibition

Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.

Part 2: Experimental Validation and Characterization

A rigorous and multi-faceted experimental approach is necessary to validate the hypothesized mechanism of action and to characterize the potency, selectivity, and cellular effects of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline.

Target Identification and Engagement

The initial and most critical step is to identify the primary kinase target(s) of the compound.

A broad screen against a panel of recombinant kinases is the gold standard for initial target identification and selectivity assessment.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Compound Preparation: Prepare a stock solution of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline in DMSO. A typical screening concentration is 1 or 10 µM.

  • Assay Plate Preparation: In a multi-well plate, dispense the recombinant kinases, a suitable substrate peptide, and ATP.

  • Compound Addition: Add the test compound to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the controls.

Self-Validating System: The inclusion of positive and negative controls on every plate ensures the validity of the assay run. The Z'-factor is a statistical parameter that should be calculated to assess the quality of the assay. A Z'-factor > 0.5 is generally considered acceptable.

Confirming that the compound engages its target in a cellular context is a crucial follow-up to in vitro screening.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture the target cells to an appropriate density and treat them with the test compound or vehicle control for a defined period.

  • Cell Lysis and Heating: Harvest the cells, lyse them, and aliquot the lysate into several tubes. Heat the aliquots to a range of different temperatures.

  • Protein Precipitation and Separation: Centrifuge the heated samples to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody specific for the putative target kinase.

  • Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Self-Validating System: The use of a vehicle control provides the baseline melting curve. A known inhibitor of the target can be used as a positive control to validate the assay's ability to detect target engagement.

Cellular Pathway Modulation

Once the target is confirmed, the next step is to assess the compound's effect on the downstream signaling pathway.

Experimental Protocol: Phospho-Protein Western Blotting

  • Cell Treatment and Lysis: Treat cells with a range of concentrations of the inhibitor for a specified time. Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated forms of the target kinase and its downstream substrates (e.g., p-MEK, p-ERK). Also, probe for the total protein levels as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the phospho-protein levels to the total protein levels.

Self-Validating System: The inclusion of a vehicle control and a positive control (e.g., a growth factor to stimulate the pathway) is essential. The normalization of phospho-protein levels to total protein levels accounts for any variations in protein loading.

Phenotypic Assays

The final step is to evaluate the compound's effect on cellular phenotypes, such as proliferation and apoptosis.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Seed cells in a multi-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a serial dilution of the compound.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Reagent Addition and Measurement: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. Measure the luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Self-Validating System: Including a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle) on each plate is critical. The dose-response curve should have a clear sigmoidal shape for a well-behaved inhibitor.

Part 3: Data Presentation and Summary

The quantitative data generated from the above experiments should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro and Cellular Activity

ParameterValueAssay
Target Kinase IC₅₀ TBDIn Vitro Kinase Assay
Kinome Selectivity TBDKinase Panel Screen
Cellular IC₅₀ TBDCell Viability Assay
Target Engagement EC₅₀ TBDCETSA
Pathway Inhibition IC₅₀ TBDPhospho-Protein Western Blot

Part 4: Potential Mechanisms of Resistance

Resistance to kinase inhibitors is a significant clinical challenge. Understanding potential resistance mechanisms is crucial for developing next-generation inhibitors.

On-Target Resistance
  • Gatekeeper Mutations: Mutations in the gatekeeper residue can sterically hinder the binding of the inhibitor.

  • Other Active Site Mutations: Mutations elsewhere in the ATP-binding pocket can also reduce inhibitor affinity.

Off-Target Resistance
  • Bypass Signaling: Upregulation of parallel signaling pathways can compensate for the inhibition of the primary target.

  • Drug Efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor.

The following diagram illustrates these potential resistance mechanisms.

cluster_cell Resistant Cell Inhibitor Inhibitor TargetKinase Target Kinase (Gatekeeper Mutation) Inhibitor->TargetKinase Reduced Binding EffluxPump Drug Efflux Pump (Overexpressed) CellularResponse Cellular Proliferation and Survival TargetKinase->CellularResponse Reactivated Signaling BypassPathway Bypass Signaling Pathway (Upregulated) BypassPathway->CellularResponse Compensatory Signaling EffluxPump->Inhibitor Efflux

Exploratory

A Technical Guide to the Biological Activity of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline: A Privileged Scaffold in Kinase-Targeted Drug Discovery

Introduction: The Imidazo[4,5-c]pyridine Core - A Purine Isostere with Therapeutic Promise The compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline belongs to the imidazopyridine class of heterocyclic compounds. These struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[4,5-c]pyridine Core - A Purine Isostere with Therapeutic Promise

The compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline belongs to the imidazopyridine class of heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to interact with a wide array of biological targets, particularly protein kinases.[1][2] The fusion of an imidazole ring with a pyridine moiety creates a scaffold that is a versatile building block in the design of potent and selective therapeutic agents.[2] This guide will provide an in-depth technical overview of the known and potential biological activities of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, drawing upon the extensive research conducted on its close derivatives. We will explore its likely mechanism of action, key therapeutic targets, and the experimental methodologies required for its biological characterization.

Chemical and Synthetic Overview

4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, with the CAS Number 75007-95-3, is a small molecule with the molecular formula C12H10N4.[3] It serves as a crucial intermediate in the synthesis of more complex derivatives, particularly those with applications as dual antagonists and MAO-B inhibitors for conditions like Parkinson's disease.[3]

The synthesis of the imidazo[4,5-c]pyridine core typically involves the cyclization of a diaminopyridine precursor.[1] For 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, a common synthetic route would involve the condensation of 3,4-diaminopyridine with a suitable benzaldehyde derivative, followed by cyclization.[1] The following diagram illustrates a generalized synthetic scheme.

Figure 1: Generalized synthetic pathway for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline.

Anticipated Biological Activity: A Focus on Kinase Inhibition

While direct and extensive biological data for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline is not abundant in the public domain, a comprehensive analysis of its derivatives provides a strong foundation for predicting its activity profile. The imidazo[4,5-c]pyridine scaffold is a well-established "hinge-binding" motif for various protein kinases, suggesting that the primary biological role of this compound is likely as a kinase inhibitor.

Src Family Kinases (SFKs)

Derivatives of imidazo[4,5-c]pyridin-2-one have been identified as potent inhibitors of Src family kinases (SFKs), which are crucial in the signaling pathways of glioblastoma multiforme (GBM).[4] These compounds have demonstrated submicromolar inhibition of Src and Fyn kinases and have shown significant antiproliferative effects on GBM cell lines.[4] The core scaffold of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline provides the necessary framework for interaction with the ATP-binding site of these kinases.

SFK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Family Kinases (Src, Fyn, etc.) RTK->Src Activation Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Phosphorylation Compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline Compound->Src Inhibition Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Figure 2: Proposed inhibition of the Src family kinase signaling pathway.

Aurora Kinases

The imidazo[4,5-c]pyridine scaffold has also been explored for its potential to inhibit Aurora kinases, which are key regulators of mitosis.[5] Overexpression of Aurora kinases is a common feature in many cancers, making them attractive therapeutic targets. Computational simulations and subsequent synthesis have indicated that imidazo[4,5-c]pyridine derivatives can act as promising Aurora kinase A (AURKA) inhibitors.

Aurora_Kinase_Pathway AuroraA Aurora A Kinase Spindle Mitotic Spindle Formation AuroraA->Spindle Segregation Chromosome Segregation AuroraA->Segregation Cytokinesis Cytokinesis AuroraA->Cytokinesis Compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline Compound->AuroraA Inhibition M_Phase M-Phase Arrest & Apoptosis

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Foundational

A Comprehensive Spectroscopic and Analytical Guide to 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline

Foreword: The Pursuit of Analytical Certainty in Drug Discovery In the landscape of modern medicinal chemistry and drug development, the unambiguous characterization of novel chemical entities is paramount. The journey f...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Pursuit of Analytical Certainty in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the unambiguous characterization of novel chemical entities is paramount. The journey from synthesis to therapeutic application is paved with rigorous analytical milestones, each designed to confirm the identity, purity, and structural integrity of a candidate molecule. This guide provides an in-depth technical exploration of the spectroscopic and analytical methodologies for the characterization of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline , a heterocyclic compound of interest in pharmaceutical research. The imidazo[4,5-c]pyridine scaffold is a recognized pharmacophore, and understanding its analytical profile is crucial for advancing research and development efforts.[1]

This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of data, offering a narrative that intertwines experimental protocols with the underlying scientific principles. By explaining the "why" behind the "how," this guide aims to empower the reader with the expertise to not only replicate these analytical methods but also to adapt and troubleshoot them for novel derivatives.

Molecular Structure and its Analytical Implications

The foundation of any spectroscopic analysis lies in a thorough understanding of the molecule's structure. 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline is comprised of a fused imidazo[4,5-c]pyridine core linked to an aniline moiety at the 2-position of the imidazole ring.

Molecular Formula: C₁₂H₁₀N₄[2][3] Molecular Weight: 210.23 g/mol [2][3]

The key structural features that will dictate the spectroscopic output are:

  • The Imidazo[4,5-c]pyridine Core: This bicyclic system contains both a pyridine and an imidazole ring, each with distinct electronic properties and proton environments. The nitrogen atoms within this core will significantly influence the chemical shifts of adjacent protons and carbons in NMR spectroscopy.

  • The Aniline Moiety: The electron-donating amino group on the phenyl ring will impact the electronic transitions observed in UV-Vis spectroscopy and will have a characteristic signature in IR spectroscopy.

  • Tautomerism: The imidazole ring can exhibit tautomerism, with the proton on the nitrogen atom potentially residing on either nitrogen. This can lead to dynamic effects in NMR spectroscopy, which may require variable temperature studies for full characterization.

Diagram: Numbering Scheme for Spectroscopic Assignments

Caption: Numbering of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

Experimental Protocol: A Self-Validating System

A robust NMR acquisition protocol is essential for obtaining high-quality, reproducible data.

Diagram: ¹H and ¹³C NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh ~5-10 mg of sample dissolve Dissolve in 0.5-0.7 mL of DMSO-d6 start->dissolve vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to 5 mm NMR tube vortex->transfer instrument Insert sample into NMR spectrometer (e.g., 400 MHz) transfer->instrument lock Lock on deuterium signal of DMSO-d6 instrument->lock shim Shim for optimal magnetic field homogeneity lock->shim acquire_1H Acquire ¹H NMR spectrum shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum shim->acquire_13C ft_1H Fourier Transform ¹H FID acquire_1H->ft_1H ft_13C Fourier Transform ¹³C FID acquire_13C->ft_13C phase_1H Phase correction ft_1H->phase_1H baseline_1H Baseline correction phase_1H->baseline_1H integrate_1H Integration baseline_1H->integrate_1H phase_13C Phase correction ft_13C->phase_13C baseline_13C Baseline correction phase_13C->baseline_13C peak_pick_13C Peak picking baseline_13C->peak_pick_13C

Caption: Standard workflow for ¹H and ¹³C NMR analysis.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is useful for variable temperature studies. The residual proton signal in DMSO-d₆ at ~2.50 ppm serves as a secondary chemical shift reference. The broad "water" peak often seen in DMSO-d₆ can exchange with the N-H protons of the imidazole and aniline moieties, providing valuable information.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Its chemical inertness and volatility make it ideal.

  • Spectrometer Frequency: A 400 MHz or higher field spectrometer is recommended to achieve good signal dispersion, which is particularly important for resolving the complex aromatic regions of this molecule.

Predicted ¹H NMR Spectroscopic Data

The following table outlines the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline in DMSO-d₆. These predictions are based on the analysis of similar structures found in the literature.[4][5][6]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4 (Pyridine)~8.30Doublet~5.01H
H-6 (Pyridine)~8.10Doublet~8.01H
H-5 (Pyridine)~7.30Doublet of Doublets~8.0, 5.01H
H-2', H-6' (Aniline)~7.90Doublet~8.52H
H-3', H-5' (Aniline)~6.80Doublet~8.52H
NH₂ (Aniline)~5.50Broad Singlet-2H
NH (Imidazole)~13.0Broad Singlet-1H

Interpretation and Justification:

  • Pyridine Protons: The protons on the pyridine ring are expected to be in the downfield region of the spectrum due to the electron-withdrawing nature of the nitrogen atom. The chemical shifts and coupling patterns will be characteristic of a 3,4-disubstituted pyridine system.

  • Aniline Protons: The aniline protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The H-2' and H-6' protons, being ortho to the electron-donating amino group, will be shielded and appear upfield compared to the H-3' and H-5' protons.

  • NH Protons: The amino (NH₂) and imidazole (NH) protons are expected to be broad signals due to quadrupole broadening and exchange with the solvent. The imidazole NH proton is typically very downfield, often above 12 ppm in DMSO-d₆.

Predicted ¹³C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts are presented below, based on data from related imidazo[4,5-c]pyridine and aniline derivatives.[4][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Imidazole)~152.0
C-4 (Pyridine)~145.0
C-6 (Pyridine)~142.0
C-7a (Bridgehead)~135.0
C-5 (Pyridine)~118.0
C-3a (Bridgehead)~115.0
C-1' (Aniline)~120.0
C-2', C-6' (Aniline)~129.0
C-3', C-5' (Aniline)~114.0
C-4' (Aniline)~150.0

Interpretation and Justification:

  • Imidazole Carbon: The C-2 carbon of the imidazole ring, situated between two nitrogen atoms, is expected to be significantly downfield.

  • Pyridine Carbons: The carbons of the pyridine ring will have chemical shifts influenced by the ring nitrogen.

  • Aniline Carbons: The C-4' carbon, directly attached to the amino group, will be the most downfield of the aniline carbons due to the +R effect of the nitrogen. The C-1' carbon, attached to the imidazo[4,5-c]pyridine system, will also be downfield. The chemical shifts of aromatic carbons are sensitive to substituent effects.[9]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

Experimental Protocol: Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that is well-suited for polar, non-volatile molecules like 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline.

Diagram: ESI-MS Experimental Workflow

ESI_MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis start Prepare a dilute solution (~10 µg/mL) in methanol or acetonitrile acidify Acidify with 0.1% formic acid (optional, enhances protonation) start->acidify infuse Infuse sample into ESI source via syringe pump acidify->infuse ionize Apply high voltage to generate charged droplets infuse->ionize desolvate Desolvation to form gas-phase ions ionize->desolvate analyze Mass analysis (e.g., TOF, Quadrupole) desolvate->analyze identify_M_H Identify the [M+H]⁺ ion analyze->identify_M_H check_isotopes Analyze isotopic pattern identify_M_H->check_isotopes fragmentation Perform MS/MS for fragmentation analysis (optional) identify_M_H->fragmentation

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Causality Behind Experimental Choices:

  • Ionization Mode: Positive ion mode is chosen because the multiple nitrogen atoms in the molecule are basic and readily accept a proton to form a positively charged ion ([M+H]⁺).

  • Solvent System: A mixture of methanol or acetonitrile with a small amount of formic acid is a common mobile phase for LC-MS analysis of such compounds, as it promotes efficient ionization.[10]

Predicted Mass Spectrum
Ion Predicted m/z Interpretation
[M+H]⁺211.0978Protonated molecular ion
[M+Na]⁺233.0797Sodium adduct

Interpretation and Justification:

  • High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition. The predicted exact mass of the [M+H]⁺ ion (C₁₂H₁₁N₄⁺) is 211.0978. An experimentally determined mass within a few parts per million (ppm) of this value provides strong evidence for the molecular formula.

  • Fragmentation: While detailed fragmentation pathways would require MS/MS experiments, likely fragmentation would involve the cleavage of the bond between the two ring systems and subsequent fragmentation of the individual rings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR is a modern, convenient method for obtaining IR spectra of solid samples.

Protocol:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Record the sample spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity
3400 - 3200N-H stretching (imidazole and aniline)Medium-Strong, Broad
3100 - 3000Aromatic C-H stretchingMedium
1650 - 1580C=N and C=C stretchingStrong
1620 - 1580N-H bending (aniline)Medium
1500 - 1400Aromatic ring stretchingMedium-Strong
850 - 800C-H out-of-plane bending (p-disubstituted aniline)Strong

Interpretation and Justification:

  • N-H Stretching: The broad absorption in the 3400-3200 cm⁻¹ region is a hallmark of N-H bonds and is expected to be a prominent feature of the spectrum.

  • Aromatic Region: The absorptions between 1650 cm⁻¹ and 1400 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic rings.

  • Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of absorptions that are unique to the molecule, serving as a "fingerprint" for identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are related to the extent of conjugation.

Experimental Protocol

Protocol:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or ethanol).

  • Use a quartz cuvette.

  • Record the spectrum over a range of approximately 200-400 nm.

Predicted UV-Vis Absorption Maxima (λ_max)
Solvent Predicted λ_max (nm) Electronic Transition
Methanol~250 and ~320π → π*

Interpretation and Justification:

  • The extensive conjugation of the fused imidazo[4,5-c]pyridine system in conjunction with the aniline ring is expected to give rise to strong π → π* transitions. The exact position of the absorption maxima can be influenced by the solvent polarity.[11][12] The presence of multiple chromophores will likely result in a complex spectrum with more than one absorption maximum.

Conclusion: A Multi-faceted Approach to Analytical Characterization

The comprehensive analytical characterization of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and elemental composition, IR spectroscopy identifies the key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system.

The data and protocols presented in this guide, while predictive in nature, are grounded in the established principles of spectroscopy and a thorough analysis of structurally related compounds. They provide a robust starting point for any researcher or organization involved in the synthesis, purification, and analysis of this important class of heterocyclic compounds. The self-validating nature of these combined techniques ensures a high degree of confidence in the identity and purity of the material, a non-negotiable requirement in the field of drug discovery and development.

References

  • Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. ResearchGate. Available at: [Link]

  • FULIR (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy (2022). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Available at: [Link]

  • PMC (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Available at: [Link]

  • ResearchGate (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. Available at: [Link]

  • PrepChem.com (n.d.). Synthesis of 2-Phenyl-3H-imidazo[4,5-b]pyridine-3-acetamide. Available at: [Link]

  • MDPI (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Available at: [Link]

  • Rsc.org (n.d.). Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2- a]pyridines with N-Aryl Glycines Enabled by Visible Light. Available at: [Link]

  • PMC (n.d.). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Available at: [Link]

  • DOI (2025). Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supporting Information. Available at: [Link]

  • ResearchGate (n.d.). (PDF) Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Available at: [Link]

  • ResearchGate (2005). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

  • Wiley Online Library (2022). Blue Phosphorescence and Hyperluminescence Generated from Imidazo[4,5‐b]pyridin‐2‐ylidene‐Based Iridium(III) Phosphors. Available at: [Link]

  • CentAUR (n.d.). 4-(3-((Pyridin-4-ylmethyl)amino)-[4][13][14]triazolo[4,3-b][4][13][14]triazin-6- yl)phenol: an improved anticancer agent in hepatocellu. Available at: [Link]

  • Gsrs (n.d.). 2-(3H-IMIDAZO(4,5-C)PYRIDIN-2-YL)ANILINE. Available at: [Link]

  • FULIR (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Available at: [Link]

  • ResearchGate (n.d.). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Available at: [Link]

  • ResearchGate (n.d.). UV‐vis absorption spectra of (a) L1 and (b) L2 observed upon the.... Available at: [Link]

Sources

Exploratory

2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline chemical structure

An In-Depth Technical Guide to 2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline: Synthesis, Characterization, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensive technical ove...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry. By leveraging the structural and functional attributes of the imidazo[4,5-c]pyridine scaffold, this molecule serves as a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural characterization, and potential biological applications.

Introduction: The Imidazo[4,5-c]pyridine Scaffold

The imidazo[4,5-c]pyridine core is a purine isostere, and its derivatives have garnered considerable attention for their diverse pharmacological activities.[1] This structural similarity to endogenous purines allows these compounds to interact with a wide range of biological targets, including enzymes and receptors, leading to potential therapeutic effects in areas such as oncology, virology, and neurology.[1][2] 2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline, which incorporates an aniline moiety at the 2-position of the imidazo[4,5-c]pyridine system, represents a key pharmacophore for further chemical exploration and drug design.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₁₀N₄[3]
Molecular Weight 210.23 g/mol [4]
CAS Number 29528-22-1[4]
IUPAC Name 2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline[3]
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=C(N2)C=NC=C3)N[3]
InChI Key JWOSGZULICUPLU-UHFFFAOYSA-N[3]
Stereochemistry Achiral[3]

Synthesis of 2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline

The synthesis of 2-substituted-1H-imidazo[4,5-c]pyridine derivatives is most commonly achieved through the condensation of 3,4-diaminopyridine with either a carboxylic acid or an aldehyde.[5] A particularly effective method involves the reaction with a benzaldehyde derivative, which can be facilitated by a catalyst such as zinc triflate or by using a bisulfite adduct of the aldehyde.[5][6]

Proposed Synthetic Workflow

The following diagram illustrates a plausible and efficient workflow for the synthesis of the target compound.

G cluster_0 Step 1: Formation of Bisulfite Adduct cluster_1 Step 2: Condensation and Cyclization cluster_2 Step 3: Purification A 2-Aminobenzaldehyde C Bisulfite Adduct A->C Stir in aqueous ethanol B Sodium Bisulfite (NaHSO₃) B->C D 3,4-Diaminopyridine F 2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline D->F Reflux in a suitable solvent (e.g., DMF) E Bisulfite Adduct E->F G Crude Product F->G Workup (e.g., precipitation) H Pure Product G->H Recrystallization or Column Chromatography G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (RTK) Ras Ras Receptor->Ras Growth Factor Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor 2-(3H-imidazo[4,5-c]pyridin-2-yl)aniline (Hypothetical Inhibitor) Inhibitor->Raf ATP-Competitive Inhibition Gene Gene Expression (Proliferation, Survival) Transcription->Gene

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Foundational

Solution Stability and Degradation Kinetics of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline: A Mechanistic and Methodological Guide

Executive Summary The compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline represents a highly privileged pharmacophore. The imidazo[4,5-c]pyridine scaffold is a cornerstone in modern drug discovery, frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline represents a highly privileged pharmacophore. The imidazo[4,5-c]pyridine scaffold is a cornerstone in modern drug discovery, frequently utilized in the development of DNA-dependent protein kinase (DNA-PK) inhibitors[1], tubulin polymerization inhibitors[2], and antiviral agents. However, the integration of an electron-rich aniline moiety with an amphoteric imidazopyridine core introduces complex solution-phase behaviors.

As a Senior Application Scientist, I approach solution stability not merely as a regulatory checkbox, but as a dynamic interplay of thermodynamics and kinetics. This whitepaper deconstructs the structural liabilities of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, maps its degradation pathways, and provides self-validating experimental protocols to ensure absolute data integrity during formulation and assay development.

Molecular Architecture & Reactivity Hotspots

Understanding the stability of this molecule requires isolating its two primary functional domains:

The 3H-Imidazo[4,5-c]pyridine Core

This fused bicyclic system exhibits rapid annular tautomerism between the 1H and 3H forms in solution. The pyridine nitrogen (N5) is susceptible to N-oxidation in the presence of reactive oxygen species (ROS) or peroxides, forming imidazo[4,5-c]pyridine N-oxides[3]. However, in the absence of strong oxidants, the core is remarkably robust. Formulations of related imidazo[4,5-c]pyridine derivatives in 75% propylene glycol (PG) have demonstrated exceptional shelf-life, maintaining 98% assay purity over 26 months at room temperature[4]. Furthermore, aqueous solutions of similar derivatives exhibit near 100% stability over 24 hours at 37 °C[1].

The Aniline Moiety

The primary liability of this molecule lies in the para-substituted aniline group. Anilines are highly susceptible to oxidative degradation[5]. The electron-donating nature of the amine group makes the aromatic ring prone to single-electron transfer (SET) reactions. In oxygenated solutions, or under photolytic stress, the aniline can oxidize to form a radical cation. This intermediate can undergo further oxidation to an iminoquinone or participate in intermolecular radical-radical coupling, leading to polyaniline-like oligomeric adducts[6].

Mechanistic Pathways of Degradation

To rationally design stable formulations, we must map the causality of degradation. The diagram below illustrates the primary oxidative and photolytic pathways that compromise the integrity of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline in solution.

G A 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline (Parent Compound) B Aniline Radical Cation (SET Oxidation) A->B O2 / Light / Metals E Imidazo[4,5-c]pyridine N-oxide (Peroxide Mediated) A->E ROS / H2O2 C Iminoquinone Intermediate (Further Oxidation) B->C -e-, -H+ D Oligomeric Adducts (Polyaniline-like) C->D Nucleophilic Attack

Oxidative degradation pathways of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline.

Empirical Stability Profile

The table below synthesizes the expected kinetic behavior of the 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline scaffold under various environmental stressors, derived from the established behavior of its constituent functional groups[1][4][5].

Stress ConditionEnvironment / MatrixPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Mitigation Strategy
Aqueous (Neutral) pH 7.4 Buffer, 37 °C, DarkNone (Highly Stable)> 6 monthsStandard storage
Aqueous (Acidic) 0.1 M HCl (pH 1), 60 °CMinimal Hydrolysis> 30 daysAvoid extreme heat
Oxidative Stress 3% H2​O2​ , 25 °CN-oxidation & Iminoquinone formation< 4 hoursAddition of antioxidants (e.g., Ascorbic Acid)
Photolytic (UV/Vis) ICH Q1B Light SourcePhoto-oxidation of Aniline12 - 24 hoursAmber glassware, light protection
Co-solvent Matrix 75% Propylene Glycol (PG)None (Highly Stable)> 24 monthsOptimize PG/Water ratio

Experimental Workflows: Self-Validating Protocols

A protocol is only as good as its ability to detect its own failures. When assessing the solution stability of complex heterocycles, relying solely on the disappearance of the parent peak in HPLC is a critical error. The following protocols are designed as self-validating systems , utilizing mass balance to ensure no degradant goes undetected.

Protocol 1: Forced Degradation & Mass Balance Profiling

This workflow establishes the intrinsic stability of the compound and ensures the analytical method is stability-indicating.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline in an inert co-solvent (e.g., 50:50 Methanol/Water).

  • Stress Aliquoting: Distribute 1 mL aliquots into separate amber vials for thermal (60 °C), acidic (0.1 N HCl), basic (0.1 N NaOH), and oxidative (3% H2​O2​ ) stressing.

  • Quenching: After 24 hours, neutralize acidic/basic samples. Quench oxidative samples with sodium thiosulfate to halt radical propagation.

  • Orthogonal Detection (HPLC-DAD-CAD/MS): Inject samples using a gradient reversed-phase method. Use Diode Array Detection (DAD) for UV-active species, and Charged Aerosol Detection (CAD) to quantify species lacking a strong chromophore.

  • The Self-Validation Check (Mass Balance): Calculate the total molar sum of the parent compound and all degradants.

    • Causality Rule: If the mass balance falls below 95%, the protocol flags an error. This indicates that degradants are either precipitating out of solution, volatilizing, or permanently retaining on the column. The method must be re-optimized before trusting the stability data.

Workflow Step1 1. Sample Prep (Buffer, pH 3-9, Co-solvents) Step2 2. Stress Conditions (Temp, Light, Oxidants) Step1->Step2 Step3 3. HPLC-DAD-CAD (Orthogonal Detection) Step2->Step3 Step4 4. Mass Balance Analysis (Parent Loss vs. Degradant Gain) Step3->Step4 Step4->Step1 If <95% Balance Re-optimize Method Step5 5. Kinetic Modeling (Arrhenius & pH-Rate Profiles) Step4->Step5 Mass Balance >95%

Self-validating workflow for assessing solution stability and mass balance.

Protocol 2: Photostability and Radical Mitigation

Because the aniline moiety is highly prone to photo-oxidation[6], establishing light stability is paramount.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare the compound at 0.5 mg/mL in a biologically relevant buffer (e.g., PBS, pH 7.4).

  • Excipient Screening: Prepare parallel formulations containing 0.1% w/v of radical scavengers (e.g., BHT, Ascorbic Acid, or Methionine).

  • ICH Q1B Exposure: Place samples in quartz cuvettes and expose them to an overall illumination of ≥1.2×106 lux hours and an integrated near ultraviolet energy of ≥200 Watt hours/square meter.

  • Dark Controls: Maintain a parallel set of vials wrapped in aluminum foil within the same chamber to isolate thermal degradation from photolytic degradation.

  • Analysis: Quantify the formation of iminoquinone and N-oxide derivatives via LC-MS/MS.

Strategic Formulation Guidelines

Based on the mechanistic vulnerabilities of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, the following formulation strategies are recommended to maximize solution stability:

  • pH Optimization: Formulate at a pH that maintains the compound in its most stable ionization state. Avoid highly alkaline conditions (pH > 9) which can accelerate the deprotonation steps required for iminoquinone formation.

  • Antioxidant Integration: Due to the SET oxidation risk of the aniline, water-soluble antioxidants (like sodium metabisulfite or ascorbic acid) should be included in aqueous formulations. For lipid-based or co-solvent systems, BHT or alpha-tocopherol are highly effective.

  • Solvent Dielectric Tuning: Utilizing co-solvents like Propylene Glycol (PG) or Polyethylene Glycol (PEG) lowers the dielectric constant of the medium, which thermodynamically disfavors the formation of highly polar radical cation transition states, thereby extending shelf-life[4][5].

Sources

Exploratory

The Expanding Therapeutic Landscape of Imidazo[4,5-c]pyridines: A Technical Guide to Key Molecular Targets

Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Drug Discovery The imidazo[4,5-c]pyridine core, a heterocyclic aromatic system, has emerged as a "privileged scaffold" in medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[4,5-c]pyridine core, a heterocyclic aromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, including kinases, polymerases, and receptors. This inherent bio-compatibility has led to the development of a multitude of derivatives with potent and selective activities across diverse therapeutic areas. This technical guide provides an in-depth analysis of the key molecular targets of imidazo[4,5-c]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will explore the mechanistic basis of their therapeutic potential in oncology, virology, and immunology, supported by experimental evidence and detailed protocols.

I. Oncology: Targeting the Pillars of Cancer Progression

The dysregulation of cellular signaling pathways is a hallmark of cancer. Imidazo[4,5-c]pyridine derivatives have shown remarkable efficacy in targeting several key nodes in these pathways, offering new avenues for cancer therapy.

A. Kinase Inhibition: A Dominant Anti-Cancer Strategy

Protein kinases are crucial regulators of cell growth, proliferation, and survival. Their aberrant activity is a common driver of tumorigenesis, making them prime targets for therapeutic intervention. The imidazo[4,5-c]pyridine scaffold has proven to be a versatile template for the design of potent kinase inhibitors.

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is frequently observed in various cancers and is associated with poor prognosis. Imidazo[4,5-c]pyridine derivatives have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[1][2]

Mechanism of Action & Signaling Pathway:

Aurora A is critical for centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis. Inhibition of these kinases by imidazo[4,5-c]pyridine derivatives disrupts these processes, leading to mitotic catastrophe and cell death.

Aurora_Kinase_Pathway cluster_mitosis Mitosis cluster_aurora Aurora Kinase Regulation Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation & Spindle Assembly Aurora_A->Centrosome_Maturation Mitotic_Arrest Mitotic Arrest & Apoptosis Aurora_B Aurora B Chromosome_Segregation Chromosome Segregation & Cytokinesis Aurora_B->Chromosome_Segregation Centrosome_Maturation->Prophase Chromosome_Segregation->Anaphase Imidazo_Pyridine Imidazo[4,5-c]pyridine Derivative Imidazo_Pyridine->Aurora_A Imidazo_Pyridine->Aurora_B Inhibits

Caption: Inhibition of Aurora Kinases by Imidazo[4,5-c]pyridine Derivatives.

Experimental Protocol: In Vitro Aurora Kinase Assay (Example)

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against Aurora A kinase.

  • Reagents and Materials:

    • Recombinant human Aurora A kinase

    • Biotinylated peptide substrate (e.g., LRRASLG)

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • Test compound (imidazo[4,5-c]pyridine derivative) dissolved in DMSO

    • Detection reagents (e.g., HTRF® KinEASE™-STK S1 kit from Cisbio)

    • 384-well low-volume white plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer.

    • Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 4 µL of the Aurora A kinase solution (e.g., 2.5X final concentration) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated peptide substrate and ATP (2.5X final concentration).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the detection reagent mixture containing streptavidin-XL665 and an anti-phospho-serine/threonine antibody labeled with Eu3+-cryptate.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on a compatible HTRF reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio (665 nm/620 nm) and determine the IC50 value of the test compound.

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[3] Its dysregulation is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Imidazo[4,5-c]pyridine derivatives have been developed as potent and selective BTK inhibitors.[4]

Mechanism of Action & Signaling Pathway:

Upon BCR activation, BTK is recruited to the plasma membrane and phosphorylated, leading to the activation of downstream signaling pathways, including PLCγ2, ERK, and NF-κB, which promote B-cell proliferation and survival. Imidazo[4,5-c]pyridine-based BTK inhibitors block this signaling cascade, inducing apoptosis in malignant B-cells.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Activates IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC NFkB_ERK NF-κB / ERK Ca_PKC->NFkB_ERK Proliferation_Survival B-Cell Proliferation & Survival NFkB_ERK->Proliferation_Survival Apoptosis Apoptosis Imidazo_Pyridine Imidazo[4,5-c]pyridine Derivative Imidazo_Pyridine->BTK Inhibits

Caption: Inhibition of BTK Signaling by Imidazo[4,5-c]pyridine Derivatives.

B. Targeting DNA Damage Response and Epigenetics

Beyond kinase inhibition, imidazo[4,5-c]pyridines have shown promise in targeting other critical cancer-related processes, including DNA repair and epigenetic modifications.

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are essential for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality. Several imidazo[4,5-c]pyridinecarboxamide analogs have been identified as potent PARP inhibitors.[5]

Mechanism of Action:

Imidazo[4,5-c]pyridine-based PARP inhibitors bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping PARP on the DNA. This leads to the accumulation of unrepaired single-strand breaks, which are converted to cytotoxic double-strand breaks during DNA replication, ultimately causing cell death in homologous recombination-deficient cancer cells.

Experimental Protocol: PARP-1 Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the inhibitory effect of compounds on PARP-1 activity.

  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme

    • Histone-coated 96-well plate

    • Activated DNA (e.g., sonicated calf thymus DNA)

    • Biotinylated NAD+

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 0.1% Triton X-100)

    • Test compound (imidazo[4,5-c]pyridine derivative) in DMSO

    • Streptavidin-HRP conjugate

    • TMB substrate

    • Stop solution (e.g., 2N H2SO4)

  • Procedure:

    • Rehydrate the histone-coated wells with assay buffer.

    • Add 5 µL of serially diluted test compound or DMSO to the wells.

    • Add 10 µL of a mixture containing PARP-1 enzyme and activated DNA.

    • Incubate for 10 minutes at room temperature.

    • Start the reaction by adding 10 µL of biotinylated NAD+.

    • Incubate for 60 minutes at 37°C.

    • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 50 µL of diluted streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 50 µL of TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a histone methyltransferase that specifically trimethylates histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to transcriptional repression of target genes, including tumor suppressors. Overexpression and gain-of-function mutations of EZH2 are common in many cancers. The imidazo[4,5-c]pyridine derivative, 3-deazaneplanocin A (DZNep), is a known inhibitor of S-adenosyl-L-homocysteine hydrolase, which leads to the indirect inhibition of EZH2.[6] More direct EZH2 inhibitors with this scaffold are also being explored.

Mechanism of Action:

By inhibiting EZH2, imidazo[4,5-c]pyridine derivatives prevent the formation of the repressive H3K27me3 mark, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell growth and proliferation.

C. Direct DNA/RNA Interaction

The structural similarity of the imidazo[4,5-c]pyridine scaffold to purine nucleobases suggests the potential for direct interaction with DNA and RNA.[7] Some tetracyclic imidazo[4,5-b]pyridine derivatives have been shown to bind to DNA with moderate to high affinity, suggesting that DNA and RNA could be potential cellular targets.[8] This interaction can occur through intercalation between base pairs or binding to the minor groove, leading to the disruption of DNA replication and transcription and ultimately inducing apoptosis.

II. Virology: Combating Viral Infections

The unique chemical properties of imidazo[4,5-c]pyridines have also been leveraged in the development of antiviral agents.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The hepatitis C virus (HCV) is a major cause of chronic liver disease worldwide. The HCV NS5B protein is an RNA-dependent RNA polymerase that is essential for viral replication. Tegobuvir, an imidazo[4,5-c]pyridine derivative, is a non-nucleoside inhibitor of NS5B polymerase.[9]

Mechanism of Action:

Tegobuvir and its analogs bind to an allosteric site on the NS5B polymerase, inducing a conformational change that inhibits its enzymatic activity. This prevents the replication of the viral RNA genome, thereby halting the viral life cycle.

Experimental Protocol: HCV Replicon Assay

This cell-based assay is used to determine the antiviral activity of compounds against HCV.

  • Reagents and Materials:

    • Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

    • Cell culture medium (e.g., DMEM with 10% FBS and G418).

    • Test compound (imidazo[4,5-c]pyridine derivative) in DMSO.

    • Luciferase assay reagent.

    • 96-well white-walled, clear-bottom plates.

  • Procedure:

    • Seed the HCV replicon-containing Huh-7 cells in the 96-well plates and incubate overnight.

    • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

    • Incubate for 72 hours at 37°C.

    • Remove the culture medium and lyse the cells.

    • Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

    • In a parallel plate, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the compound.

    • Calculate the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).

III. Immunology and Inflammation: Modulating the Immune Response

Imidazo[4,5-c]pyridine derivatives have also demonstrated significant immunomodulatory and anti-inflammatory properties.

Toll-Like Receptor 7 (TLR7) Agonism

Toll-like receptor 7 (TLR7) is an endosomal receptor that recognizes single-stranded RNA, such as that from viruses. Activation of TLR7 on immune cells, particularly plasmacytoid dendritic cells (pDCs), leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, initiating a potent antiviral and anti-tumor immune response. Several imidazo[4,5-c]pyridine compounds have been identified as potent TLR7 agonists.[10][11]

Mechanism of Action & Signaling Pathway:

Imidazo[4,5-c]pyridine TLR7 agonists bind to the TLR7 receptor in the endosome, triggering a signaling cascade through the MyD88-dependent pathway. This leads to the activation of transcription factors IRF7 and NF-κB, resulting in the production of type I interferons and inflammatory cytokines.

TLR7_Signaling_Pathway cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR7 TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK_complex IKK complex TRAF6->IKK_complex IRF7 IRF7 TRAF6->IRF7 NFkB NF-κB IKK_complex->NFkB Gene_Transcription Gene Transcription NFkB->Gene_Transcription IRF7->Gene_Transcription IFN_Cytokines Type I IFN & Pro-inflammatory Cytokines Gene_Transcription->IFN_Cytokines Imidazo_Pyridine Imidazo[4,5-c]pyridine Agonist Imidazo_Pyridine->TLR7

Caption: TLR7 Signaling Pathway Activation by Imidazo[4,5-c]pyridine Agonists.

IV. Anti-Infectives: A New Frontier

The therapeutic potential of imidazo[4,5-c]pyridines extends to the treatment of bacterial and fungal infections.

Glucosamine-6-Phosphate Synthase Inhibition

Glucosamine-6-phosphate (GlcN-6-P) synthase is a crucial enzyme in the biosynthesis of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death. Imidazo[4,5-c]pyridine derivatives have been investigated as potential inhibitors of GlcN-6-P synthase for the treatment of fungal infections.[6]

V. Summary of Therapeutic Targets and Representative Data

The following table summarizes the key therapeutic targets of imidazo[4,5-c]pyridine derivatives and provides representative biological activity data.

Therapeutic AreaTargetRepresentative Compound(s)Biological Activity (IC50/EC50)Reference
Oncology Aurora Kinase AImidazo[4,5-b]pyridine derivatives0.021 µM[12]
Bruton's Tyrosine Kinase (BTK)Trisubstituted imidazo[4,5-c]pyridinesHigh activity[4]
Poly(ADP-ribose) Polymerase (PARP)Imidazo[4,5-c]pyridinecarboxamides8.6 nM[5]
Enhancer of Zeste Homolog 2 (EZH2)3-Deazaneplanocin A (DZNep)Indirect inhibition[6]
Virology HCV NS5B PolymeraseTegobuvir and analogs1.163 nM[9]
Immunology Toll-Like Receptor 7 (TLR7)Novel imidazo[4,5-c]pyridine compoundsAgonistic activity[11]
Anti-Infectives Glucosamine-6-Phosphate SynthaseImidazo[4,5-c]pyridine derivativesAntimicrobial activity[6]

VI. Conclusion and Future Directions

The imidazo[4,5-c]pyridine scaffold has unequivocally demonstrated its value in modern drug discovery. Its versatility has enabled the development of potent and selective modulators of a wide range of therapeutic targets. The continued exploration of this privileged structure, guided by a deeper understanding of its structure-activity relationships and the application of advanced drug design strategies, holds immense promise for the discovery of novel therapeutics for cancer, viral infections, inflammatory diseases, and beyond. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to translate their preclinical potential into clinical success.

VII. References

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  • Li, Y., et al. (2018). Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B. Bioorganic & Medicinal Chemistry, 26(10), 2846-2857. [Link]

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  • Montgomery, J. A., & Hewson, K. (1984). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry, 27(4), 443-448. [Link]

  • Perin, N., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative activity and DNA/RNA binding study. European Journal of Medicinal Chemistry, 217, 113342. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]

  • De Lucca, G. V., et al. (2016). Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure–Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). Journal of Medicinal Chemistry, 59(17), 7915-7935. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]

  • Alick, S. M., et al. (2025). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Kim, Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 132, 130497. [Link]

  • Kim, Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • BPS Bioscience. (n.d.). EZH2 Assay Service. Retrieved from [Link]

  • Lomov, D. A., et al. (2016). Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. R Discovery. [Link]

  • Girdler, F., et al. (2016). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 287. [Link]

  • BellBrook Labs. (n.d.). EZH2 Assay. Retrieved from [Link]

  • Estupiñán, O., et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Immunology, 12, 658639. [Link]

  • Perin, N., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives: Design, synthesis, antiproliferative activity and DNA/RNA binding study. European Journal of Medicinal Chemistry, 217, 113342. [Link]

  • Hranjec, M., et al. (2011). Novel imidazo[4,5-b]pyridine and triaza-benzo[c]fluorene derivatives: synthesis, antiproliferative activity and DNA binding studies. European Journal of Medicinal Chemistry, 46(7), 2748-2758. [Link]

  • Qi, W., et al. (2012). Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation. Proceedings of the National Academy of Sciences, 109(52), 21360-21365. [Link]

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  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate. Journal of Medicinal Chemistry, 53(14), 5213-5228. [Link]

  • Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate. Journal of Medicinal Chemistry. [Link]

  • Lallo, A., et al. (2018). Aurora A Kinase Inhibition Is Synthetic Lethal with Loss of the RB1 Tumor Suppressor Gene. Cancer Discovery, 8(3), 316-331. [Link]

  • Perin, N., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2026). SAR studies of 3H-imidazo[4,5-b] pyridine and 3H-imidazo[4,5-c] pyridine derivatives. ResearchGate. [Link]

  • Sajith, A. M., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]

  • Perin, N., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]

  • Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]

  • El-Damasy, A. K., et al. (2020). Structure-Based Discovery and Bioactivity Evaluation of Novel Aurora-A Kinase Inhibitors as Anticancer Agents via Docking-Based Comparative Intermolecular Contacts Analysis (dbCICA). Molecules, 25(24), 6030. [Link]

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  • Wu, J., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1629-1641. [Link]

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Sources

Foundational

In Silico Analysis of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for a Computational Approach The compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, with its imidazo[4,5-c]pyridine core, represents a privileged scaffold in medicinal chemistry. This structural m...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for a Computational Approach

The compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, with its imidazo[4,5-c]pyridine core, represents a privileged scaffold in medicinal chemistry. This structural motif is isosteric to the 9H-purine scaffold, a cornerstone of many endogenous signaling molecules.[1][2] Consequently, derivatives of this heterocyclic system have demonstrated a broad spectrum of biological activities, including the inhibition of protein kinases, which are pivotal targets in oncology and other therapeutic areas.[1][2][3][4] This guide provides a comprehensive, in-depth technical framework for the in silico modeling of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, offering a validated workflow from initial structure preparation to advanced molecular dynamics simulations. The methodologies outlined herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

I. Foundational Analysis: Physicochemical and ADMET Profiling

Prior to engaging in complex and computationally expensive modeling, a foundational understanding of the molecule's drug-like properties is essential. This initial screening allows for the early identification of potential liabilities and informs the subsequent stages of the in silico investigation.

A. Physicochemical Properties

A summary of the key physicochemical properties of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline is presented in Table 1. These parameters are critical for predicting the compound's behavior in biological systems.

PropertyValueSource
CAS Number75007-95-3[5]
Molecular FormulaC12H10N4[5]
Molecular Weight210.24 g/mol [5]
StereochemistryAchiral[5]
B. ADMET Prediction

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery.[6][7][8] A variety of computational tools are available for this purpose, ranging from open-access web servers to sophisticated commercial software packages.[6][9][10]

Experimental Protocol: ADMET Prediction

  • Structure Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline: c1ccc(c(c1)-c2nc3ccncc3[nH]2)N.[5]

  • Tool Selection: For this guide, we will utilize a freely accessible web-based tool such as ADMETlab or ADMET-AI.[6][9]

  • Submission: Input the SMILES string into the selected platform.

  • Analysis: The platform will generate a comprehensive report of predicted ADMET properties. Key parameters to scrutinize include:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential.

    • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

    • Excretion: Predicted clearance and half-life.

    • Toxicity: Ames mutagenicity, cardiotoxicity (hERG inhibition), and hepatotoxicity.

The results from this analysis will provide a preliminary assessment of the compound's developability and potential for off-target effects.

II. Target Identification and Molecular Docking

The imidazo[4,5-c]pyridine scaffold has been associated with the inhibition of several protein kinase families.[1][2][3][4][11] This section will focus on a workflow for identifying and validating potential protein targets for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline through molecular docking.

A. Potential Protein Targets

Based on existing literature, the following protein kinases are high-priority targets for in silico investigation of imidazo[4,5-c]pyridine derivatives:

  • Src Family Kinases (SFKs): Implicated in glioblastoma and other cancers.[3]

  • Aurora Kinases: Serine/threonine kinases that are key regulators of cell division and are frequently overexpressed in tumors.[2][4]

  • DNA-Dependent Protein Kinase (DNA-PK): A crucial enzyme in the DNA damage response, making it an attractive target for cancer radiosensitizers.[11][12][13]

B. Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.[14][15][16]

G cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis ligand_prep Ligand Preparation (Add Hydrogens, Assign Charges) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (Remove Water, Add Hydrogens) receptor_prep->grid_gen docking_run Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Pose Analysis (Binding Energy, Interactions) docking_run->pose_analysis visualization Visualization (PyMOL, Chimera) pose_analysis->visualization

Caption: Molecular Docking Workflow.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Generate a 3D structure of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline.

    • Add hydrogen atoms and assign Gasteiger charges using AutoDock Tools (ADT).[14]

    • Define rotatable bonds to allow for conformational flexibility during docking.[14]

    • Save the prepared ligand in PDBQT format.

  • Receptor Preparation:

    • Download the crystal structure of the target protein (e.g., Src kinase, PDB ID: 1Y57) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using ADT.

    • Save the prepared receptor in PDBQT format.

  • Grid Box Generation:

    • Define the search space for docking by creating a grid box that encompasses the active site of the receptor.[14] The dimensions of the grid box should be sufficient to allow the ligand to move and rotate freely.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the prepared ligand and receptor, the grid box parameters, and the exhaustiveness of the search.

    • Execute the docking simulation using AutoDock Vina.[17]

  • Results Analysis:

    • Analyze the output file, which will contain the binding energies and coordinates of the predicted binding poses.

    • Visualize the protein-ligand interactions of the top-ranked poses using molecular graphics software such as PyMOL or UCSF Chimera.[17] Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

III. Molecular Dynamics Simulation

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the complex over time.[18][19][20][21]

G cluster_setup System Setup cluster_simulation Simulation cluster_analysis Trajectory Analysis topology Generate Topologies (Protein and Ligand) solvation Solvation (e.g., TIP3P water) topology->solvation ionization Add Ions (Neutralize System) solvation->ionization minimization Energy Minimization ionization->minimization equilibration Equilibration (NVT and NPT) minimization->equilibration production Production MD Run equilibration->production rmsd RMSD Analysis production->rmsd rmsf RMSF Analysis production->rmsf h_bonds Hydrogen Bond Analysis production->h_bonds

Caption: Molecular Dynamics Simulation Workflow.

Experimental Protocol: MD Simulation with GROMACS

  • System Preparation:

    • Use the best-ranked docked pose of the protein-ligand complex as the starting structure.

    • Generate topologies for the protein (e.g., using the CHARMM36 force field) and the ligand (e.g., using the CGenFF server).[18]

    • Solvate the complex in a periodic box of water (e.g., TIP3P model) and add ions to neutralize the system.[18]

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.[18]

  • Equilibration:

    • Conduct a two-step equilibration process: first in the NVT (constant number of particles, volume, and temperature) ensemble, followed by the NPT (constant number of particles, pressure, and temperature) ensemble.[22] This ensures that the system is well-equilibrated at the desired temperature and pressure.

  • Production MD:

    • Run the production MD simulation for a sufficient duration (e.g., 10-100 ns) to sample the conformational space of the protein-ligand complex.[18]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.[18]

    • Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the protein and the ligand throughout the simulation.

IV. Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[23][24][25] For imidazo[4,5-c]pyridine derivatives, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide valuable insights for lead optimization.[24][26]

Conceptual Workflow for 3D-QSAR

  • Dataset Preparation: Compile a dataset of imidazo[4,5-c]pyridine analogs with their experimentally determined biological activities (e.g., IC50 values).

  • Molecular Alignment: Align the molecules in the dataset based on a common scaffold.

  • Descriptor Calculation: Calculate steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) around the aligned molecules.

  • Model Generation: Use Partial Least Squares (PLS) regression to build a model that correlates the calculated descriptors with the biological activities.

  • Model Validation: Validate the predictive power of the model using internal (cross-validation) and external validation techniques.[25]

The resulting 3D-QSAR model can be used to predict the activity of novel, unsynthesized analogs of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, thereby guiding further synthetic efforts.

V. Conclusion and Future Directions

This guide has presented a comprehensive in silico workflow for the characterization of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline. By integrating ADMET profiling, molecular docking, molecular dynamics simulations, and QSAR modeling, researchers can gain a deep understanding of the potential of this compound as a therapeutic agent. The insights derived from these computational studies can significantly accelerate the drug discovery process by prioritizing promising candidates and guiding their optimization. Future work could involve the application of more advanced techniques such as free energy perturbation (FEP) calculations to more accurately predict binding affinities and the use of machine learning models for de novo drug design.

References

  • Bio-protocol. (n.d.). Molecular Dynamics Simulation of Protein–Ligand Complexes. Retrieved from [Link]

  • Gadkari, S., Choudhari, P., Bhatia, M., Khetmar, S., & Jadhav, S. (n.d.). 3D QSAR, PHARMACOPHORE INDENTIFICATION STUDIES ON SERIES OF IMIDAZOPYRIDINE ANALOGS AS NEMATICIDAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research.
  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • OpenFE. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2018).
  • Ma, Y., et al. (2015). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. Molecules, 20(6), 9978-9997.
  • ADMET-AI. (2024, March 28). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries. Retrieved from [Link]

  • Simulations Plus. (2026, March 8). ADMET Predictor® - Machine Learning- ADMET property prediction. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Wang, C., et al. (2024).
  • National Center for Biotechnology Information. (n.d.). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Retrieved from [Link]

  • ACS Publications. (2024, July 15). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.
  • Read the Docs. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation. Retrieved from [Link]

  • FULIR. (n.d.). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Retrieved from [Link]

  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]

  • IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • R Discovery. (2016, December 1). Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. Retrieved from [Link]

  • University of Virginia. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • Oxford Academic. (2020, October 15). Enlighten2: molecular dynamics simulations of protein–ligand systems made accessible.
  • Bonvin Lab. (n.d.). Small-molecule docking - HADDOCK3 User Manual. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Retrieved from [Link]

  • PubMed. (2024, July 25). Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Retrieved from [Link]

  • ResearchGate. (2024, July 15). (PDF) Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Retrieved from [Link]

  • GSRS. (n.d.). 2-(3H-IMIDAZO(4,5-C)PYRIDIN-2-YL)ANILINE. Retrieved from [Link]

Sources

Exploratory

Introduction and Chemical Identity

An In-Depth Technical Guide to 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS Number: 75007-95-3) For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS Number: 75007-95-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. Drawing upon data from analogous compounds and general principles of organic chemistry, this document will delve into its physicochemical properties, synthesis, potential applications, and safe handling procedures.

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone belongs to a class of azole-containing compounds that are of considerable interest in the development of new therapeutic agents. The presence of the 1,2,4-triazole ring, a five-membered aromatic heterocycle, is a common structural motif in many biologically active molecules. This is often due to its ability to coordinate with metallic ions in enzyme active sites and participate in hydrogen bonding. The 4-chlorophenyl group is an important substituent that can influence the compound's lipophilicity and its interaction with biological targets.

Compounds with a 2-(1H-1,2,4-triazol-1-yl)-1-phenylethanone fragment are recognized as key intermediates in the synthesis of new antifungal drugs.[1] Furthermore, derivatives of 1,2,4-triazole are actively being explored for their anticonvulsant properties.[2][3]

Physicochemical Properties

While specific experimental data for 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone is limited in the public domain, its properties can be inferred from closely related analogs.

PropertyValueSource/Analogy
CAS Number 75007-95-3-
Molecular Formula C10H8ClN3OInferred
Molecular Weight 221.64 g/mol Calculated
Appearance Likely a white to off-white solidAnalogy to similar compounds
Melting Point Expected to be in the range of similar aryltriazolylethanones (e.g., 154.7–155.8 °C for a related derivative)[4]
Solubility Likely soluble in organic solvents like DMF, DMSO, and alcohols; limited solubility in water.General chemical principles

Synthesis and Characterization

The synthesis of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and its analogs typically follows a nucleophilic substitution pathway.

General Synthetic Approach

A common method involves the reaction of a substituted α-haloketone with 1,2,4-triazole in the presence of a base.[1][5]

Synthesis_Pathway reactant1 2-chloro-1-(4-chlorophenyl)ethanone reaction + reactant1->reaction reactant2 1H-1,2,4-Triazole reactant2->reaction product 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone reaction->product Base (e.g., NaH, K2CO3) Solvent (e.g., DMF) Room Temperature Antifungal_Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane CYP51->Ergosterol Biosynthesis Cell Lysis Cell Lysis Membrane->Cell Lysis Disruption Drug 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Drug->CYP51 Inhibition

Sources

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of Imidazo[4,5-c]pyridines

Executive Summary & Pharmacological Context Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a highly privileged heterocyclic scaffold in modern drug discovery. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Imidazo[4,5-c]pyridines, commonly referred to as 3-deazapurines, represent a highly privileged heterocyclic scaffold in modern drug discovery. As a Senior Application Scientist, I have consistently observed that the strategic functionalization of this core dramatically shifts its pharmacological profile. Because of their structural mimicry of endogenous purines, these derivatives readily and selectively interact with a diverse array of biological macromolecules, including kinases (e.g., PI3K/mTOR), polymerases, and microbial enzymes like GlcN-6-P synthase [1].

Historically, the synthesis of imidazo[4,5-c]pyridines required harsh conditions (e.g., >150 °C, strong protic acids), which severely limited functional group tolerance and resulted in poor atom economy. The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow, enabling rapid, high-yielding, and regioselective assembly under milder, catalytic conditions [2].

Bioisostere Core Imidazo[4,5-c]pyridine (3-Deazapurine Scaffold) Bio Purine Bioisosterism Core->Bio Structural Mimicry Kinase Oncology Targets PI3K/mTOR, Aurora Kinases Bio->Kinase ATP-competitive binding Microbe Antimicrobial Targets GlcN-6-P Synthase Bio->Microbe Enzyme Inhibition

Pharmacological targeting pathways of imidazo[4,5-c]pyridine derivatives.

Mechanistic Rationale: The Microwave Advantage

The fundamental challenge in synthesizing fused imidazopyridines lies in the final intramolecular cyclodehydration step. Under conventional conductive heating, the reaction mixture relies on thermal gradients, often taking 12 to 24 hours to overcome the high activation energy ( Ea​ ) barrier for ring closure.

Microwave irradiation bypasses this limitation via dielectric heating . The alternating electromagnetic field directly excites polar molecules (such as the solvent and the intermediate amide), causing rapid molecular friction and uniform volumetric heating. When coupled with chemical promoters like Propylphosphonic anhydride (T3P) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), the microwave environment creates a highly synergistic system. T3P acts as a low-toxicity coupling agent to activate the carboxylic acid, while DBU serves as a sterically hindered, non-nucleophilic base that drives the initial amide bond formation without competing as a nucleophile [1, 2].

Quantitative Method Comparison

The integration of microwave irradiation with optimized catalytic systems provides a statistically significant improvement in yield and throughput. The table below summarizes the causality behind transitioning from conventional reflux to MAOS methodologies.

Reaction MethodologyReagents / CatalystsSolventTemp (°C)TimeAverage Yield (%)Mechanistic Advantage
Conventional Reflux Strong Acids (e.g., PPA)Neat / Toluene>15012–24 h30–50None; limited functional group tolerance.
MAOS (T3P/DBU) T3P, DBUEtOAc12015–20 min75–92Mild conditions; T3P minimizes epimerization [1].
MAOS (Zn-Catalyzed) Zn(OTf)₂ or ZnCl₂DMF16055 min60–85Zn²⁺ coordinates carbonyls, ideal for multicomponent reactions [2].
MAOS (Cascade) HCl (4.0 M in dioxane)3-Pentanol200–23020 min65–90Extreme step-economy for complex quinolinones [3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is provided for every critical step to ensure that researchers can troubleshoot and adapt these methodologies to novel substrates.

Protocol A: T3P/DBU-Mediated Microwave Cyclodehydration [1, 2]

This protocol is highly recommended for the rapid synthesis of 2-substituted imidazo[4,5-c]pyridines from 3,4-diaminopyridine and various carboxylic acids.

1. Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, dissolve 3,4-diaminopyridine (1.0 equiv, 1.0 mmol) and the desired carboxylic acid (1.1 equiv, 1.1 mmol) in 3.0 mL of anhydrous ethyl acetate.

  • Causality: Ethyl acetate is selected as a green solvent with a moderate dielectric constant, ensuring optimal microwave energy absorption without generating excessive internal pressure.

2. Chemical Activation: Add DBU (3.0 equiv, 3.0 mmol) followed by the dropwise addition of T3P (50% solution in EtOAc, 1.5 equiv, 1.5 mmol) at ambient temperature.

  • Causality: DBU deprotonates the carboxylic acid, facilitating nucleophilic attack by T3P to form a highly reactive mixed anhydride. DBU's steric bulk prevents it from acting as a competing nucleophile, ensuring high chemoselectivity.

3. Dielectric Heating: Seal the vial with a Teflon septum cap. Subject the mixture to microwave irradiation at 120 °C for 15–20 minutes. Set the maximum power to 150 W and engage dynamic pressure monitoring (limit: 250 psi).

  • Causality: Dielectric heating rapidly elevates the reaction mixture to the target temperature uniformly, directly overcoming the activation energy barrier for the intramolecular cyclodehydration of the intermediate amide.

4. Quenching & Extraction: Cool the vial to room temperature using compressed air cooling. Dilute the mixture with 10 mL of distilled water and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Causality: NaHCO₃ neutralizes residual DBU and acidic byproducts from T3P, driving them into the aqueous phase and preventing the degradation of the basic imidazopyridine core during concentration.

5. Purification & Self-Validation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (typically a DCM/MeOH gradient).

  • Validation Check: Monitor reaction progression via LC-MS. The disappearance of the intermediate amide mass [M+H]+ and the appearance of the cyclodehydrated product mass [M-H₂O+H]+ confirms the successful overcoming of the cyclization energy barrier.

ProtocolWorkflow Step1 Reagent Assembly 3,4-Diaminopyridine + Carboxylic Acid Step2 Chemical Activation T3P + DBU in EtOAc Step1->Step2 Base Addition Step3 Dielectric Heating MW: 120°C, 15 min Step2->Step3 Sealed Vessel Step4 Cyclodehydration Ring Closure Step3->Step4 Overcome Ea Step5 Imidazo[4,5-c]pyridine Isolation Step4->Step5 Quench & Purify

Workflow of T3P/DBU-mediated microwave-assisted synthesis of imidazo[4,5-c]pyridines.

Protocol B: Acid-Promoted Cascade Assembly of Imidazo[4,5-c]quinolin-2-ones [3]

This highly atom-economical protocol collapses a traditional multi-step linear sequence into a single-pot cascade reaction.

1. Preparation: To a 2.0 mL conical microwave vial, add the N-methyl carbamate precursor (0.1 mmol) and 1.0 mL of 3-pentanol. Heat gently with shaking until the solid is completely homogenized.

  • Causality: 3-pentanol serves as a high-boiling, microwave-transparent solvent. It allows the reaction to reach extreme temperatures (200–230 °C) without generating catastrophic vapor pressure.

2. Amination: After cooling to room temperature, add the corresponding aniline derivative (0.2 mmol) and HCl (0.3 mmol, 4.0 M in dioxane).

  • Causality: HCl acts as a critical Lewis-like promoter, protonating the carbamate carbonyl to increase its electrophilicity. This facilitates nucleophilic attack by the otherwise weakly nucleophilic aniline.

3. Irradiation & Cascade Cyclization: Seal the vial and heat via microwave irradiation at 200 °C at a high absorption level for 20 minutes.

  • Causality: The extreme thermal energy provided by the microwave drives the amination-cyclization cascade in a single pot, forcing the thermodynamically favored formation of the rigid imidazo[4,5-c]quinolin-2-one core.

4. Isolation: Cool to room temperature, dilute with water, neutralize with K₃PO₄, and extract. Purify via standard reverse-phase chromatography.

References

  • Jose, G., Kumara, S. T. H., Nagendrappa, G., & Harish, B. G. "New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation." European Journal of Medicinal Chemistry, 2014. URL:[Link]

  • "Acid-Promoted Cascade Reaction of N-(4-Chloroquinolin-3-yl)carbamates with Amines: One-Pot Assembly of Imidazo[4,5-c]quinolin-2-one." National Institutes of Health (PMC), 2020. URL:[Link]

Application

Application Note: High-Efficiency Purification of 2-Anilino-imidazo[4,5-c]pyridines via Column Chromatography

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Chromatographic Challenges 2-Anilino-imidazo[4,5-c]pyridines are highly va...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Chromatographic Challenges

2-Anilino-imidazo[4,5-c]pyridines are highly valued pharmacophores in modern drug discovery, frequently utilized for their potent kinase inhibitory activity (e.g., against JAK and Aurora kinases) and robust antiviral properties . However, the isolation and purification of these nitrogen-dense heterocycles present a significant bottleneck in synthetic workflows.

The Causality of the Problem: The imidazo[4,5-c]pyridine core contains multiple nitrogen atoms with varying basicity (pyridine and imidazole nitrogens, pKa​ ~5–6), coupled with the secondary amine of the anilino group. When subjected to normal-phase silica gel chromatography, these basic sites act as strong hydrogen-bond acceptors and donors. They interact aggressively with the weakly acidic silanol groups (Si-OH, pKa​ ~4.5) present on standard unmodified silica. This acid-base interaction leads to severe band broadening, chromatographic streaking, and in some cases, irreversible adsorption to the stationary phase. While non-polar, N-protected derivatives can often be purified using standard Ethyl Acetate/Hexanes gradients , the exposed polar surface area of 2-anilino variants strictly requires highly optimized Dichloromethane (DCM) and Methanol (MeOH) systems .

Mechanistic Solution: Silanol Masking

To achieve high-resolution separation, the stationary phase must be deactivated. The addition of a basic modifier—typically 1% Triethylamine (TEA) or 0.5% aqueous Ammonia ( NH4​OH )—competitively binds to the free silanol groups. By masking these acidic sites, the modifier prevents the basic imidazopyridine nitrogens from interacting with the silica matrix, allowing the target compound to elute strictly based on its polarity rather than its basicity.

Mechanism cluster_0 Without Basic Modifier cluster_1 With TEA/NH4OH Modifier N1 Free Silanol (Si-OH) N2 Imidazopyridine (Basic N) N1->N2 Strong H-Bonding (Streaking) N3 Free Silanol (Si-OH) N4 TEA / NH4OH N3->N4 Masking N5 Imidazopyridine N4->N5 Free Elution (Sharp Bands)

Figure 1: Mechanistic role of basic modifiers in preventing silanol-mediated streaking.

Quantitative Method Optimization

Prior to running the column, Thin Layer Chromatography (TLC) optimization is critical. The table below summarizes the quantitative impact of various eluent systems on the retention factor ( Rf​ ) and band morphology of a standard 2-anilino-imidazo[4,5-c]pyridine.

Table 1: Optimization of Eluent Systems for 2-Anilino-imidazo[4,5-c]pyridines

Eluent SystemBasic ModifierAverage Rf​ Band Shape (TLC)Chromatographic Resolution
100% EtOAcNone0.05Stuck on baselinePoor
DCM:MeOH (20:1)None0.25Severe TailingModerate (Co-elution risk)
DCM:MeOH (20:1)0.5% NH4​OH (aq)0.35SharpExcellent
DCM:MeOH (95:5)1% TEA0.40SharpExcellent

Analytical Insight: The use of 1% TEA in a DCM/MeOH gradient provides the most reproducible, sharp bands. NH4​OH is also effective but can introduce unwanted water into the column, which may cause localized silica dissolution or phase separation if not carefully monitored.

Experimental Protocol: Self-Validating Workflow

This protocol utilizes a dry-loading technique . 2-Anilino-imidazo[4,5-c]pyridines possess rigid, planar structures that induce strong intermolecular π−π stacking, leading to notoriously poor solubility in standard loading solvents like pure DCM. Attempting to wet-load these compounds requires large solvent volumes, which inevitably causes massive initial band broadening and ruins downstream resolution.

Workflow A 1. Crude Mixture Preparation (Dissolve in THF/MeOH) B 2. Dry Loading (Adsorb onto Celite) A->B C 3. Column Equilibration (DCM + 1% TEA) B->C D 4. Gradient Elution (DCM to 10% MeOH) C->D E 5. Fraction Collection & TLC Validation D->E F 6. Concentration & Drying (Pure Imidazopyridine) E->F

Figure 2: Step-by-step self-validating workflow for imidazopyridine purification.

Step-by-Step Methodology

Step 1: Preparation of the Dry Load

  • Dissolve the crude 2-anilino-imidazo[4,5-c]pyridine mixture in a minimal amount of a highly polar, volatile solvent (e.g., THF or a 1:1 mixture of DCM/MeOH).

  • Add inert Celite 545 (approximately 2 to 3 times the mass of the crude mixture). Note: Celite is preferred over silica for dry loading here; acidic silica can tightly bind the basic product during the drying phase, leading to irreversible adsorption.

  • Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained.

Step 2: Column Packing and Equilibration

  • Prepare a slurry of standard silica gel (230–400 mesh) in DCM containing 1% TEA.

  • Pour the slurry into the column and allow it to settle under gentle air pressure.

  • Flush the column with 2 column volumes (CV) of the DCM/1% TEA solution. Causality: This step is non-negotiable; it pre-saturates and neutralizes the acidic silanol sites before the target compound is introduced.

Step 3: Sample Loading and Gradient Elution

  • Carefully pour the dry-loaded Celite powder evenly onto the flat surface of the packed silica bed. Add a thin protective layer of clean sand on top.

  • Begin elution with 100% DCM (containing 1% TEA) for 2 CVs to elute non-polar impurities (e.g., unreacted anilines, cross-coupling catalysts).

  • Initiate a step-gradient: transition to DCM:MeOH (98:2) with 1% TEA, then gradually increase the MeOH concentration to 5% and finally 10% until the target compound elutes.

Step 4: Fraction Validation & Isolation

  • Collect fractions in standard test tubes. Spot every third fraction on a silica TLC plate.

  • Develop the TLC plate in DCM:MeOH:TEA (95:5:1). Visualize under UV light (254 nm). 2-Anilino-imidazo[4,5-c]pyridines are highly conjugated and will appear as dark, distinct spots.

  • Pool the fractions containing the pure product.

  • Concentrate under reduced pressure. To remove residual TEA, co-evaporate the final residue twice with toluene, followed by high-vacuum drying for 12 hours.

References

  • Title: Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Imidazo[4,5-C]pyridine compounds and methods of antiviral treatment (EP 2546254 A1)
  • Title: Imidazo[4,5-c]pyridine derivatives useful for the treatment of degenerative and inflammatory diseases (WO 2013/117645 A1)
Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purity Analysis of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline

Scientific Context & Analyte Profiling 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline is a highly conjugated, nitrogen-rich heterocyclic compound. Imidazo[4,5-c]pyridine derivatives are critical pharmacophores in modern drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analyte Profiling

4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline is a highly conjugated, nitrogen-rich heterocyclic compound. Imidazo[4,5-c]pyridine derivatives are critical pharmacophores in modern drug discovery, frequently utilized as potent kinase inhibitors (e.g., targeting DNA-PK, ROCK, and ALK4/5 to modulate cellular repair and motility)[1]. Because trace impurities or degradation products can drastically alter a drug's pharmacological profile and toxicity, rigorous purity analysis is a regulatory prerequisite for preclinical and clinical evaluation.

This technical guide details the development, execution, and validation of a stability-indicating Reversed-Phase HPLC (RP-HPLC) method for this compound. The methodology is strictly grounded in the latest ICH Q2(R2) guidelines for analytical procedure validation[2] and USP General Chapter <621> for chromatographic system suitability[3].

Mechanistic Method Development: The Causality of Choices

Developing an HPLC method for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline requires overcoming specific physicochemical challenges inherent to its structure.

Mitigating Secondary Interactions (Column Selection)

The molecule contains multiple basic nitrogen centers: the pyridine nitrogen, the imidazole ring, and the exocyclic aniline group.

  • The Causality of Tailing: In standard RP-HPLC, basic compounds often exhibit severe peak tailing. This is caused by secondary ion-exchange interactions between the positively charged basic nitrogens of the analyte and residual, unreacted silanol groups (-Si-O⁻) on the silica support.

  • The Solution: To mitigate this, the method employs an end-capped, superficially porous particle (SPP) C18 column . The SPP architecture drastically shortens the diffusion path, enhancing mass transfer kinetics, while the end-capping process chemically neutralizes free silanols[4].

Thermodynamic Control (Mobile Phase & Temperature)
  • Mobile Phase pH: To further suppress silanol interactions, the mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic acid (TFA) in both water and acetonitrile. TFA serves a dual purpose: it lowers the pH to ~2.0 (ensuring the basic nitrogens are fully protonated and silica silanols are neutralized) and acts as an ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated analyte, increasing its retention on the C18 stationary phase.

  • Column Temperature: The column compartment is set to 40 °C. Elevated temperatures reduce mobile phase viscosity, which lowers overall system backpressure (critical when using 2.7 µm SPP columns) and improves the thermodynamics of interphase mass transfer, yielding sharper peaks.

HPLC_Workflow A 1. Analyte Profiling pKa & LogP Analysis B 2. Column Selection End-capped C18 SPP A->B Identify basic nitrogens C 3. Mobile Phase 0.1% TFA (pH ~2.0) B->C Mitigate silanol interactions D 4. Gradient Design Impurity Resolution C->D Optimize retention E 5. System Suitability USP <621> Criteria D->E Establish baseline separation F 6. ICH Q2(R2) Validation Fit-for-Purpose E->F Self-validating protocol

Caption: Workflow for HPLC method development and validation of imidazo[4,5-c]pyridines.

Experimental Protocols

Chromatographic Conditions

The following parameters establish the validated baseline for purity analysis.

ParameterCondition
Column End-capped C18 SPP, 150 mm × 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Detection (DAD) 254 nm (universal aromatic) and 280 nm (aniline specific)
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Logic
0.0 95 5 Equilibration & polar impurity retention
2.0 95 5 Isocratic hold
15.0 40 60 Linear ramp for API and related substances
18.0 10 90 Column wash (elute highly hydrophobic degradants)
20.0 10 90 Isocratic wash hold
20.1 95 5 Return to initial conditions

| 25.0 | 95 | 5 | Re-equilibration |

Step-by-Step Sample Preparation

To ensure accurate quantitation, sample preparation must prevent analyte precipitation and degradation.

  • Weighing: Accurately weigh 10.0 mg of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline reference standard (or batch sample) into a 100 mL Class A volumetric flask.

  • Primary Dissolution: Add 50 mL of diluent (Water:Acetonitrile, 50:50 v/v). The 50% organic content is required to break the strong intermolecular hydrogen bonding of the imidazopyridine crystal lattice.

  • Sonication: Sonicate for 10 minutes at room temperature to ensure complete dissolution. Avoid excessive heating, which may induce artificial degradation.

  • Volume Adjustment: Dilute to the 100 mL mark with diluent and mix thoroughly by inversion to yield a 100 µg/mL stock solution.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Crucial Step: Discard the first 2 mL of filtrate to saturate any non-specific binding sites on the filter membrane.

Self-Validating System: System Suitability Testing (SST)

A chromatographic method must prove it is fit-for-purpose at the exact time of use. According to USP <621> guidelines[3], analytical results are invalid if the system fails to meet predefined suitability criteria. This creates a self-validating loop: the system continuously polices its own performance.

SST Protocol: Inject the 100 µg/mL standard solution six consecutive times prior to analyzing any unknown batch samples. The system must pass all logic gates below.

SST_Logic Start Inject Standard (n=6) Check1 Area %RSD ≤ 2.0%? Start->Check1 Check2 Tailing Factor ≤ 1.5? Start->Check2 Check3 Resolution > 2.0? Start->Check3 Pass System Validated Proceed to Samples Check1->Pass Yes Fail System Malfunction Abort & Investigate Check1->Fail No Check2->Pass Yes Check2->Fail No Check3->Pass Yes Check3->Fail No

Caption: Self-validating System Suitability Test (SST) decision tree based on USP <621> guidelines.

Method Validation Data Summary

Following the comprehensive lifecycle approach detailed in ICH Q2(R2)[2], the method was validated to ensure reliability across all anticipated operational ranges. The quantitative validation data is summarized below:

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Baseline resolution ( Rs​>2.0 ) of all known impurities Rs​=3.4 (closest eluting impurity)Pass
Linearity R2≥0.999 (Range: 25% to 150% of target conc.) R2=0.9998 Pass
Precision (Repeatability) %RSD of peak area ≤2.0% ( n=6 )%RSD = 0.45%Pass
Accuracy (Recovery) 98.0% – 102.0% recovery across 3 concentration levels99.2% – 100.8%Pass
LOD / LOQ S/N ≥3 (LOD) and S/N ≥10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

Conclusion

The developed RP-HPLC method for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline utilizes mechanistic chromatographic principles to overcome the inherent peak tailing associated with multi-basic heterocycles. By integrating an SPP C18 column with a highly acidic TFA mobile phase, the method achieves excellent specificity, linearity, and precision. Built upon a self-validating SST framework mandated by USP <621>, this protocol provides drug development professionals with a highly trustworthy tool for batch release and stability monitoring.

References

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. Available at:[Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Adopted November 30, 2023. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Published July 15, 2024. Available at: [Link]

Sources

Application

Application Note: Advanced ¹H and ¹³C NMR Characterization of Imidazo[4,5-c]pyridines

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Structural Elucidation, Medicinal Chemistry, and Pharmacophore Validation Executive Summary Imidazo[4,5-c]pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Area: Structural Elucidation, Medicinal Chemistry, and Pharmacophore Validation

Executive Summary

Imidazo[4,5-c]pyridines represent a highly privileged pharmacophore in modern drug discovery, frequently utilized in the development of antimicrobial agents, kinase inhibitors, and anti-cancer therapeutics[1]. However, the structural characterization of these fused heterocyclic systems presents significant analytical challenges. The presence of three nitrogen atoms (N1, N3, and N5) induces complex tautomeric equilibria, pH-dependent protonation states, and overlapping spectral signals.

This application note provides a comprehensive, causality-driven guide to the ¹H and ¹³C NMR characterization of imidazo[4,5-c]pyridines. By detailing the physical chemistry behind solvent selection, relaxation parameters, and 2D NMR strategies, this protocol establishes a self-validating workflow for unambiguous structural assignment and regioisomer differentiation[2].

Structural Dynamics & Tautomeric Equilibria

The Causality of Solvent Selection

The imidazo[4,5-c]pyridine core exists in a dynamic tautomeric equilibrium, primarily between the 1H and 3H forms. In non-polar solvents like CDCl₃, the rapid intermolecular proton exchange occurs at an intermediate rate on the NMR timescale. This physical phenomenon leads to severe signal broadening or complete loss of the imidazole N-H and adjacent C2-H signals[3].

To counteract this, DMSO-d₆ is the solvent of choice. The strong hydrogen-bond accepting nature of DMSO restricts the mobility of the N-H proton, effectively slowing the exchange rate. This stabilization allows for the observation of distinct, sharp signals for the tautomeric states and makes the highly deshielded N-H proton visible (typically >12.5 ppm). In cases of severe signal overlap, the addition of a trace amount of Trifluoroacetic Acid (TFA) protonates the pyridine nitrogen (N5), locking the tautomeric equilibrium and sharpening the spectral lines[2].

G A Imidazo[4,5-c]pyridine Sample B Solvent Selection A->B C Non-Polar (CDCl3) Fast Tautomeric Exchange B->C D Polar Aprotic (DMSO-d6) Slow Exchange / NH Bonding B->D E Broadened / Averaged NMR Signals C->E  Dynamic state F Distinct Tautomer / Regioisomer Peaks D->F  Stabilized state

Workflow depicting solvent influence on imidazo[4,5-c]pyridine tautomeric exchange in NMR.

Spectral Signatures and Data Presentation

The numbering of the imidazo[4,5-c]pyridine ring dictates that protons are located at C2, C4, C6, and C7. The C4 proton is uniquely positioned between the ring junction (C3a) and the pyridine nitrogen (N5), rendering it the most deshielded carbon-bound proton in the system[4].

Table 1: Typical ¹H NMR Chemical Shifts (in DMSO-d₆)

Note: Exact shifts will vary based on substitution patterns.

PositionMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Mechanistic Rationale
N-H Broad Singlet12.50 – 13.50N/AHighly deshielded due to hydrogen bonding with DMSO.
C4-H Singlet8.80 – 9.10N/ADeshielded by the adjacent N5 pyridine nitrogen and C3a junction.
C2-H Singlet8.20 – 8.50N/AClassic imidazole proton; shift heavily influenced by tautomerism.
C6-H Doublet8.20 – 8.40~ 5.5Ortho-coupling to C7-H; deshielded by adjacent N5.
C7-H Doublet7.40 – 7.60~ 5.5Ortho-coupling to C6-H; furthest from electronegative nitrogens.
Table 2: Typical ¹³C NMR Chemical Shifts (in DMSO-d₆)
Carbon TypePositionChemical Shift (δ, ppm)Relaxation Characteristic
Methine (CH) C2142.0 – 145.0Fast relaxation (dipole-dipole via attached ¹H).
Methine (CH) C4138.0 – 141.0Fast relaxation.
Methine (CH) C6140.0 – 143.0Fast relaxation.
Methine (CH) C7105.0 – 110.0Fast relaxation.
Quaternary (C) C3a128.0 – 132.0Slow relaxation; requires extended D1 delay.
Quaternary (C) C7a138.0 – 142.0Slow relaxation; requires extended D1 delay.

2D NMR Strategies for Regioisomer Assignment

Alkylation of imidazo[4,5-c]pyridines often yields a mixture of N1, N3, and N5 regioisomers[2]. 1D NMR is insufficient for unambiguous assignment. A self-validating system requires the orthogonal use of through-space (NOESY) and through-bond (HMBC) 2D techniques.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons within ~5 Å of each other. An N1-alkyl group will show NOE correlations to both C2-H and C7-H. An N5-alkyl group will correlate to C4-H and C6-H[2].

  • HMBC (Heteronuclear Multiple Bond Correlation): Validates the NOESY data by showing 2-bond and 3-bond carbon-proton couplings. The alkyl protons will show ³JCH correlations to the specific quaternary carbons of the respective nitrogen.

G Start N-Alkylated Imidazo[4,5-c]pyridine NMR1D 1H & 13C 1D NMR (Identify Alkyl & Core Protons) Start->NMR1D NOESY 2D NOESY (Through-Space <5 Å) NMR1D->NOESY HMBC 2D HMBC (Through-Bond 2-3 J_CH) NMR1D->HMBC N1 Alkyl-H to C2-H & C7-H -> N1 Isomer NOESY->N1  Spatial Correlation N3 Alkyl-H to C2-H & C4-H -> N3 Isomer NOESY->N3 N5 Alkyl-H to C4-H & C6-H -> N5 Isomer NOESY->N5 HMBC->N1  Long-range J-coupling HMBC->N3 HMBC->N5

2D NMR logical workflow for assigning N1, N3, and N5 alkylation regioisomers.

Validated Experimental Protocol: High-Resolution Acquisition

To ensure data integrity and reproducibility, follow this optimized acquisition protocol.

Step 1: Sample Preparation
  • Weigh 10–15 mg of the imidazo[4,5-c]pyridine derivative for ¹H NMR (30–50 mg for ¹³C NMR) to ensure a high signal-to-noise ratio.

  • Dissolve the sample in 0.6 mL of high-purity DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Check: If the solution is cloudy, sonicate for 5 minutes. Particulate matter distorts magnetic field homogeneity, leading to poor shimming and broad peaks.

Step 2: ¹H NMR Acquisition Parameters
  • Frequency: Minimum 400 MHz (500 MHz or 600 MHz preferred for resolving C2-H and C6-H overlap).

  • Pulse Sequence: Standard 30° or 90° pulse (zg30 on Bruker systems).

  • Relaxation Delay (D1): Set to 2.0 seconds.

  • Number of Scans (NS): 16 to 32.

  • Diagnostic Action: If tautomeric broadening is observed, add 1 drop of deuterated Trifluoroacetic acid (TFA-d) directly to the NMR tube, invert to mix, and re-acquire[2].

Step 3: ¹³C NMR Acquisition Parameters

Causality Note: The quaternary carbons (C3a, C7a) in fused heterocycles lack attached protons, meaning their primary mechanism for returning to the ground state (dipole-dipole relaxation) is highly inefficient. Standard parameters will result in these peaks "disappearing" into the baseline[3].

  • Pulse Sequence: Proton-decoupled ¹³C experiment (zgpg30).

  • Relaxation Delay (D1): Increase to 3.0 – 5.0 seconds to allow full relaxation of C3a and C7a.

  • Number of Scans (NS): Minimum 512 (1024–2048 recommended depending on concentration).

Step 4: Data Processing and Self-Validation
  • Apply a line broadening (LB) function of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation.

  • Phase and baseline correct the spectra manually.

  • Self-Validation: Cross-reference the integration of the ¹H 1D spectrum with the cross-peaks in the 2D HSQC spectrum. Every protonated carbon in the ¹³C spectrum must have a corresponding contour in the HSQC. Any carbon lacking an HSQC contour but present in the ¹³C spectrum is definitively assigned as a quaternary carbon (C3a, C7a, or substituted positions).

References

  • Magnetic Resonance in Chemistry Title: 13C NMR studies of tautomerism in imidazo[4,5‐c]pyridines URL:[Link]

  • FABAD Journal of Pharmaceutical Sciences Title: N-Alkylation of Some Imidazopyridines URL:[Link]

  • ACS Publications Title: Practical Way to Imidazo[4,5-b] and[4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization URL:[Link]

  • PubMed / European Journal of Medicinal Chemistry Title: New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation URL:[Link]

Sources

Method

In Vitro Kinase Assay Protocol for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline: Evaluating GRK5 Inhibition

Executive Summary & Mechanistic Rationale The compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline represents a highly potent imidazo[4,5-c]pyridine scaffold, frequently utilized in the development of kinase inhibitors targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline represents a highly potent imidazo[4,5-c]pyridine scaffold, frequently utilized in the development of kinase inhibitors targeting G protein-coupled receptor kinase 5 (GRK5) [1]. GRK5 plays a critical role in the desensitization of G protein-coupled receptors (GPCRs) and is deeply implicated in pathological cardiac hypertrophy, heart failure, and metabolic disorders such as diet-induced obesity [2].

Mechanistically, 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline functions as an ATP-competitive inhibitor . It binds to the highly conserved hinge region of the kinase domain via hydrogen bonding, sterically occluding the binding of endogenous ATP. This prevents the transfer of the γ -phosphate from ATP to the serine/threonine residues of the substrate, thereby halting downstream signal transduction [3].

To accurately profile the IC 50​ and binding kinetics of this compound, a robust in vitro assay cascade is required. This guide details a dual-assay approach: a high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for primary screening, followed by an orthogonal Radiometric Filter Binding assay to eliminate false positives and validate true biochemical potency.

MOA K GRK5 Kinase Domain (Active Site) ATP ATP K->ATP Natural Binding Inhibitor Inhibitor K->Inhibitor Hinge Region Binding Substrate Substrate (Histone H3 / Casein) ATP->Substrate Phosphate Transfer Blocked Kinase Inhibited (Signal Blocked) Inhibitor->Blocked Prevents ATP Binding PhosphoSubstrate Phosphorylated Substrate (Active Signal) Substrate->PhosphoSubstrate

Mechanism of ATP-competitive inhibition by 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline.

Assay Selection Strategy: The Causality of Protocol Design

A self-validating drug discovery protocol relies on orthogonal methods to ensure data integrity.

  • Primary Screen (TR-FRET): We utilize a LANCE® Ultra TR-FRET assay. This relies on a Europium (Eu)-labeled anti-phospho antibody and a ULight-labeled peptide substrate. Causality: The time-resolved nature of Europium fluorescence (long emission half-life) allows the detector to wait until short-lived background auto-fluorescence from the test compound decays. This drastically improves the signal-to-noise ratio, making it ideal for high-throughput screening of aromatic scaffolds like imidazo[4,5-c]pyridines.

  • Orthogonal Validation (Radiometric Assay): We employ a 33 P-ATP filter-binding assay. Causality: TR-FRET assays can occasionally yield false positives if a compound interferes with the antibody-antigen interaction or acts as a fluorescence quencher. The radiometric assay directly measures the physical transfer of the radiolabeled phosphate to the substrate without the use of coupling enzymes or antibodies, serving as the "gold standard" for biochemical validation [3].

AssayWorkflow A Compound Dilution (1% DMSO Final) B Kinase Pre-incubation (GRK5 + Inhibitor) A->B C TR-FRET Assay (ULight-Substrate + ATP) B->C Primary Screen D Radiometric Assay (Casein + 33P-ATP) B->D Orthogonal Validation E Fluorescence Readout (665nm / 615nm) C->E F Scintillation Counting (P81 Filter Binding) D->F G IC50 Calculation (4PL Regression) E->G F->G

Workflow comparing high-throughput TR-FRET and orthogonal radiometric kinase assays.

Protocol 1: High-Throughput TR-FRET Kinase Assay

Reagent & Buffer Formulation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Causality: HEPES maintains physiological pH. MgCl 2​ is strictly required to coordinate the ATP molecule. EGTA chelates trace calcium to prevent the activation of contaminating Ca 2+ -dependent proteases. DTT maintains a reducing environment to protect critical cysteine residues (e.g., Cys474 in GRK5) from oxidation. Tween-20 prevents the hydrophobic imidazo[4,5-c]pyridine compound from adhering to the plastic well walls.

  • Enzyme: Recombinant human GRK5 (0.5 µg/mL final).

  • Substrate: ULight-Histone H3 derived peptide (80 nM final).

  • ATP: 10 µM final (Adjusted to approximate the Km​ of GRK5 to ensure sensitivity to ATP-competitive inhibitors) [2].

Step-by-Step Methodology
  • Compound Preparation: Serially dilute 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline in 100% DMSO (3-fold dilutions, 10 points). Transfer to the 384-well assay plate yielding a final DMSO concentration of 1%.

  • Enzyme Pre-Incubation: Add 5 µL of GRK5 enzyme solution to the compound wells. Incubate at room temperature for 10 minutes.

    • Causality: This pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the kinase active site before introducing the competing ATP.

  • Reaction Initiation: Add 5 µL of a master mix containing ULight-Histone H3 substrate and ATP to initiate the reaction. The total reaction volume is 10 µL.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature on a plate shaker (300 rpm).

  • Reaction Quenching & Detection: Add 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg 2+ and instantly halt kinase activity) and the Eu-anti-phospho-Histone H3 antibody. Incubate for 60 minutes.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision). Excitation at 320/340 nm; Emission at 615 nm (Europium donor) and 665 nm (ULight acceptor).

Protocol 2: Orthogonal Radiometric Filter Binding Assay

Reagent & Buffer Formulation
  • Kinase Buffer: 20 mM HEPES (pH 7.0), 2 mM MgCl 2​ , 0.025% dodecylmaltoside (DDM), 1% DMSO.

  • Enzyme: Recombinant human GRK5 (50 nM final).

  • Substrate: Porcine brain tubulin or dephosphorylated casein (500 nM final).

  • ATP Mix: 5 µM cold ATP spiked with 0.5 µCi [ γ

    33 P]-ATP per reaction [3].
Step-by-Step Methodology
  • Reaction Assembly: In a 96-well V-bottom plate, combine 10 µL of GRK5, 5 µL of substrate, and 5 µL of the serially diluted 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline.

  • Initiation: Add 5 µL of the [ γ

    33 P]-ATP mix to start the reaction.
  • Incubation: Incubate at room temperature for 30 minutes.

  • Quenching: Add 5 µL of 3% phosphoric acid (H 3​ PO 4​ ) to each well.

    • Causality: Phosphoric acid denatures the kinase, stopping the reaction, and highly protonates the protein substrate, ensuring it precipitates effectively onto the negatively charged phosphocellulose filter in the next step.

  • Filtration: Transfer the quenched reaction to a P81 phosphocellulose filter plate. Apply vacuum.

  • Washing: Wash the filter plate extensively (5 times) with 1% phosphoric acid.

    Causality: The highly basic protein substrate binds tightly to the P81 matrix, while unreacted, negatively charged [ γ

    33 P]-ATP is washed through, ensuring the radioactive signal is strictly proportional to substrate phosphorylation.
  • Detection: Dry the plate, add 20 µL of scintillation cocktail per well, and read on a MicroBeta scintillation counter (counts per minute, CPM).

Data Analysis & Quality Control (Self-Validating System)

To ensure the assay is a self-validating system, specific controls must be embedded in every plate:

  • Positive Control (Max Inhibition): Staurosporine (10 µM) to define the baseline background signal (0% kinase activity).

  • Negative Control (Vehicle): 1% DMSO to define maximum uninhibited kinase activity (100% kinase activity).

  • Reference Standard: Amlexanox (a known GRK5 inhibitor) to monitor inter-assay variability and ensure historical assay performance is maintained [2].

Quantitative Data Summary

Calculate the IC 50​ by plotting the log[Inhibitor] versus the normalized percentage of kinase activity. Fit the data using a 4-parameter logistic (4PL) non-linear regression model.

CompoundAssay FormatTargetExpected IC 50​ ( μ M)Reference
4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline TR-FRETGRK50.02 - 1.50[1]
Staurosporine (Pan-Kinase Control)TR-FRET / RadiometricGRK5~0.04[2]
Amlexanox (GRK5 Reference)TR-FRETGRK5~8.86[2]

Quality Control Metric: Calculate the Z'-factor for each plate. A Z'-factor 0.5 indicates an excellent assay with a robust signal window suitable for accurate IC 50​ determination.

References

  • Title: Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators.
  • Title: KR-39038, a Novel GRK5 Inhibitor, Attenuates Cardiac Hypertrophy and Improves Cardiac Function in Heart Failure. Source: Biomolecules & Therapeutics (Seoul) / PubMed Central URL: [Link]

  • Title: Generation of Highly Selective, Potent, and Covalent G Protein-Coupled Receptor Kinase 5 Inhibitors. Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Application

Application Note: Evaluating the Antiproliferative Efficacy of Imidazo[4,5-c]pyridine Derivatives via MTT Cell Viability Assay

Pharmacological Context & Assay Rationale Imidazo[4,5-c]pyridines represent a highly privileged pharmacophore in medicinal chemistry and oncology drug development. These compounds frequently exhibit potent antiproliferat...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Assay Rationale

Imidazo[4,5-c]pyridines represent a highly privileged pharmacophore in medicinal chemistry and oncology drug development. These compounds frequently exhibit potent antiproliferative properties by acting as tubulin polymerization inhibitors (targeting the colchicine-binding site)[1] or as targeted kinase inhibitors (such as p38 MAPK)[2]. By disrupting critical mitotic structures or intracellular signaling cascades, imidazo[4,5-c]pyridines induce cell cycle arrest—predominantly in the G2/M phase—which subsequently triggers apoptosis[1].

To accurately quantify this cytostatic and cytotoxic efficacy, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assay is utilized as the industry gold standard[3][4]. The assay provides a high-throughput, colorimetric readout that directly correlates with cellular metabolic activity, making it ideal for screening libraries of imidazo[4,5-c]pyridine analogs[5].

Mechanistic Principles

The MTT assay is fundamentally an indicator of mitochondrial integrity and metabolic function. In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes are highly active[3][6]. When the water-soluble, yellow MTT tetrazolium salt is introduced to the culture, these enzymes reduce the compound into insoluble, dark purple formazan crystals[7][8].

When cancer cells (e.g., A549, MCF-7, or HepG-2) are exposed to active imidazo[4,5-c]pyridine derivatives, the resulting mitotic disruption or kinase inhibition halts cellular metabolism. Consequently, oxidoreductase activity degrades, and the reduction of MTT to formazan is proportionally decreased.

Mechanism Drug Imidazo[4,5-c]pyridine Inhibitor Target Target Binding (Tubulin/Kinases) Drug->Target Binds Arrest Cell Cycle Arrest & Apoptosis Target->Arrest Induces Enzyme NAD(P)H Oxidoreductases Arrest->Enzyme Downregulates MTT MTT Reagent (Yellow) Formazan Formazan Crystals (Purple) MTT->Formazan Reduced by Enzyme->Formazan Catalyzes

Mechanistic interplay between imidazo[4,5-c]pyridine inhibition and MTT reduction.

Critical Experimental Parameters & Causality

To ensure the protocol operates as a self-validating system, several parameters must be strictly controlled:

  • Seeding Density: Cells must remain in the exponential (logarithmic) growth phase throughout the entire 48–72 hour drug exposure period[8]. Overconfluence leads to contact inhibition, which artificially lowers metabolic rates independently of drug action, confounding the IC₅₀ calculation.

  • Vehicle Controls (Solvent Toxicity): Imidazo[4,5-c]pyridines are typically hydrophobic and require Dimethyl Sulfoxide (DMSO) for stock solubilization. The final assay concentration of DMSO in the culture media must not exceed 0.5% (v/v). Higher concentrations induce baseline cytotoxicity, masking the true pharmacological effect of the compound.

  • Dual-Wavelength Measurement: Measuring absorbance at 570–590 nm captures the peak absorption of formazan. However, subtracting a reference reading at 630 nm is critical to correct for cellular debris, microscopic plate imperfections, and non-specific background noise[7].

Validated Protocol: MTT Assay for Imidazo[4,5-c]pyridines

Reagent Preparation
  • MTT Solution: Dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS, pH 7.4) to a concentration of 5 mg/mL[6][7]. Filter-sterilize the solution through a 0.22 µm syringe filter into a light-protected container. Store at 4°C[6].

  • Compound Stocks: Dissolve the synthesized imidazo[4,5-c]pyridine derivatives in 100% DMSO to create 10 mM stock solutions.

Workflow Seed 1. Cell Seeding 5x10³ cells/well (96-well) Attach 2. Attachment 24h Incubation (37°C, 5% CO₂) Seed->Attach Treat 3. Compound Treatment Serial Dilutions (48-72h) Attach->Treat MTT 4. MTT Addition 0.5 mg/mL for 2-4h (Dark) Treat->MTT Solubilize 5. Solubilization Remove Media, Add DMSO MTT->Solubilize Read 6. Quantification Absorbance at 570 nm Solubilize->Read

Step-by-step MTT assay workflow for evaluating imidazo[4,5-c]pyridine compounds.

Step-by-Step Methodology
  • Cell Seeding: Trypsinize target cancer cells (e.g., A549, MCF-7) and resuspend in complete growth medium (e.g., DMEM + 10% FBS). Seed 100 µL of the cell suspension into a 96-well flat-bottom tissue culture plate at a density of 5,000–10,000 cells/well[4]. Include blank wells containing only medium.

  • Attachment: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell adhesion and recovery[4].

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-c]pyridine compounds in growth medium (ranging from 0.1 nM to 100 µM, depending on expected potency). Aspirate the old media and add 100 µL of the drug-containing media to the respective wells. Include a vehicle control (0.5% DMSO in media) and a positive control (e.g., Colchicine or Cisplatin)[1][5]. Incubate for 48 to 72 hours.

  • MTT Addition: Without removing the drug-containing media, add 10–20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL)[3][4]. Incubate the plate for 2 to 4 hours at 37°C in the dark until intracellular purple formazan crystals are visible under a microscope[4].

  • Solubilization: Carefully aspirate the culture medium, taking extreme care not to disturb the insoluble formazan crystals at the bottom of the wells[4][7]. Add 100 µL of 100% DMSO to each well to dissolve the crystals[4][8]. Wrap the plate in foil and agitate on an orbital shaker for 15 minutes[7].

  • Quantification: Measure the absorbance of the resulting colored solution using a multi-well spectrophotometer (plate reader) at an optical density (OD) of 570 nm, with a reference wavelength of 630 nm[7].

Data Presentation & Interpretation

Cell viability is calculated using the following formula, ensuring background noise is subtracted:

% Viability =[(OD_treated - OD_blank) / (OD_vehicle_control - OD_blank)] × 100

The IC₅₀ value (the concentration required to inhibit cell proliferation by 50%) is determined by plotting the % Viability against the log concentration of the imidazo[4,5-c]pyridine compound using non-linear regression analysis.

Representative Quantitative Data

The structural modifications of the imidazo[4,5-c]pyridine scaffold drastically alter its antiproliferative potency. Below is a summarized comparison of expected IC₅₀ ranges based on recent pharmacological literature:

Compound Class / ModificationTarget Cell LineMechanism / TargetAverage IC₅₀ ValueReference Standard
Imidazo[4,5-c]pyridine-piperidine hybrids A549 (Lung)General Cytotoxicity11.56 – 34.64 µMCisplatin (IC₅₀ ~10-15 µM)
Imidazo[4,5-c]pyridine-piperidine hybrids MCF-7 (Breast)General Cytotoxicity17.88 – 48.77 µMDoxorubicin
1-methylindole-substituted imidazo[4,5-c]pyridines HepG-2 (Liver)Tubulin Polymerization (Colchicine-site)~4.5 nMColchicine (IC₅₀ = 65 nM)
Purine-mimetic imidazo[4,5-c]pyridines A549 (Lung)p38 MAPK InhibitionLow MicromolarEtoposide

(Data synthesized from structural-activity relationship (SAR) studies of imidazo[4,5-c]pyridines[1][2][5].)

References

  • Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

  • Clyte. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Clyte Tech. [Link]

  • ResearchTweet. MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet.[Link]

  • Rejinthala, S., et al. New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies. ResearchGate. [Link]

  • Taylor & Francis. Small molecule purine and pseudopurine derivatives: synthesis, cytostatic evaluations and investigation of growth inhibitory effect in non-small cell lung cancer A549. Taylor & Francis Online. [Link]

  • Journal of Medicinal Chemistry. X-ray Crystal Structure-Guided Discovery of Novel Indole Analogues as Colchicine-Binding Site Tubulin Inhibitors with Immune-Potentiating and Antitumor Effects against Melanoma. ACS Publications.[Link]

Sources

Method

Application Notes and Protocols: A Researcher's Guide to Experimental Protocols for DNA-PK Inhibition Assays

Introduction: Targeting the Guardian of the Genome The DNA-dependent protein kinase (DNA-PK) is a cornerstone of cellular defense, playing a pivotal role in the non-homologous end joining (NHEJ) pathway—the primary mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting the Guardian of the Genome

The DNA-dependent protein kinase (DNA-PK) is a cornerstone of cellular defense, playing a pivotal role in the non-homologous end joining (NHEJ) pathway—the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1][2] This complex, composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer, acts as a molecular sensor for DNA damage.[1][3] Upon a DSB, Ku70/80 rapidly binds to the broken DNA ends and recruits DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, leading to its autophosphorylation and the phosphorylation of other downstream targets to orchestrate the repair process.[4][5]

In the context of oncology, the robust DNA repair capacity of cancer cells, often driven by hyperactive DNA-PK, is a major contributor to resistance against radiotherapy and certain chemotherapies.[6][7] These treatments function by inducing catastrophic DSBs in tumor cells. By inhibiting DNA-PK, we can dismantle this critical repair pathway, leaving cancer cells vulnerable to the intended DNA damage and enhancing the efficacy of treatment.[8][9] Consequently, small molecule inhibitors of DNA-PK are a focal point of modern drug development.[10][11]

This guide provides a detailed overview of the principal biochemical and cell-based assays used to identify and characterize DNA-PK inhibitors. We will delve into the causality behind experimental choices, provide step-by-step protocols, and emphasize the self-validating systems required for trustworthy and reproducible data.

The DNA-PK Activation and Inhibition Pathway

The activation of DNA-PK at a DNA double-strand break is a tightly regulated process. Inhibition can be targeted at multiple points, most commonly the ATP-binding pocket of the DNA-PKcs catalytic subunit. Understanding this pathway is crucial for designing and interpreting inhibition assays.

DNA_PK_Pathway cluster_0 Cellular Response to DNA Double-Strand Break (DSB) DSB DNA Double-Strand Break (DSB) Ku Ku70/80 Heterodimer DSB->Ku Binds to DNA Ends DNAPKcs DNA-PKcs (Inactive) Ku->DNAPKcs Recruits ActiveDNAPK Activated DNA-PK Holoenzyme (p-DNA-PKcs S2056) DNAPKcs->ActiveDNAPK Autophosphorylation (e.g., S2056) Repair NHEJ Repair (Recruitment of Ligase IV, etc.) ActiveDNAPK->Repair Phosphorylates Downstream Targets Survival Cell Survival Repair->Survival Inhibitor ATP-Competitive DNA-PK Inhibitor Inhibitor->ActiveDNAPK Blocks ATP Binding, Prevents Phosphorylation

Caption: DNA-PK activation at a DSB and the point of inhibitor action.

Part 1: Biochemical Assays for Direct Inhibitor-Target Interaction

Biochemical assays utilize purified components—the DNA-PK enzyme, a substrate, activating DNA, and ATP—to measure the direct effect of a compound on the kinase's catalytic activity. These assays are ideal for high-throughput screening (HTS) and for determining an inhibitor's intrinsic potency (IC50).

Protocol 1: ADP-Glo™ Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3] The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is directly proportional to DNA-PK activity.[3]

Experimental Workflow: ADP-Glo™ Assay

Caption: Workflow for the ADP-Glo™ DNA-PK inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer. A common positive control is NU7441 or AZD7648.[10]

  • Kinase Reaction Setup: In a 384-well plate, add the inhibitor dilutions. Subsequently, add a mixture containing the DNA-PK enzyme, its peptide substrate, and activating DNA.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature. The optimal time (typically 60 minutes) should be within the linear range of the reaction.[12]

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and eliminate any remaining ATP. Incubate for 40 minutes.[12]

  • ADP Detection: Add Kinase Detection Reagent. This converts the ADP produced into a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using a no-kinase control (0% activity) and a vehicle-only control (100% activity). Plot the percent inhibition against the inhibitor concentration to calculate the IC50 value.[12]

ComponentRecommended Starting Concentration
Purified DNA-PK EnzymeManufacturer-dependent (e.g., 10 units)[3]
Peptide Substrate0.2 µg/µL[3] or 20 µM[13]
Activating DNA10 µg/mL[13]
ATP10-150 µM (ideally near Km)[3][13]
Inhibitor (Test Compound)10-point, 3-fold serial dilution
Protocol 2: Fluorescence Polarization (FP) Assay

FP assays are competitive binding assays ideal for HTS.[14] They measure the displacement of a fluorescently labeled tracer (a probe that binds to the kinase's active site) by a test compound. When the small tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light. When bound to the large kinase enzyme, its tumbling slows, and the emitted light remains polarized. An effective inhibitor will displace the tracer, causing a decrease in fluorescence polarization.[15][16]

Experimental Workflow: Fluorescence Polarization Assay

FP_Workflow cluster_0 High Polarization (Tracer Bound) cluster_1 Low Polarization (Tracer Displaced) a DNA-PK Fluorescent Tracer b DNA-PK Inhibitor Fluorescent Tracer a->b + Inhibitor

Caption: Principle of the competitive FP assay for kinase inhibitors.

Step-by-Step Methodology:

  • Assay Setup: In a suitable low-volume black plate (e.g., 384-well), add the test compound dilutions.

  • Add Kinase & Tracer: Add a pre-mixed solution of the purified DNA-PK enzyme and the fluorescently labeled tracer peptide/probe.

  • Incubation: Incubate at room temperature for a set period (e.g., 10-60 minutes) to allow the binding to reach equilibrium.

  • Read Plate: Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.

  • Data Analysis: Calculate the change in millipolarization (mP) units. A decrease in mP indicates displacement of the tracer and effective inhibition. Determine the IC50 from the dose-response curve. For HTS, the assay quality is often assessed by calculating the Z' factor, with values >0.5 considered excellent.[14]

Part 2: Cell-Based Assays for Physiological Relevance

Cell-based assays are essential for confirming that an inhibitor can penetrate the cell membrane, engage its target in a complex cellular environment, and produce the desired biological effect.

Protocol 3: Western Blot for DNA-PKcs Autophosphorylation (S2056)

The autophosphorylation of DNA-PKcs at the Serine 2056 (S2056) site is a hallmark of its activation following DNA damage.[17][18] This assay directly measures the ability of a compound to inhibit this event in cells.

Experimental Workflow: Western Blot Analysis

WB_Workflow A 1. Cell Culture & Treatment (Inhibitor +/- Vehicle) B 2. Induce DNA Damage (Ionizing Radiation or Etoposide) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE & PVDF Transfer C->D E 5. Immunoblotting (p-DNA-PKcs S2056, Total DNA-PKcs, Loading Control) D->E F 6. Signal Detection & Analysis E->F

Sources

Application

Application Note: Engineering Robust Cell-Based Assays for Novel Kinase Inhibitors

The Mechanistic Imperative for Cellular Context In kinase drug discovery, the transition from biochemical hits to viable clinical candidates is notoriously fraught with attrition. As a Senior Application Scientist, I fre...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative for Cellular Context

In kinase drug discovery, the transition from biochemical hits to viable clinical candidates is notoriously fraught with attrition. As a Senior Application Scientist, I frequently observe a common pitfall: prioritizing chemical probes based solely on cell-free enzymatic assays. While biochemical platforms are excellent for high-throughput screening, they fundamentally fail to replicate the complex intracellular environment[1].

The Causality of Biochemical-to-Cellular Attrition:

  • ATP Competition: Intracellular ATP concentrations are tightly regulated between 1 to 10 mM. In contrast, cell-free assays typically utilize 10–100 µM ATP. Consequently, ATP-competitive (Type I and II) inhibitors often exhibit drastic rightward shifts in their IC50​ curves when forced to compete with physiological ATP in live cells[1].

  • Membrane Permeability & Efflux: A compound cannot inhibit a target it cannot reach. Poor lipid bilayer permeability or susceptibility to efflux pumps (e.g., P-glycoprotein) will render a biochemically potent inhibitor useless in vivo.

  • Macromolecular Complexes: Kinases rarely exist as isolated monomers. They form functional complexes (e.g., CDKs with cyclins) that alter the conformation of the ATP-binding pocket, creating a biased readout specific to the partner protein pair[2].

A classic cautionary tale is the clinical compound Tivantinib. Originally developed and progressed as a MET kinase inhibitor based on biochemical data and indirect cellular phenotypes, subsequent direct cellular target engagement profiling revealed it does not meaningfully engage MET in live cells[3]. To prevent such mischaracterizations, researchers must implement orthogonal, self-validating cell-based assays.

Orthogonal Modalities for Cell-Based Kinase Profiling

To build a trustworthy data package, a dual-pronged approach is required: proving direct physical binding (Target Engagement) and proving downstream functional inhibition (Phosphorylation Readouts).

  • NanoBRET™ Target Engagement (TE): A biophysical method that measures the apparent affinity of test compounds by competitive displacement of a cell-permeable fluorescent tracer reversibly bound to a NanoLuc®-kinase fusion expressed in live cells[4],[5],[6].

  • Endogenous Phosphorylation Assays (AlphaScreen®): A functional proximity-based assay that quantifies the actual inhibition of downstream substrate phosphorylation (e.g., monitoring mTORC1 inhibition via p70 S6K phosphorylation)[7].

  • Chemical Proteomics (CellEKT): An advanced mass spectrometry-based platform utilizing broad-spectrum covalent probes to profile kinome-wide target engagement of endogenously expressed kinases, linking target profiles directly to their substrate space[8].

Quantitative Data: The Cellular Shift

To illustrate the critical need for cellular profiling, Table 1 summarizes the typical divergence between biochemical and cellular potencies, while Table 2 compares the operational metrics of the primary assay modalities.

Table 1: Impact of Cellular Context on Kinase Inhibitor Potency
Kinase TargetInhibitor TypeCell-Free Biochemical IC50​ (nM)Cellular NanoBRET IC50​ (nM)Fold Shift (Cellular Penalty)
GSK3B Type I (CHIR-99021)5.0250.050x
PYK2 Type I (CTX-0294885)1.285.070x
CDK4/CycD1 Type II (Palbociclib)11.0140.012.7x
SYK (GoF) Type I (MRL-SYKi)< 1.0100.0> 100x

Data synthesized from representative kinome profiling studies[9],[2],[10],[6].

Table 2: Comparison of Cell-Based Kinase Assay Modalities
ModalityTarget StateReadout MechanismThroughputPrimary Advantage
NanoBRET TE Exogenous FusionBioluminescence Resonance Energy TransferHigh (384-well)Direct live-cell binding affinity[5].
AlphaScreen EndogenousSinglet Oxygen Luminescence TransferHigh (384-well)Measures actual downstream functional block[7].
CellEKT EndogenousLC-MS/MS Chemical ProteomicsMediumUnbiased kinome-wide selectivity profiling[8].

Experimental Workflows & Protocols

Protocol A: NanoBRET™ Intracellular Kinase Target Engagement

NanoBRET_Workflow A 1. Transfect Cells (Kinase-NanoLuc) B 2. Seed in 384-well (Adherent Format) A->B C 3. Add Tracer & Test Inhibitor B->C D 4. Add Nano-Glo Substrate C->D E 5. Measure BRET (610nm / 460nm) D->E

NanoBRET Target Engagement Intracellular Kinase Assay Workflow.

Scientist’s Insight: Causality of the Adherent Format Legacy protocols utilized non-binding surface (NBS) plates for suspension cells. However, the Adherent (ADH) Format allows cells to maintain their physiological morphology. This is critical for kinases that localize to focal adhesions or the cytoskeleton (e.g., PYK2, FAK)[4],[10]. Furthermore, it streamlines the workflow by allowing compound addition directly to adhered cells on Day 2 without intermediate centrifugation steps[4].

Step-by-Step Methodology:

  • Transfection (Day 1): Prepare a lipid-DNA complex using the specific Kinase-NanoLuc® fusion vector (e.g., GSK3B or PYK2) and Transfection Carrier DNA. Transfect HEK293 cells in bulk suspension.

  • Seeding (Day 1): Dispense the transfected cells into a tissue culture-treated 384-well white plate (e.g., 10,000 cells/well in 20 µL). Incubate overnight at 37°C, 5% CO₂.

  • Tracer Titration & Self-Validation (Day 2): Critical Step. Before testing novel inhibitors, you must empirically determine the EC50​ of the NanoBRET Tracer for your specific cell batch. Treat a subset of wells with a serial dilution of the tracer. For compound screening, the tracer must be applied at a fixed concentration at or slightly below this EC50​ [5]. If the tracer concentration is too high, the test compound will struggle to displace it, artificially inflating the apparent IC50​ .

  • Compound Addition (Day 2): Add 10X concentrated test inhibitor (e.g., CHIR-99021 for GSK3B) across a 10-point dose-response curve. Incubate for 1 to 2 hours to reach binding equilibrium[9].

  • Detection: Add 3X NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. The extracellular inhibitor ensures that only intracellular target engagement is measured by quenching any signal from dead/lysed cells.

  • Readout & QC: Measure luminescence on a multi-mode reader (e.g., EnVision) using dual filters: Donor (460 nm) and Acceptor (610 nm). Calculate the BRET ratio (Acceptor/Donor). Validate the assay plate by ensuring the Z'-factor between vehicle control and a reference inhibitor is > 0.5.

Protocol B: AlphaScreen® SureFire® Endogenous Phospho-Kinase Assay

Kinase_Signaling Signal Extracellular Stimulus (e.g., Insulin) Kinase1 Upstream Kinase (PI3K / AKT) Signal->Kinase1 Target Target Kinase (mTORC1) Kinase1->Target Substrate Phospho-Substrate (p-p70 S6K Thr389) Target->Substrate Phosphorylation Inhibitor Novel Inhibitor Inhibitor->Target ATP Competition Readout AlphaScreen Detection (Luminescence) Substrate->Readout Bead Proximity

Mechanism of target kinase inhibition and downstream functional readout via AlphaScreen.

Scientist’s Insight: Causality of Proximity-Based Detection Why use AlphaScreen over traditional Western blotting for downstream validation? AlphaScreen is a homogeneous, no-wash assay. When the donor and acceptor beads are brought within 200 nm by the dual-antibody sandwich (one binding the total protein, one binding the specific phospho-epitope), laser excitation at 680 nm causes the donor bead to release singlet oxygen[7]. Because singlet oxygen has a microsecond half-life and decays beyond 200 nm, background noise is virtually eliminated, yielding exceptional Signal-to-Background (S/B) ratios suitable for high-throughput screening[7].

Step-by-Step Methodology (mTORC1/p70 S6K Example):

  • Cell Seeding: Plate MCF-7 breast cancer cells (10,000 cells/well) in a 96-well plate using 0.1% serum-containing media to starve the cells and reduce basal phosphorylation levels[7]. Incubate overnight.

  • Inhibitor Treatment: Treat cells with the novel kinase inhibitor for 1–2 hours.

  • Pathway Stimulation: Add an established agonist (e.g., Insulin) for 30 minutes to stimulate the PI3K/AKT/mTORC1 pathway, driving the phosphorylation of p70 S6 Kinase at Thr389[7].

  • Lysis: Remove media and add specialized Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Bead Incubation (Dark Room): Transfer lysate to a 384-well proxiplate. Add the Acceptor Bead mix (conjugated to Phospho-Thr389 antibody) and Donor Bead mix (conjugated to total p70 S6K antibody). Crucial: Phthalocyanine in the donor beads is highly sensitive to ambient light; all bead handling must occur under subdued green light.

  • Readout & QC: Incubate for 2 hours at room temperature. Read the plate on an Alpha-enabled microplate reader (excitation 680 nm, emission 520-620 nm). A successful assay is self-validated by an Insulin-stimulated S/B ratio > 5.0 and a dose-dependent signal reduction by a reference inhibitor (e.g., Rapamycin).

References
  • [4] Title : NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual | Source : Promega | URL :[Link]

  • [9] Title : GSK3B NanoBRET Kinase Assay | Source : Reaction Biology | URL :[Link]

  • [2] Title : NanoBRET® Target Engagement CDK Selectivity Systems | Source : Promega | URL :[Link]

  • [10] Title : PYK2 NanoBRET Kinase Assay | Source : Reaction Biology | URL :[Link]

  • [1] Title : Cellular Context Influences Kinase Inhibitor Selectivity | Source : Journal of Medicinal Chemistry | URL :[Link]

  • [8] Title : CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors | Source : bioRxiv | URL :[Link]

  • [5] Title : NanoBRET® TE Intracellular Kinase Assays | Source : Promega | URL :[Link]

  • [3] Title : Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement | Source : Promega Connections | URL :[Link]

  • [6] Title : Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants | Source : Frontiers in Immunology | URL :[Link]

  • [7] Title : Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line | Source : ResearchGate / BioTek | URL :[Link]

Sources

Method

Application Note: TR-FRET Assays for High-Throughput Kinase Inhibitor Screening

Executive Summary Protein kinases are central regulators of intracellular signal transduction and represent one of the most critical target classes in modern oncology and immunology drug discovery. To identify novel kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Protein kinases are central regulators of intracellular signal transduction and represent one of the most critical target classes in modern oncology and immunology drug discovery. To identify novel kinase inhibitors, assay platforms must be robust, highly sensitive, and miniaturizable. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) has emerged as the gold standard for high-throughput screening (HTS) of kinase inhibitors.

This application note provides an in-depth mechanistic guide and self-validating protocol for designing, optimizing, and executing TR-FRET kinase assays. By detailing the causality behind experimental parameters—such as fluorophore physics, enzyme stoichiometry, and buffer thermodynamics—this guide empowers drug development professionals to generate high-fidelity pharmacological data.

Mechanistic Foundations of TR-FRET

The superiority of TR-FRET over traditional ELISA or standard fluorescence assays lies in the physical properties of its fluorophores. TR-FRET combines two principles[1]:

  • FRET (Fluorescence Resonance Energy Transfer): Energy is transferred non-radiatively from a donor fluorophore to an acceptor fluorophore, strictly dependent on close spatial proximity (<10 nm).

  • TRF (Time-Resolved Fluorescence): Lanthanide chelates (such as Europium, Eu³⁺, or Terbium, Tb³⁺) are utilized as donor fluorophores. Unlike standard organic dyes that emit light for mere nanoseconds, lanthanides exhibit massive Stokes shifts and prolonged emission lifetimes (0.1 to 2 milliseconds)[2].

The Causality of the "Time Delay": In HTS, compound libraries and plastic microplates generate auto-fluorescence that obscures assay signals. Because auto-fluorescence decays within nanoseconds, TR-FRET instruments introduce a time delay (typically 50–100 µs) between the excitation flash and signal measurement. This temporal gating completely bypasses background noise, yielding an exceptionally high signal-to-background ratio[3].

Assay Topologies: Activity vs. Binding

TR-FRET kinase assays are generally configured in one of two topologies:

  • Enzymatic Activity Assays (e.g., LANCE Ultra, HTRF KinEASE): The kinase phosphorylates a synthetic peptide substrate labeled with an acceptor dye (e.g., ULight or d2). A Europium-labeled anti-phospho antibody is added. If the substrate is phosphorylated, the antibody binds, bringing the Eu-donor and acceptor into proximity to generate a FRET signal[4][5].

  • Competitive Binding Assays (e.g., LanthaScreen): An Alexa Fluor-labeled ATP-competitive tracer binds to the active site of a tagged kinase. A Europium-labeled anti-tag antibody binds the kinase. Simultaneous binding yields a high FRET signal. When a test inhibitor displaces the tracer, the FRET signal is lost[6][7]. This is particularly useful for screening allosteric inhibitors or inactive kinase conformations[8].

TR_FRET_Mechanism cluster_0 High FRET (No Inhibitor) cluster_1 Low FRET (With Inhibitor) K1 Kinase (Tagged) T1 Tracer (Alexa Fluor) K1->T1 Binds ATP Site A1 Anti-Tag Ab (Eu) K1->A1 Binds Tag FRET TR-FRET (665 nm) T1->FRET Emission A1->FRET Energy Transfer K2 Kinase (Tagged) I2 Inhibitor K2->I2 Competes A2 Anti-Tag Ab (Eu) K2->A2 Binds Tag T2 Tracer (Displaced) I2->T2 Displaces NO_FRET No FRET (615 nm) A2->NO_FRET Eu Emission Only

Competitive TR-FRET kinase binding assay mechanism showing tracer displacement.

Experimental Protocol: TR-FRET Kinase Activity Assay

The following protocol outlines a highly optimized, 384-well homogeneous (no-wash) enzymatic TR-FRET assay. It is designed as a self-validating system, ensuring that data generated is strictly dependent on catalytic turnover.

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT. (Causality: Tween-20 prevents non-specific binding of proteins to the microplate; DTT maintains reducing conditions for cysteine residues).

  • Stop/Detection Buffer: 1X Detection Buffer supplemented with 20 mM EDTA and 2 nM Eu-labeled anti-phospho antibody.

Step-by-Step Methodology
  • Compound Dispensing: Transfer 2.5 µL of test compound (diluted in 4% DMSO) into a white, low-volume 384-well microplate. (Final assay DMSO concentration will be 1%, ensuring enzyme stability).

  • Enzyme/Substrate Addition: Add 5 µL of a 2X Kinase/ULight-Substrate mixture to the wells. Centrifuge briefly at 1000 x g.

  • Pre-Incubation: Incubate for 15 minutes at room temperature. (Causality: This allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase prior to ATP competition).

  • Reaction Initiation: Add 2.5 µL of 4X ATP solution to initiate the catalytic reaction.

    • Critical Parameter: ATP concentration must be set at the experimentally determined apparent Km​ for the specific kinase[9]. Using ATP at Km​ ensures a balanced assay that is highly sensitive to Type I (ATP-competitive) inhibitors without starving the enzyme.

  • Catalytic Incubation: Incubate for 60 minutes at room temperature.

    • Critical Parameter: The reaction time must be strictly within the linear phase of initial velocity, ensuring less than 20% of the substrate is converted. Substrate depletion leads to artificial shifts in IC₅₀ values[9].

  • Reaction Termination & Detection: Add 10 µL of the Stop/Detection Buffer.

    • Causality: Kinases require divalent cations (Mg²⁺ or Mn²⁺) to coordinate ATP. EDTA is a potent chelator that strips Mg²⁺ from the active site, instantly and permanently halting catalytic turnover[5][10].

  • Equilibration: Incubate for 60 minutes at room temperature to allow the Eu-antibody to reach binding equilibrium with the phosphorylated substrate.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., EnVision, PHERAstar).

    • Excitation: 320 nm or 340 nm.

    • Delay Time: 50 µs.

    • Integration Time: 100 µs.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

HTS_Workflow P1 1. Compound Dispense P2 2. Kinase + Substrate P1->P2 P3 3. ATP Addition (Start) P2->P3 P4 4. Incubation P3->P4 P5 5. Stop/Detect (EDTA + Eu-Ab) P4->P5 P6 6. TR-FRET Readout P5->P6

Step-by-step high-throughput screening workflow for TR-FRET kinase assays.

Data Analysis and Quality Control

Ratiometric Signal Processing

TR-FRET data must never be analyzed using raw 665 nm acceptor emission alone. Data is processed ratiometrically[11][12]:

TR-FRET Ratio=(Emission at 615 nmEmission at 665 nm​)×10,000

The Causality of Ratiometric Measurement: Dividing the acceptor signal by the donor signal internally normalizes the data. It corrects for well-to-well liquid dispensing variations, minor meniscus differences, and the "inner filter effect" (where colored library compounds absorb excitation light). If a compound quenches the excitation flash, both 615 nm and 665 nm emissions drop proportionally, keeping the ratio stable and preventing false positives[11].

Quantitative Validation Metrics

To ensure the assay is robust enough for HTS, specific quantitative parameters must be met.

ParameterAcceptable RangeCausality / Significance
Z'-Factor ≥0.5 The statistical measure of assay window and variance. A Z' > 0.5 indicates a highly robust assay suitable for automated HTS[1].
Signal-to-Background (S/B) ≥3.0 Ensures sufficient dynamic range to accurately plot 4-parameter logistic curves and detect partial inhibition.
Substrate Conversion ≤20% Maintains initial velocity conditions; prevents ATP depletion artifacts that skew compound potency.
DMSO Tolerance Up to 5%Ensures that the solvent used for compound libraries does not denature the kinase or disrupt antibody binding.
IC₅₀ Determination

Inhibitor potency is calculated by plotting the TR-FRET ratio against the log₁₀ of the compound concentration. The data is fitted using a non-linear regression 4-parameter logistic (4PL) equation[12]:

Y=Bottom+1+10(logIC50​−X)×Hill SlopeTop−Bottom​

Troubleshooting Guide

Even in highly validated systems, TR-FRET assays can experience artifacts. Below is a diagnostic matrix for common issues.

SymptomMechanistic CauseCorrective Action
High Background in Negative Controls Insufficient EDTA concentration failing to stop the kinase reaction.Increase EDTA in the Stop Buffer to at least 2x the total Mg²⁺/Mn²⁺ concentration.
Low Overall TR-FRET Signal Suboptimal antibody binding due to steric hindrance or incorrect buffer pH.Verify the Stop Buffer pH is 7.0–7.5. Titrate the Eu-antibody concentration (range: 0.5 nM to 5 nM).
False Positives (Frequent) Library compounds acting as chelators (stripping Eu³⁺) or highly fluorescent compounds emitting at 665 nm.Rely on the ratiometric readout. Flag compounds that drastically reduce the 615 nm donor signal as assay interferents.
Drifting IC₅₀ Values Substrate depletion (reaction is no longer in the linear initial velocity phase).Reduce enzyme concentration or shorten the kinase reaction incubation time[9].

References

  • BMG Labtech. "LanthaScreen Technology on microplate readers". bmglabtech.com.[Link]

  • Sino Biological. "TR-FRET Technology: Principle, Advantages, and Applications". sinobiological.com.[Link]

  • BMG Labtech. "Kinase assays". bmglabtech.com. [Link]

  • BellBrook Labs. "Protocol Recommendations for Performing a Kinase Inhibition Assay". bellbrooklabs.com.[Link]

  • Sino Biological. "How TR-FRET Empower High-Throughput Screening". sinobiological.com.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing imidazo[4,5-c]pyridine synthesis yield

Technical Troubleshooting & Yield Optimization Guide Welcome to the Technical Support Center for the synthesis of imidazo[4,5-c]pyridines (3-deazapurines). As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Troubleshooting & Yield Optimization Guide

Welcome to the Technical Support Center for the synthesis of imidazo[4,5-c]pyridines (3-deazapurines). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind synthetic failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and optimized for high yields.

Mechanistic Foundations: The Causality of Yield Optimization

The imidazo[4,5-c]pyridine scaffold is notoriously more difficult to synthesize than its [4,5-b] counterpart. The root cause lies in the electronic disparity of the 3,4-diaminopyridine precursor. The 4-amino group is significantly less nucleophilic than the 3-amino group due to the electron-withdrawing nature of the para-nitrogen in the pyridine ring[1].

Historically, chemists forced this cyclization using harsh dehydrating agents (e.g., POCl₃, polyphosphoric acid) at temperatures exceeding 150°C, which often resulted in degradation, stalled Schiff base intermediates, and poor yields[2]. Modern yield optimization relies on bypassing this electronic bottleneck through two primary mechanisms:

  • Electrophilic Activation: Using mild Lewis acids to hyper-activate the carbonyl carbon of the aldehyde/acid, lowering the activation energy for the weaker 4-amino nucleophile[2].

  • Transition-Metal Catalysis: Utilizing palladium-catalyzed intramolecular C-N bond formation to force cyclization via reductive elimination, completely circumventing the nucleophilicity issue[3].

SynthesisStrategy Start Select Target Scaffold Imidazo[4,5-c]pyridine Path1 2-Substituted Derivatives Start->Path1 Path2 Imidazo[4,5-c]pyridin-2-ones Start->Path2 Cond1 Aldehyde + 3,4-Diaminopyridine Zn(OTf)2 Catalyst, MeOH Path1->Cond1 Condensation Cond2 Pd-Catalyzed Urea Cyclization One-pot tandem reaction Path2->Cond2 Amination/Cyclization Yield1 Yield: 44-92% (Green Chemistry) Cond1->Yield1 Yield2 Yield: Moderate-Excellent (High-Throughput) Cond2->Yield2

Decision matrix for imidazo[4,5-c]pyridine synthesis pathways based on target substitution.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Each critical step includes an in-process analytical check to confirm the mechanistic progression before proceeding.

Protocol A: Lewis Acid-Catalyzed Condensation (Zinc Triflate)

Causality: 2[2], coordinating with the aldehyde oxygen. This increases the electrophilicity of the carbonyl, accelerating Schiff base formation and driving the subsequent dehydrogenative cyclization without toxic reagents.

  • Step 1: In a round-bottom flask, dissolve 3,4-diaminopyridine (1.0 equiv) and the substituted aryl aldehyde (1.0 equiv) in methanol. Add 30 mol% Zn(OTf)₂.

  • Step 2: Reflux the mixture.

    • Self-Validation Check (LC-MS): Sample the reaction at 45 minutes. You should observe the transient Schiff base intermediate mass ([M+H]⁺ of diamine + aldehyde - H₂O). By 2-4 hours, this peak must decline, replaced by the cyclized product mass (-2 Da from the Schiff base due to oxidative cyclization)[2].

  • Step 3: Cool the reaction to room temperature and dilute with water (10 mL). Stir for 15 minutes.

    • Self-Validation Check (Visual): The product should precipitate cleanly. If the solution remains clear, the reaction has stalled at the highly soluble Schiff base stage, indicating insufficient catalyst activity or an overly electron-rich aldehyde[2].

  • Step 4: Filter, wash with water, and recrystallize from ethanol.

Protocol B: Cascade Ureidation & Palladium-Catalyzed Cyclization

Causality: Synthesizing unsymmetrical 1,3-substituted imidazo[4,5-c]pyridin-2-ones is challenging due to regioselectivity issues[3].3[3] bypasses regioselectivity by forming a urea intermediate first, followed by a Pd-catalyzed intramolecular C-N bond formation.

  • Step 1: Convert the primary alkylamine to an intermediate urea using triphosgene and Et₃N in toluene at room temperature.

    • Self-Validation Check (TLC): Confirm complete consumption of the primary amine before proceeding. Unreacted amine will poison the palladium catalyst in Step 2.

  • Step 2: Add the 4-amino-3-halopyridine derivative, Pd(OAc)₂, a bulky ligand (e.g., XantPhos), and Cs₂CO₃.

  • Step 3: Heat to 80–85 °C.

    • Self-Validation Check (HPLC): Monitor the disappearance of the urea intermediate. The bulky XantPhos ligand is critical here; it forces the necessary reductive elimination step after the palladium inserts into the C-halogen bond[3].

Quantitative Data Summary: Optimization Metrics

Use the following table to benchmark your expected yields and select the appropriate methodology based on your target library.

Synthetic RouteCatalyst / Key ReagentsTemperatureTimeAverage YieldMechanistic Advantage
Traditional Condensation POCl₃ or PPA>150°C12-24 h30-50%Low reagent cost, but highly degrading to sensitive functional groups.
Lewis Acid Catalysis Zn(OTf)₂ (30 mol%)Reflux (MeOH)2-4 h44-67%Mild conditions, green solvent, bypasses isolation of Schiff base[2].
Pd-Catalyzed Cyclization Pd(OAc)₂, XantPhos80-85°C4-8 hModerate-HighHigh-throughput access to unsymmetrical 1,3-substitutions[3].
Solid-Phase Synthesis EDIPA, DMSOVariableVariable~71% (Overall)Enables rapid library generation and simple purification of trisubstituted derivatives[4].

Troubleshooting Guide & FAQs

Troubleshooting Issue Yield-Limiting Factors in Cyclization Cause1 Schiff Base Accumulation (Stalled Intermediate) Issue->Cause1 Cause2 Regioisomeric Mixtures (N1 vs N3 Alkylation) Issue->Cause2 Sol1 Increase Lewis Acid (e.g., Zn(OTf)2 or Yb(OTf)3) Cause1->Sol1 Catalytic intervention Sol2 Solid-Phase Directing Groups or Bulky Protective Groups Cause2->Sol2 Steric control

Root cause analysis and corrective actions for common yield-limiting factors.

Q1: Why is the average yield of imidazo[4,5-c]pyridin-2-ones consistently lower than their[4,5-b] counterparts in Pd-catalyzed cyclizations? A: This is an anticipated electronic effect. As noted in 3[3], the 4-position of the pyridine ring is highly electron-deficient. This makes the 4-amino group a poor participant in the intramolecular cyclization step. To optimize, ensure strictly anhydrous conditions to prevent urea disproportionation, and utilize highly active, bulky ligands (like XantPhos) to lower the activation barrier for reductive elimination[3].

Q2: My solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines is yielding regioisomeric mixtures. How can I improve regioselectivity? A: When arylation of a resin-bound amine is performed with 2,4-dichloro-3-nitropyridine, substitution can occur at both position 4 and position 2.4[4]. To optimize this, strictly control the reaction temperature and use a mild, sterically hindered base like N-ethyldiisopropylamine (EDIPA) in DMSO. This maximizes thermodynamic control, heavily favoring the desired 4-substitution[4].

Q3: Can I perform these cyclizations without heavy metals or harsh acids? A: Yes. Recent methodologies have proven that 2-substituted imidazopyridines can be synthesized using 1[1] or Zn(OTf)₂ in methanol[2]. Furthermore, air-oxidative cyclocondensation reactions in water under thermal conditions have yielded up to 87% for related scaffolds without the use of any oxidative reagent[1]. Adapting these green chemistry approaches for the[4,5-c] scaffold is highly recommended for late-stage drug development to avoid heavy metal remediation.

References

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization Source: ACS Publications URL:3

  • Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines Source: ACS Combinatorial Science URL:4

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives Source: PMC (National Institutes of Health) URL:1

  • Synthesis of 2-Substituted-1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate Source: JSciMed Central URL:2

Sources

Optimization

improving solubility of imidazo[4,5-c]pyridine compounds for biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of imidazo[4,5-c]pyridine derivatives in biological assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of imidazo[4,5-c]pyridine derivatives in biological assays. While this fused bicyclic heteroaromatic system is a highly privileged pharmacophore, its physicochemical properties often lead to aggregation, false positives, and erratic dose-response curves.

This guide is designed to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic causality behind these solubility failures and provide self-validating protocols to ensure your assay data is fundamentally trustworthy.

Troubleshooting Workflow

Workflow Start Precipitation of Imidazo[4,5-c]pyridine in Biological Assay Decision Is the compound core chemically fixed? Start->Decision MedChem Hit-to-Lead Stage (Structural Optimization) Decision->MedChem No (Can Modify) Formulation Late-Stage / Fixed Core (Assay Optimization) Decision->Formulation Yes (Cannot Modify) Mod1 Introduce sp3-rich groups (e.g., Morpholine) MedChem->Mod1 Mod2 Disrupt molecular planarity to lower lattice energy MedChem->Mod2 Form1 Perform intermediate serial dilutions Formulation->Form1 Form2 Add co-solvents or carrier proteins (BSA) Formulation->Form2 Validation Run Kinetic Solubility Assay Target: >60 µg/mL Mod1->Validation Mod2->Validation Form1->Validation Form2->Validation

Decision tree for troubleshooting imidazo[4,5-c]pyridine solubility in biological assays.

Section 1: Structural Optimization (Medicinal Chemistry FAQs)

Q: Why do imidazo[4,5-c]pyridines frequently "crash out" of my assay buffers despite being highly soluble in DMSO? A: The root cause is thermodynamic. Imidazo[4,5-c]pyridines are planar, rigid molecules. This structural topology promotes strong intermolecular π-π stacking and hydrogen bonding in the solid state, leading to exceptionally high crystal lattice energy[1]. When diluted from a DMSO stock into an aqueous assay buffer, the sudden shift in solvent polarity causes the lipophilic compound to rapidly aggregate and precipitate to minimize its exposure to water, a phenomenon driven by the hydrophobic effect[2].

Q: How can I structurally modify the core to improve aqueous solubility without sacrificing target binding affinity? A: To improve solubility without losing potency, you must disrupt the tight crystal packing. A proven strategy is adding conformationally flexible substituents with polar groups to a solvent-exposed region of the molecule[1]. Incorporating sp3-hybridized groups (like morpholine or piperazine) reduces molecular planarity, which entropically favors the solution state over the crystalline state. Furthermore, these groups provide basic nitrogens that protonate at physiological pH (pH 7.4), significantly enhancing aqueous hydration[1][3].

Section 2: Assay Formulation & Buffer Troubleshooting (In Vitro FAQs)

Q: My compound's structure is locked for late-stage testing. How do I prevent precipitation upon dilution from DMSO? A: Direct dilution from a 10 mM DMSO stock into an aqueous buffer creates a localized high-concentration microenvironment where the compound exceeds its nucleation threshold. Solution: Implement an intermediate serial dilution strategy. Instead of a single 1:1000 jump, dilute the DMSO stock into an intermediate solvent mixture (e.g., 50% DMSO / 50% assay buffer) before the final dilution into the testing well. This mitigates the shock of sudden polarity change. Ensure your final DMSO concentration remains ≤1% to avoid solvent-induced biological artifacts or cytotoxicity[2][4].

Q: Should I measure thermodynamic or kinetic solubility for my biochemical assays? A: You must measure kinetic solubility . Thermodynamic solubility measures a saturated solution at equilibrium (often taking 24-72 hours) and is relevant for oral formulation[4]. However, drug discovery assays utilize compounds pre-dissolved in DMSO. Kinetic solubility mimics this exact biological assay condition by measuring the precipitation rate when a DMSO stock is spiked into an aqueous buffer[2][5][6]. A robust target for kinetic solubility in early discovery is >60 µg/mL[5].

Section 3: Quantitative Data Summary

The following table summarizes the causal mechanisms and expected quantitative gains when applying various solubility optimization strategies to imidazo-fused heterocycles.

Optimization StrategySpecific Modification / ConditionMechanistic CausalityTypical Solubility Gain
Structural Addition of morpholine/piperazineDisrupts planarity; adds a protonatable amine at pH 7.4+50 to +800 µg/mL
Structural Removal of intermolecular H-bondsLowers crystal lattice energy; prevents rigid packing~3-fold increase
Formulation Intermediate serial dilutionPrevents nucleation shock upon aqueous entryVariable (Assay-dependent)
Formulation Addition of 0.05% Tween-20Micellar solubilization of the lipophilic core+20 to +100 µg/mL

Section 4: Validated Protocol: High-Throughput Kinetic Solubility Assay

To ensure your biological data is not an artifact of precipitation, you must validate the compound's solubility under assay-like conditions. This turbidimetric (nephelometric) protocol is a self-validating system: by incorporating specific controls, you can immediately verify if an assay failure is due to compound precipitation or a biological variable[6][7][8].

Materials Required:

  • Test compounds (Imidazo[4,5-c]pyridines)

  • Reference Controls: Caffeine (High solubility control), Tamoxifen (Low solubility control)[4][6].

  • 100% DMSO

  • Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4

  • 96-well or 384-well clear-bottom microtiter plates

  • Microplate reader capable of measuring absorbance at 620 nm

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound and control compounds in 100% DMSO[8].

  • Serial Dilution: Create a 3-fold serial dilution of the stock solutions in 100% DMSO across the microtiter plate to generate a concentration gradient[8].

  • Aqueous Transfer: Dilute each sample 1:50 into DPBS (pH 7.4) to achieve a final DMSO concentration of 2%. Critical Step: Pipette vigorously to ensure immediate mixing and prevent localized nucleation[8].

  • Incubation: Seal the plate and incubate at 25°C for 1 hour on an orbital shaker. This duration allows metastable solutions to precipitate, mimicking the timeframe of a standard biochemical assay[6][8].

  • Measurement: Measure the absorbance at 620 nm. Undissolved particles will scatter light, increasing the apparent absorbance (turbidity)[7][8].

  • Self-Validation Check: Verify that the Tamoxifen control shows high absorbance (precipitation) and the Caffeine control shows baseline absorbance (fully dissolved)[6]. If Caffeine precipitates, your detection threshold is calibrated incorrectly.

  • Data Analysis: Calculate the kinetic solubility limit by identifying the maximum concentration where the absorbance remains below the validated threshold (typically 1.5-fold of the DMSO-only blank control)[8].

References

  • AxisPharm. Kinetic Solubility Assays Protocol. Available at: [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available at: [Link]

  • BioDuro-Sundia. ADME Solubility Assay. Available at: [Link]

  • PubMed / NIH. In vitro solubility assays in drug discovery. Available at:[Link]

  • Concept Life Sciences. Kinetic Solubility Assays. Available at:[Link]

  • PubMed / NIH. Improvement in aqueous solubility achieved via small molecular changes. Available at:[Link]

  • ACS Medicinal Chemistry Letters. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at: [Link]

  • American Pharmaceutical Review. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Stabilizing 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered in the labo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered in the laboratory: the degradation of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline in aqueous buffer systems. Due to its chemical structure, which combines a reactive aromatic amine with a photosensitive imidazopyridine core, this molecule is susceptible to several degradation pathways. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to design robust experimental conditions and ensure the integrity of your results.

Section 1: Understanding the Instability - Primary Degradation Pathways

Q1: I've prepared a solution of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline in a standard phosphate buffer, but it's turning yellow/brown and my HPLC analysis shows multiple new peaks. What is happening?

A1: The discoloration and appearance of new analytical peaks are classic signs of chemical degradation. The molecular architecture of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline makes it particularly vulnerable to three primary environmental stressors in an aqueous environment: oxidation, photodegradation, and pH-mediated instability.

  • Oxidative Degradation: Aromatic amines are inherently susceptible to oxidation.[1] The lone pair of electrons on the aniline nitrogen can be readily abstracted by dissolved molecular oxygen or radical species in your buffer, initiating a chain reaction that leads to colored polymeric impurities.[1][2] This process can be significantly accelerated by the presence of trace metal ions, which can catalyze the formation of reactive oxygen species (ROS).[2]

  • Photodegradation: Imidazopyridine derivatives are known to be photosensitive.[3][4] Exposure to ambient laboratory light, especially in the UV spectrum, can excite the molecule, leading to the formation of singlet oxygen and other ROS.[5] These highly reactive species can then attack the molecule, causing rapid degradation.[5]

  • pH-Dependent Instability: The molecule possesses multiple nitrogen atoms, each with a different pKa. The overall stability of the compound is therefore highly dependent on the pH of the buffer.[6] At non-optimal pH values, the molecule's electronic structure can change, making it more susceptible to hydrolysis or oxidation.[6][7][8] Both strongly acidic and alkaline conditions can promote degradation.[9]

These three factors often work in concert, creating a challenging environment for maintaining the compound's integrity.

cluster_Compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline (Parent Compound) cluster_Stressors Environmental Stressors Compound C₁₂H₁₀N₄ Degradation Degradation Products (Impurities, Color Change) Oxidation Oxygen (O₂) Metal Ions Oxidation->Degradation Oxidative Pathway Light Light (hv) UV / Visible Light->Degradation Photolytic Pathway pH pH Instability (H⁺ / OH⁻) pH->Degradation pH-Mediated Pathway

Fig 1. Key factors leading to compound degradation.

Section 2: Proactive Stabilization Strategies - A Multi-Factor Approach

Q2: What is the most critical factor to control when preparing my aqueous solution?

A2: There is no single "magic bullet." A successful stabilization strategy relies on a multi-pronged approach that simultaneously addresses oxidation, photodegradation, and pH. However, the most effective starting points are rigorous oxygen exclusion and precise pH control . Without these foundational measures, other interventions like adding antioxidants will be significantly less effective.

Q3: How do I select the optimal buffer and pH for my experiment?

A3: The optimal pH is one that maintains the compound in its most stable ionization state while being compatible with your experimental goals. Since this is often unknown, a preliminary pH stability screen is highly recommended (see Protocol 2).

General Guidelines for Buffer Selection:

  • Start in the slightly acidic range (pH 5.0 - 6.5). Many aromatic amines exhibit greater stability at a slightly acidic pH where the primary amine group is partially protonated, reducing its susceptibility to oxidation.

  • Degas all buffers thoroughly. Before adding the compound, sparge your buffer with an inert gas like argon or nitrogen for at least 15-30 minutes to remove dissolved oxygen.

  • Consider the buffer species. Some buffer components can chelate metals or have antioxidant properties, while others might catalyze degradation. A citrate buffer, for example, can sequester metal ions that promote oxidation.

Table 1: Recommended Buffers for Initial Screening

Buffer System pKa (at 25°C) Useful pH Range Considerations for Amine Stability
Acetate 4.76 3.8 - 5.8 Generally inert and a good starting point for acidic conditions.
Citrate 3.13, 4.76, 6.40 3.0 - 7.0 Offers good buffering capacity and metal chelating properties.
MES 6.15 5.5 - 6.7 A "Good's" buffer, known for being biologically inert and having low metal-binding capacity.

| HEPES | 7.55 | 6.8 - 8.2 | Commonly used for cell culture, but test stability carefully as neutral pH can favor oxidation.[6] |

Q4: I've optimized the pH and degassed my buffer, but I still observe some degradation over time. What is the next step?

A4: This indicates that residual oxygen or radical formation is still a problem. The next line of defense is to incorporate an antioxidant into your buffer system. Antioxidants act as sacrificial agents, neutralizing reactive species before they can damage your compound.[10]

Table 2: Common Antioxidants for Stabilizing Aromatic Amines

Antioxidant Mechanism of Action Typical Starting Conc. Notes & Compatibility
L-Ascorbic Acid (Vitamin C) Oxygen Scavenger, Radical Scavenger 0.1 - 1.0 mM Highly effective but can degrade over time. Prepare fresh solutions. Best used in slightly acidic to neutral pH.
Thiols (e.g., DTT, TCEP) Reducing Agent, Radical Scavenger 0.5 - 5.0 mM Very effective, but may interfere with experiments involving disulfide bonds or certain metal-catalyzed reactions. TCEP is more stable than DTT.
Hindered Phenols (e.g., BHT) Radical Scavenger[11] 0.01 - 0.1 mM Highly effective but may have low aqueous solubility. Often used in combination with other stabilizers.[12]

| EDTA | Metal Chelator | 0.1 - 1.0 mM | Not an antioxidant itself, but prevents metal-catalyzed oxidation by sequestering ions like Fe²⁺/³⁺ and Cu⁺/²⁺.[2] Highly recommended. |

Q5: What are the essential best practices for handling and preparing my solutions?

A5: Adhering to a strict handling protocol is critical.

  • Protect from Light: Always handle the solid compound and its solutions under subdued light. Store all solutions in amber glass vials or tubes wrapped in aluminum foil.[13][14]

  • Use High-Purity Reagents: Use HPLC-grade water and high-purity buffer components to minimize contamination with metal ions and other reactive impurities.

  • Prepare Stock Solutions in Anhydrous Solvent: If possible, prepare a concentrated stock solution of the compound in an anhydrous, degassed solvent like DMSO or DMF. Store this stock at -20°C or -80°C.[15] Dilute into your prepared aqueous buffer immediately before use.

  • Work Quickly and on Ice: When preparing aqueous solutions, perform dilutions and manipulations on ice to slow the rate of any potential degradation reactions.[16]

Section 3: Troubleshooting Guide

Observed SymptomLikely Primary CauseRecommended Actions
Rapid (minutes to hours) color change to yellow/brown, even in the dark. Oxidation 1. Ensure buffer is thoroughly degassed with N₂ or Ar. 2. Add a freshly prepared antioxidant (e.g., 0.5 mM Ascorbic Acid). 3. Add a chelating agent (e.g., 0.5 mM EDTA) to the buffer.
Solution is stable in the dark, but degrades quickly when exposed to lab light. Photodegradation [5]1. Switch to amber vials or wrap containers in aluminum foil. 2. Minimize light exposure during all handling steps. 3. Consider adding a singlet oxygen quencher like sodium azide (use with caution).
Compound precipitates out of solution over time. pH-dependent solubility or degradation to insoluble products. 1. Re-evaluate the solution pH; the compound may be crashing out at its isoelectric point. 2. Analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider adding a small percentage (<5%) of a co-solvent like DMSO or ethanol if compatible with your experiment.
Degradation is observed even with all precautions. Inherent instability or buffer component reactivity. 1. Perform the pH stability screen (Protocol 2) to find the absolute optimal pH. 2. Test an alternative buffer system (e.g., switch from phosphate to citrate). 3. Analyze your buffer components for trace metal contamination.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Buffer for Immediate Use

This protocol provides a robust starting point for routine experiments.

  • Buffer Preparation: Prepare your chosen buffer (e.g., 50 mM Sodium Citrate) using high-purity water. Adjust to the target pH (e.g., pH 5.5).

  • Additive Incorporation: To 100 mL of the buffer, add EDTA to a final concentration of 0.5 mM and L-Ascorbic Acid to a final concentration of 0.5 mM. Ensure they dissolve completely.

  • Degassing: Place the buffer in a flask with a stir bar. Sparge the solution with a steady stream of argon or nitrogen gas for 30 minutes while stirring. The gas delivery tube should be submerged below the liquid surface.

  • Compound Introduction: Prepare a concentrated stock of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline in anhydrous, degassed DMSO. Immediately before the experiment, perform the final dilution of the DMSO stock into the stabilized, degassed aqueous buffer.

  • Storage and Handling: Immediately cap the final solution in an amber vial, flush the headspace with inert gas, and store on ice, protected from light, until use.

Protocol 2: Performing a pH-Dependent Stability Screen

This protocol is essential for identifying the optimal pH to minimize degradation. It is a self-validating system to ground your experimental choices.

  • Buffer Preparation: Prepare a series of identical buffers (e.g., 50 mM Citrate-Phosphate) across a pH range (e.g., pH 3, 4, 5, 6, 7, 8). Degas all buffers as described in Protocol 1.

  • Sample Preparation:

    • Prepare a single stock solution of your compound in DMSO at 100x the final desired concentration.

    • In a series of amber HPLC vials, add the appropriate volume of each degassed buffer.

    • At time zero (T=0), spike each vial with the DMSO stock to the final concentration. Cap immediately.

    • Prepare two sets of samples for each pH.

  • Incubation:

    • Immediately inject one set of samples (the T=0 time point) onto your HPLC system to get a baseline reading.

    • Incubate the second set of samples at a controlled temperature (e.g., room temperature or 37°C), protected from light, for a defined period (e.g., 4, 8, or 24 hours).

  • Analysis: After the incubation period, inject the second set of samples onto the HPLC.

  • Data Interpretation:

    • Use a validated, stability-indicating HPLC method to quantify the amount of the parent compound remaining.

    • Calculate the percentage of parent compound remaining at each pH point relative to its T=0 value.

    • Plot % Parent Compound Remaining vs. pH. The pH corresponding to the highest percentage is the optimal pH for stability under those conditions.

cluster_Prep Step 1: Preparation cluster_Spike Step 2: Sample Creation (T=0) cluster_Analysis Step 3: Analysis & Incubation cluster_Final Step 4: Final Analysis & Interpretation A Prepare & Degas Buffers (pH 3 to 8) C Spike Compound into Amber Vials for each pH A->C B Prepare 100x DMSO Stock Solution B->C D Inject Set 1 (T=0) onto HPLC C->D Set 1 E Incubate Set 2 (e.g., 24h, RT, Dark) C->E Set 2 G Calculate % Parent Remaining vs. T=0 for each pH D->G F Inject Set 2 (T=24h) onto HPLC E->F F->G H Plot % Remaining vs. pH to Find Optimum G->H

Fig 2. Workflow for a pH-dependent stability screen.

References

  • MDPI. (2024, March 31).
  • PubMed. (2008, October 15). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. [Link]

  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. [Link]

  • MDPI. (2022, May 27). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. [Link]

  • PubMed. (2024, July 15). Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System. [Link]

  • Elsevier. (2001, August 22).
  • ACS Publications. (2012, May 9). Developments in the Aerobic Oxidation of Amines. [Link]

  • Environmental Monitoring and Analysis Website. III Analytical Methods. [Link]

  • Google Patents.
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

  • Google Patents.
  • ACS Publications. (2018, July 20). Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. [Link]

  • ResearchGate. (2015, November 18). Medicinal Chemistry. [Link]

  • ResearchGate. (2021, May). Analysis of the relationship between heterocyclic amines and the oxidation and thermal decomposition of protein using the dry heated soy protein isolate system. [Link]

  • ScienceDirect. (2001, November 15).
  • MDPI. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. [Link]

  • ACS Publications. (2019, January 15). Probing the Role of Imidazopyridine and Imidazophosphorine Scaffolds To Design Novel Proton Pump Inhibitor for H+,K+-ATPase: A DFT Study. [Link]

  • Cambridge Core. (2016, May 10). Study of interaction and adsorption of aromatic amines by manganese oxides and their role in chemical evolution. [Link]

  • Veeprho. (2020, July 1). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations. [Link]

  • ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria.... [Link]

  • Revue Roumaine de Chimie. NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. [Link]

  • MDPI. (2025, October 14). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]

  • Beilstein Journals. (2019, July 19). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]

  • MDPI. (2022, May 27). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. [Link]

  • SciEngine. Synthesis and spectral properties of pH probes based on imidazopyridine. [Link]

  • PMC. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. [Link]

  • MDPI. (2022, November 22). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. [Link]

  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. [Link]

  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.
  • Japan Journal of Medical Science. (2024, August 31). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [Link]

  • Academia.edu. forced degradation and stability indicating studies of imatinib tablet. [Link]

  • Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. [Link]

  • Westlab. (2024, May 10). Chemical Storage Solutions: Best Practices for Safe Handling and Preservation. [Link]

  • European Union Reference Laboratory for Pesticides. Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

Sources

Optimization

challenges in scaling up imidazo[4,5-c]pyridine synthesis

Welcome to the Imidazo[4,5-c]pyridine Scale-Up Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical process chemistry bottlenecks encountered when sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Imidazo[4,5-c]pyridine Scale-Up Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical process chemistry bottlenecks encountered when scaling up this privileged heterocyclic scaffold.

This guide abandons theoretical generalizations in favor of field-proven, self-validating protocols. We will address regioselectivity failures, thermal runaways during cyclization, and over-oxidation during downstream processing.

Section 1: Precursor Generation & Regioselectivity

Q: Direct alkylation of my imidazo[4,5-c]pyridine core yields an intractable mixture of N1, N3, and N5 isomers. How can I control regioselectivity at a multikilogram scale?

A: Direct alkylation is notoriously unselective due to the multiple tautomeric forms and competing nucleophilic nitrogen centers inherent to the imidazo[4,5-c]pyridine scaffold. For scale-up, you must abandon late-stage alkylation. Instead, install the N-substituent prior to cyclization[1].

Causality: The pyridine nitrogen (N5) and the imidazole nitrogens (N1/N3) have competing nucleophilicities depending on the basicity of the reaction medium. By starting with a pre-functionalized 3,4-diaminopyridine, you lock the regiochemistry in place before the imidazole ring is even formed.

Q: How can I selectively acylate 3,4-diaminopyridine without using complex protecting group strategies?

A: You can exploit the inherent electronic and steric differences between the 3-amino and 4-amino groups.

Causality: The pyridine nitrogen withdraws electron density from the para position (C4) via resonance, making the 4-amino group less nucleophilic. However, the 4-amino group is also significantly less sterically hindered than the 3-amino group[2]. By tuning the electrophile and temperature, you can drive the reaction kinetically or thermodynamically. For instance, Pfizer’s process chemistry group demonstrated that treating 3,4-diaminopyridine with chloroacetic anhydride at controlled temperatures selectively yields the 4-carbamate or 3-acetamide[2].

Quantitative Comparison of Regioselectivity Strategies
StrategyReagentsPrimary OutcomeYieldScalability
Late-Stage Alkylation R-X, Base, DMFN1/N3/N5 Mixture<30% (Target)Poor (Requires Chromatography)
Directed Metalation [1]1. Boc₂O 2. n-BuLi 3. C₂Cl₆N-Boc-3-amino-4-chloropyridine64%Excellent (19.4 g / 100 mmol scale)
Selective Acylation [2]Chloroacetic anhydride, EtOAc4-carbamate or 3-acetamide53% (Overall)Excellent (Multikilogram)

G A 3,4-Diaminopyridine B Selective Acylation (Exploits pKa & Sterics) A->B Chloroacetic anhydride C Pre-functionalized Intermediate B->C High Yield D Mild Cyclization (e.g., Zn(OTf)2 / MeOH) C->D Aldehyde Condensation E Imidazo[4,5-c]pyridine (Single Regioisomer) D->E Crystallization

Workflow for the regioselective scale-up synthesis of imidazo[4,5-c]pyridines.

Section 2: Cyclization Strategies & Exotherm Management

Q: My cyclization step using polyphosphoric acid (PPA) at 150°C is causing thermal runaway and product degradation. What are milder alternatives?

A: PPA is highly viscous, traps heat, and presents severe mass-transfer limitations at scale. Transition to a Lewis acid-catalyzed condensation using aldehydes[3].

Causality: Zinc triflate [Zn(OTf)₂] acts as a mild, oxophilic Lewis acid that activates the aldehyde carbonyl for nucleophilic attack by the diamine. This facilitates the condensation-dehydration sequence without the need for harsh Brønsted acids or extreme temperatures, drastically improving the safety profile of the reaction[3].

Self-Validating Protocol: Zn(OTf)₂ Catalyzed Cyclization
  • Initiation: Charge a reactor with 3,4-diaminopyridine (1.0 eq) and the substituted aldehyde (1.0 eq) in methanol (10 volumes).

  • Catalysis: Add Zn(OTf)₂ (0.1 to 0.2 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 65°C) under nitrogen for 4–6 hours.

  • Self-Validation (IPC): Pull a 1 mL aliquot, dilute with acetonitrile, and monitor conversion via HPLC at 254 nm. The system is validated to proceed to cooling only when the intermediate imine peak is <2% AUC. If >2%, extend reflux by 2 hours and re-sample.

  • Isolation: Cool to 0–5°C at a rate of 10°C/hour to induce controlled crystallization. Filter, wash with cold methanol, and dry under vacuum.

G Issue Thermal Runaway During Cyclization Root Viscous Acid (PPA) Poor Heat Transfer Issue->Root Identify Cause Sol1 Switch to Lewis Acid Zn(OTf)2 in MeOH Root->Sol1 Process Chemistry Route Sol2 Flow Chemistry Continuous Dosing Root->Sol2 Chemical Engineering Route

Troubleshooting logic tree for managing thermal runaway during imidazopyridine cyclization.

Section 3: Downstream Processing & Oxidation

Q: I am scaling up the oxidation of a 2-alkylthio-imidazo[4,5-c]pyridine to the sulfoxide, but I keep getting over-oxidation to the sulfone. How do I stop this?

A: Standard oxidants like mCPBA or hydrogen peroxide are highly exothermic and difficult to control stoichiometrically at scale, inevitably leading to the sulfone byproduct. Switch to N-chlorosuccinimide (NCS)[4].

Causality: NCS provides a controlled, mild source of electrophilic chlorine. The oxidation proceeds via a chlorosulfonium intermediate that is rapidly hydrolyzed to the sulfoxide. The electrophilicity of NCS is insufficient to further oxidize the electron-deficient sulfoxide to a sulfone under mild conditions, creating a self-limiting, chemoselective reaction[4].

Self-Validating Protocol: Mild Oxidation to Sulfoxide
  • Preparation: Dissolve 2-[(aryl)methyl]thio-1H-imidazo[4,5-c]pyridine (1.0 eq) in a mixture of dichloromethane and methanol (5:1 v/v, 10 volumes).

  • Temperature Control: Cool the reactor to 0–5°C to control the initial exotherm.

  • Dosing: Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise over 30 minutes, maintaining internal temperature <10°C.

  • Self-Validation (IPC): Sample the reaction after 1 hour and analyze via LC-MS. The reaction is self-validating when the thioether mass peak is absent and the sulfoxide (M+16) is dominant, with sulfone (M+32) <0.5%. If unreacted starting material persists, add NCS in 0.02 eq increments.

  • Quench & Isolation: Quench with aqueous sodium thiosulfate (10% w/v) to destroy residual oxidant. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the pure sulfoxide.

References

  • [2] Caron, S., Do, N. M., McDermott, R. E., & Bahmanyar, S. (2006). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine: Synthesis of CP-885,316. Organic Process Research & Development (ACS Publications). URL:[Link]

  • [4] Preparation of 2-[(Aryl)methyl]sulfinyl-1H-imidazo[4,5-c]pyridine, Useful as an Antiosteoporotic Agent. (1998). Organic Process Research & Development (ACS Publications). URL:[Link]

  • [3] Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate. (2014). JSM Chemistry (JSciMed Central). URL:

  • [1] Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. PubMed Central (NIH). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Anilino-imidazo[4,5-c]pyridine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-anilino-imidazo[4,5-c]pyridines. This scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors (such as JAK1/TYK2 i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-anilino-imidazo[4,5-c]pyridines. This scaffold is a privileged pharmacophore frequently utilized in the development of kinase inhibitors (such as JAK1/TYK2 inhibitors), PARP inhibitors, and antiviral agents[1][2].

Synthesizing the 2-amino-substituted imidazo[4,5-c]pyridine core presents unique challenges, primarily due to the electron-deficient nature of the pyridine ring, competing N-alkylation pathways, and poor solubility of intermediates. This guide provides field-proven methodologies, mechanistic troubleshooting, and optimized protocols to ensure high-yielding, reproducible syntheses.

Strategic Workflows & Mechanistic Pathways

There are two primary synthetic strategies to access 2-anilino-imidazo[4,5-c]pyridines:

  • The De Novo Cyclodesulfurization Route: Condensation of 3,4-diaminopyridine with phenyl isothiocyanate, followed by cyclization.

  • The Late-Stage Functionalization Route: Palladium-catalyzed Buchwald-Hartwig cross-coupling of a pre-formed 2-halo-imidazo[4,5-c]pyridine with aniline[3].

G Start1 3,4-Diaminopyridine + Phenyl isothiocyanate Int1 Thiourea Intermediate Start1->Int1 Path1 Cyclodesulfurization (EDCI, Heat) Int1->Path1 Target 2-Anilino-imidazo[4,5-c]pyridine Path1->Target Start2 2-Halo-imidazo[4,5-c]pyridine + Aniline Path2 Buchwald-Hartwig Coupling (Pd cat., XantPhos, Base) Start2->Path2 Path2->Target

Figure 1: Divergent synthetic pathways for 2-anilino-imidazo[4,5-c]pyridine synthesis.

Experimental Methodologies (Standard Operating Procedures)

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is ideal for late-stage diversification when screening multiple aniline derivatives against a common 2-halo core[1].

Reagents: 2-Chloro-1H-imidazo[4,5-c]pyridine (1.0 eq), Aniline derivative (1.2 eq), Pd2​(dba)3​ (0.05 eq), XantPhos (0.10 eq), Cs2​CO3​ (2.0 eq), anhydrous 1,4-Dioxane.

Step-by-Step Procedure:

  • Degassing: In an oven-dried Schlenk flask, combine the 2-chloro-imidazo[4,5-c]pyridine, aniline, Pd2​(dba)3​ , XantPhos, and Cs2​CO3​ . Evacuate and backfill the flask with Argon (repeat 3 times).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction Execution: Heat the mixture to 100 °C under vigorous stirring for 12–16 hours.

  • Self-Validating Checkpoint: Monitor the reaction via LC-MS. The disappearance of the distinct isotopic halide pattern ( 35Cl/37Cl ) and the appearance of the [M+H]+ product peak confirms successful oxidative addition and reductive elimination.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium black and inorganic salts, and wash with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM/MeOH gradient) to yield the target compound.

Protocol B: One-Pot Thiourea Formation and Cyclodesulfurization

This method avoids transition metals and is highly scalable, utilizing inexpensive starting materials.

Reagents: 3,4-Diaminopyridine (1.0 eq), Phenyl isothiocyanate (1.1 eq), EDCI·HCl (1.5 eq), DMF.

Step-by-Step Procedure:

  • Thiourea Formation: Dissolve 3,4-diaminopyridine in anhydrous DMF (0.5 M). Add phenyl isothiocyanate dropwise at 0 °C. Stir at room temperature for 2 hours.

  • Self-Validating Checkpoint: TLC (DCM/MeOH 9:1) should show the complete consumption of the highly polar diamine and the formation of a new, moderately polar UV-active spot (the thiourea intermediate).

  • Cyclization: To the same flask, add EDCI·HCl in one portion. Heat the reaction mixture to 80 °C for 4 hours.

  • Workup: Cool the mixture and pour it into ice-cold water. Adjust the pH to 8 using saturated NaHCO3​ . Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol/water to obtain analytically pure 2-anilino-imidazo[4,5-c]pyridine.

Quantitative Optimization Data

When utilizing the Buchwald-Hartwig route, the choice of ligand and base is critical to overcoming the electronic deactivation of the imidazo[4,5-c]pyridine ring[3]. Table 1 summarizes the causality of ligand/base selection on reaction yields.

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
1 Pd(OAc)2​ PPh3​ K2​CO3​ Toluene10015%Poor conversion; monodentate ligand fails to support reductive elimination.
2 Pd(OAc)2​ BINAP Cs2​CO3​ Dioxane10055%Moderate yield; BINAP bite angle supports coupling but reaction stalls[1].
3 Pd2​(dba)3​ XantPhos Cs2​CO3​ Dioxane10089% Optimal; XantPhos large bite angle accelerates reductive elimination[3].
4 Pd2​(dba)3​ XantPhos NaOtBu Dioxane10042%Strong base causes decomposition of the imidazo[4,5-c]pyridine core.

Troubleshooting & FAQs (Q&A)

Q1: Why is my Buchwald-Hartwig coupling stalling at 40% conversion, accompanied by the formation of a black precipitate? A: The black precipitate is palladium black, indicating catalyst deactivation. This occurs when the rate of oxidative addition outpaces amine coordination and reductive elimination. Electron-deficient anilines are poor nucleophiles, which slows down the catalytic cycle. Solution: Switch to a ligand with a larger bite angle, such as XantPhos, which sterically forces the Pd(II) intermediate into a geometry that accelerates reductive elimination[3]. Ensure you are using Cs2​CO3​ rather than weaker bases to facilitate rapid amine deprotonation.

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (2-Halo-imidazo[4,5-c]pyridine) Pd0->OxAdd PdII1 Pd(II) Aryl Halide OxAdd->PdII1 AmineBind Amine Coordination (Rate-Limiting Step) PdII1->AmineBind PdII2 Pd(II) Aryl Amido AmineBind->PdII2 RedElim Reductive Elimination (Accelerated by XantPhos) PdII2->RedElim RedElim->Pd0 Regenerates Product 2-Anilino-imidazo[4,5-c]pyridine RedElim->Product

Figure 2: Catalytic cycle for Buchwald-Hartwig amination highlighting rate-limiting bottlenecks.

Q2: I am using the cyclodesulfurization route with Mercuric Oxide (HgO), but my yields are inconsistent and the reagent is highly toxic. What are greener alternatives? A: HgO relies on a heterogeneous surface reaction. As the reaction progresses, the formation of insoluble HgS passivates the oxide surface, halting the reaction prematurely. Solution: Replace HgO with EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). EDCI acts as a homogeneous, water-soluble desulfurizing agent that forms a water-soluble urea by-product, driving the equilibrium forward efficiently and simplifying the aqueous workup.

Q3: When protecting the imidazo[4,5-c]pyridine core prior to cross-coupling, I get an inseparable mixture of N1 and N3 protected isomers. How can I control regioselectivity? A: The tautomerization of the imidazole ring makes both nitrogens nucleophilic. Solution: Regioselectivity is governed by the steric bulk of the protecting group. Using a bulky protecting group like SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) typically favors N1 protection. The N3 position is sterically hindered by the adjacent C4 proton on the pyridine ring. If N3 protection is strictly required, consider thermodynamic control by heating the reaction, which allows equilibration to the more stable isomer.

Q4: 3,4-Diaminopyridine has terrible solubility in standard organic solvents. How do I initiate the thiourea formation efficiently? A: 3,4-Diaminopyridine forms strong intermolecular hydrogen bonds, leading to a high crystal lattice energy and poor solubility. Solution: Do not use DCM or THF. Conduct the reaction in polar aprotic solvents like DMF or DMAc[4]. Alternatively, adding a catalytic amount of a weak acid (e.g., acetic acid) can disrupt the hydrogen bonding network and improve solubility without fully protonating the nucleophilic amines.

References

  • Source: MDPI / National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate Source: JSciMed Central URL
  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization Source: ACS Publications URL

Sources

Optimization

Imidazo[4,5-b]pyridine Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis of imidazo[4,5-b]pyridines. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of imidazo[4,5-b]pyridines. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causality behind common side reactions—such as poor regioselectivity, incomplete cyclization, and oxidative degradation—and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Knowledge Base: Diagnosing and Resolving Side Reactions

The Regioselectivity Dilemma: N1 vs. N3 vs. N4 Alkylation

The Problem: Direct alkylation of the unsubstituted imidazo[4,5-b]pyridine scaffold is notoriously unselective. For example, reacting the core with sodium hydride and benzyl bromide yields a highly problematic 1:3.6:1.6 mixture of N1, N3, and N4 substituted isomers[1]. The Causality: This lack of selectivity is driven by rapid tautomerization between the N1 and N3 positions of the imidazole ring, compounded by the inherent nucleophilicity of the pyridine nitrogen (N4). The Solution: To achieve strict N1-regioselectivity, the structural core must be built with the substituent already in place. A palladium-catalyzed amide coupling reaction utilizing 2-chloro-3-aminopyridines and primary amides completely bypasses the tautomeric competition, granting exclusive access to N1-substituted products[1].

Workflow Start Target: Imidazo[4,5-b]pyridine Problem Direct Alkylation (Unselective N1/N3/N4) Start->Problem Avoid Route1 N1-Substitution Required? Start->Route1 Route2 C2-Arylation Required? Start->Route2 Sol1 Pd-Catalyzed Amidation of 2-chloro-3-aminopyridine Route1->Sol1 Yes Sol2 N3-MEM/SEM Protection Prior to C-H Activation Route2->Sol2 Yes End1 Regiopure N1-Isomer Sol1->End1 End2 Regiopure C2-Aryl Isomer Sol2->End2

Decision matrix for regioselective synthesis of imidazo[4,5-b]pyridines to avoid N-alkylation.

Overcoming C2-Functionalization Failures

The Problem: Attempting direct C-H arylation at the C2 position often fails or results in catalyst poisoning when the wrong protecting group strategy is employed. Specifically, N1-protected isomers fail to react entirely[2]. The Causality: C2-arylation proceeds via a copper-facilitated concerted-metallation-deprotonation (CMD) mechanism. The 3,4-orientation of the two nitrogen atoms in the imidazo[4,5-b]pyridine scaffold inhibits this reaction if N1 is protected, as it prevents the necessary coordination of Copper(I) to the N4/N3 interface[2]. The Solution: N3-protection (using MEM or SEM groups) is mandatory. This leaves the N4 and C2 positions sterically accessible and electronically primed for metallation[2].

Mechanism N3_Protect N3-MEM Imidazo[4,5-b]pyridine Cu_Coord Cu(I) Coordination to N4 N3_Protect->Cu_Coord Deprot Concerted Metallation- Deprotonation (CMD) Cu_Coord->Deprot Base (Cs2CO3) Pd_Trans Transmetallation to Pd(II) Deprot->Pd_Trans Pd(OAc)2 / Ar-I Red_Elim Reductive Elimination Pd_Trans->Red_Elim Product C2-Arylated Product Red_Elim->Product

Concerted metallation-deprotonation (CMD) mechanism for C2-arylation of N3-protected scaffolds.

Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Regioselective Synthesis of N1-Substituted Imidazo[4,5-b]pyridines

Based on the Pd-catalyzed amidation methodology[1].

  • Reagent Preparation: In a glovebox, charge an oven-dried Schlenk tube with 2-chloro-3-aminopyridine (0.4 mmol), the desired primary amide (0.48 mmol), Pd2(dba)3·CHCl3 (1 mol%), di-tert-butyl(2′,4′,6′-triisopropyl-3,6-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine ligand (5 mol%), and K3PO4 (1.2 mmol).

  • Solvent Addition: Add 2 mL of anhydrous t-butanol (0.2 M).

    • Validation Checkpoint: The solution should initially appear dark purple/red due to the Pd2(dba)3 complex.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 110 °C for 4 hours.

    • Validation Checkpoint: A color shift to pale yellow/brown indicates successful oxidative addition and an active catalytic cycle. Black precipitate indicates catalyst death (Pd black).

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad. Concentrate the filtrate in vacuo.

  • Analytical Validation: Purify via flash chromatography. To validate absolute N1-regioselectivity, perform 1 H- 15 N HMBC NMR; the N1-substituent protons will show strong correlation to the adjacent imidazole carbon, with a complete absence of N3/N4 isomer peaks.

Protocol B: Regioselective C2-Arylation via C-H Activation

Based on the N3-directed functionalization methodology[2].

  • Substrate Preparation: Ensure your imidazo[4,5-b]pyridine is protected at the N3 position with a 2-methoxyethoxymethyl (MEM) group.

    • Validation Checkpoint: 1 H NMR must confirm the disappearance of the broad N-H stretch and the appearance of the MEM aliphatic signals.

  • Reaction Assembly: Combine the N3-MEM substrate (1.0 eq), 4-iodoanisole (2.0 eq), Pd(OAc)2 (5 mol%), CuI (3.0 eq), and Cs2CO3 (2.5 eq) in anhydrous DMF (0.1 M).

  • Heating: Stir the mixture at 120 °C under an argon atmosphere for 16 hours.

  • Workup: Quench with saturated aqueous NH4Cl to remove copper salts. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF.

  • Analytical Validation: Confirm successful C2-arylation by the complete disappearance of the highly deshielded C2-proton singlet (typically observed around 8.3–8.6 ppm) in the 1 H NMR spectrum.

Data Analytics: Reaction Optimization Matrix

Use the following table to benchmark your expected yields and regioselectivity outcomes based on the chosen synthetic route.

TransformationMethodology / ReagentsRegioselectivity (N1:N3:N4)Typical YieldMechanistic Advantage
N-Alkylation Direct Alkylation (NaH, R-Br)1 : 3.6 : 1.6[1]VariableNone (Avoid if possible).
N-Alkylation Pd-Catalyzed Amidation (Pd2(dba)3)>99 : 1 : 0[1]51% – 99%[1]Pre-installation bypasses tautomeric competition.
C2-Arylation C-H Activation (N1-Protected)N/A (Reaction Fails)[2]0%[2]N1-protection sterically blocks Cu(I) coordination.
C2-Arylation C-H Activation (N3-MEM Protected)>99% C2-Specific[2]Good to ExcellentOpen N4 allows for efficient CMD pathway.
Cyclocondensation Classical (PPA, High Heat)N/A (Core Formation)~75%[3]Prone to thermal degradation and oxidation.
Cyclocondensation Al 3+ -K10 Clay CatalysisN/A (Core Formation)80% – 93%[3]Heterogeneous Lewis acid lowers activation energy.

Help Desk: Frequently Asked Questions

Q: I am attempting a classical cyclocondensation using polyphosphoric acid (PPA), but I am observing significant degradation and N-oxide formation. How can I minimize this? A: Harsh acidic conditions and extended high-temperature refluxing often lead to oxidative degradation of the electron-rich pyridine ring. Transition to milder, environmentally benign methodologies. For example, utilizing Al 3+ -exchanged K10 montmorillonite clay as a reusable heterogeneous catalyst allows for excellent yields (80%–93%) without the harsh extremes of PPA[3]. Alternatively, reductive cyclization using SnCl2·2H2O and formic acid is highly effective[3].

Q: Why does my C2-arylation yield drop significantly when using electron-deficient aryl halides? A: Electron-deficient coupling partners undergo slower oxidative addition in the Pd-catalytic cycle, allowing competing side reactions (like protodehalogenation) to dominate. Adding a sterically demanding, electron-rich phosphine ligand will increase the electron density on the Pd center, accelerating oxidative addition and improving isolated yields[2].

Q: Can I use microwave irradiation to speed up the synthesis of the imidazo[4,5-b]pyridine core? A: Yes. Microwave irradiation is highly recommended for cyclocondensations involving 2,3-diaminopyridine and carboxylic acids. It provides uniform heating, drastically reduces reaction times from hours to minutes, and minimizes the thermal degradation side products typically seen in traditional conductive heating[3].

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. nih.gov.3

  • Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. ACS Publications. 1

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. RSC Publishing. 2

Sources

Troubleshooting

Technical Support Center: Purification of Polar Imidazopyridine Derivatives

Welcome to the technical support center for the purification of polar imidazopyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of polar imidazopyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges posed by this important class of heterocyclic compounds. The inherent polarity and basicity of the imidazopyridine scaffold often render standard purification protocols ineffective. This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your target molecules.

Frequently Asked Questions (FAQs)

Q1: What makes polar imidazopyridine derivatives so challenging to purify?

A1: The purification difficulties arise from a combination of two core chemical properties:

  • High Polarity: The presence of multiple nitrogen atoms and often polar functional groups makes these molecules highly soluble in polar solvents like methanol and water. This leads to poor retention on non-polar reversed-phase (RP) columns and potentially very strong, sometimes irreversible, binding to polar normal-phase (NP) media like silica gel.[1]

  • Basicity: The pyridine and imidazole nitrogen atoms are basic (Lewis bases). This causes strong, non-ideal interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[2] This interaction is a primary cause of significant peak tailing, poor resolution, and in some cases, complete loss of the compound on the column.[2]

Q2: My compound appears to be degrading during silica gel chromatography. What is happening and how can I prevent it?

A2: The acidic surface of silica gel can act as a catalyst for the degradation of sensitive molecules.[3] Imidazopyridine derivatives, particularly those with acid-labile functional groups, can decompose during prolonged exposure on a column. To mitigate this, you should first confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear (a "2D TLC" test).[3] If instability is confirmed, consider these strategies:

  • Deactivate the Silica: Pre-flush the column with your eluent containing a small amount of a base like triethylamine (TEA) or ammonia to neutralize the acidic sites.[4]

  • Switch Stationary Phase: Use a less acidic stationary phase, such as neutral or basic alumina, or a bonded phase like diol or amino-propyl silica.[4][5]

  • Minimize Contact Time: Use a faster flow rate during flash chromatography to reduce the residence time of your compound on the column.

Q3: How do I choose between normal-phase and reversed-phase chromatography for my polar compound?

A3: The choice depends on the properties of your target compound and its impurities.

  • Normal-Phase (NP): Best suited when your target imidazopyridine is significantly more polar than the impurities. If impurities are non-polar (e.g., starting materials, coupling reagents), they will elute quickly, and your polar product will be retained, allowing for good separation. However, you will likely need to use a modified mobile phase (see Troubleshooting Guide) to manage peak shape.[6]

  • Reversed-Phase (RP): This is the method of choice when your target compound is less polar than the impurities (e.g., salts, polar side-products).[6] A major challenge with highly polar imidazopyridines is that they may not retain on a standard C18 column and will elute in the solvent front (void volume).[1] In such cases, specialized RP columns (with embedded polar groups) or alternative techniques like HILIC are necessary.

Purification Troubleshooting Guide

This section addresses specific experimental problems you may encounter.

Issue 1: My compound will not move from the baseline in normal-phase chromatography.

Q: I've tried various ratios of ethyl acetate/hexanes and even 100% ethyl acetate, but my polar imidazopyridine derivative remains at the Rf = 0 on the TLC plate. What should I do?

A: This is a classic sign that your eluent is not polar enough to displace your highly polar compound from the active sites of the silica gel. You need to use a more aggressive, polar solvent system.

  • Explanation: The strong hydrogen bonding and dipole-dipole interactions between your polar analyte and the silica surface are overwhelming the solvating power of your mobile phase.

  • Solution:

    • Introduce an Alcohol: Add methanol (MeOH) to your mobile phase. Start by trying a mixture of 95:5 Dichloromethane (DCM)/MeOH and gradually increase the MeOH content.

    • Add a Basic Modifier: Since imidazopyridines are basic, they bind strongly to acidic silica. Adding a small amount of a base will improve elution and peak shape. A common and highly effective system is DCM/MeOH with 0.5-2% ammonium hydroxide (NH₄OH).[3] Prepare a stock solution of 10% NH₄OH in MeOH and add 5-20% of this stock to your DCM.

    • Consider an Alternative Stationary Phase: If even aggressive solvent systems fail, your compound may be too polar for standard silica. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7]

Issue 2: I'm observing severe peak tailing in my chromatogram.

Q: My compound elutes from the silica gel column, but the peaks are broad and tail significantly, leading to poor separation from impurities. How can I improve the peak shape?

A: Peak tailing for basic compounds like imidazopyridines is almost always caused by the interaction with acidic silanol groups on the silica surface.[2]

  • Explanation: A portion of your analyte molecules gets temporarily "stuck" on the acidic sites of the stationary phase, causing them to elute more slowly than the main band. This differential migration leads to a "tail."

  • Solution:

    • Add a Competing Base: The most effective solution is to add a basic modifier to your mobile phase.[2] This base will compete with your analyte for the acidic sites on the silica, effectively masking them.

      • Triethylamine (TEA) or Pyridine: Add 0.1-1% TEA or pyridine to your eluent (e.g., ethyl acetate/hexane or DCM/MeOH).[4]

    • Use a Buffered Silica: For very sensitive compounds, you can purchase commercially prepared buffered silica or deactivate it yourself (see Protocol 1).

    • Switch to Alumina: Neutral or basic alumina is a good alternative stationary phase for purifying basic compounds as it lacks the strong acidic sites of silica.[2]

Issue 3: My polar compound shows no retention in reversed-phase HPLC.

Q: I'm trying to purify my compound using a C18 column with a methanol/water gradient, but it always elutes in the void volume. How can I get it to retain?

A: Your compound is too polar to partition into the non-polar C18 stationary phase. It prefers to stay in the polar mobile phase.

  • Explanation: Reversed-phase chromatography separates compounds based on hydrophobicity. Highly polar molecules have minimal hydrophobic character and thus weak affinity for the stationary phase.[1]

  • Solution:

    • Use a More Polar Stationary Phase: Switch to an RP column with an embedded polar group (EPG) or a phenyl-hexyl phase, which are designed to offer better retention for polar analytes.[4]

    • Employ Ion-Pairing Chromatography: If your compound is ionizable, add an ion-pairing reagent (e.g., trifluoroacetic acid - TFA for a basic compound) to the mobile phase. The TFA will form an ion pair with your protonated imidazopyridine, making it more hydrophobic and increasing its retention.

    • Switch to HILIC: This is often the best solution. HILIC uses a polar stationary phase (like silica or diol) with a mobile phase rich in an organic solvent like acetonitrile.[5] Water is used as the strong, eluting solvent. This provides excellent retention and separation for very polar molecules that fail in reversed-phase.

Issue 4: How do I remove residual palladium or copper catalyst from my product?

Q: My synthesis used a palladium-catalyzed cross-coupling reaction, and I'm struggling to remove the final traces of metal from my polar product. What is the best method?

A: Residual metals are a common and critical issue, especially in pharmaceutical chemistry.[8][9] Simple chromatography or extraction is often insufficient. The most robust method is to use a metal scavenger.

  • Explanation: Metal catalysts can form stable complexes with heteroatoms (like the nitrogens in your imidazopyridine), making them difficult to remove. Scavenger resins are functionalized solids with high-affinity ligands that chelate and bind the metal, allowing it to be removed by simple filtration.[9]

  • Solution:

    • Select an Appropriate Scavenger:

      • For Palladium (Pd): Thiol (–SH) or thiourea-functionalized scavengers are highly effective.[10][11]

      • For Copper (Cu): Amine-based scavengers (e.g., trisamine) or ethylenediaminetriacetic acid (EDTA) functionalized resins work well.[8][10]

    • Follow a Standard Scavenging Protocol: Dissolve your crude product in a suitable organic solvent (e.g., DCM, THF, or MeOH), add the scavenger resin (typically 3-5 equivalents relative to the residual metal), and stir for several hours at room temperature before filtering off the resin.[8] (See Protocol 3).

Issue 5: I cannot crystallize my purified, but amorphous, polar product.

Q: My compound is pure by LCMS and NMR, but it's an oil or amorphous solid. How can I induce crystallization?

A: Crystallization of polar, "greasy" compounds can be challenging due to their high solubility in many solvents and potentially strong intermolecular interactions that favor disordered states.

  • Explanation: Crystallization requires a slow, ordered arrangement of molecules from a supersaturated solution. Finding a solvent system where your compound has moderate solubility (not too high, not too low) is critical.

  • Solution:

    • Systematic Solvent Screening: Screen a wide range of solvents and solvent pairs. Look for a system where your compound is soluble when hot but sparingly soluble when cold. Common pairs for polar compounds include Methanol/Ether, Ethanol/Hexane, or Acetone/Water.

    • Slow Evaporation: Dissolve your compound in a suitable solvent (like DCM or acetone) in a loosely covered vial and allow the solvent to evaporate over several days.

    • Vapor Diffusion: Place a small, open vial of your compound dissolved in a solvent (e.g., methanol) inside a larger, sealed jar containing an "anti-solvent" (e.g., diethyl ether). The anti-solvent vapor will slowly diffuse into the vial, reducing the solubility of your compound and promoting crystal growth.[12]

    • Advanced High-Throughput Methods: For particularly stubborn compounds, consider modern techniques like encapsulated nanodroplet crystallization (ENaCt), which use nanolitre volumes to screen many conditions simultaneously.[12]

Data & Visualization

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for a polar imidazopyridine derivative.

purification_workflow start Crude Imidazopyridine Product tlc_lcms Analyze by TLC & LCMS - Assess Polarity - Identify Impurities start->tlc_lcms decision1 Is the target compound significantly more polar than major impurities? tlc_lcms->decision1 np_path Normal-Phase Path decision1->np_path  Yes rp_path Reversed-Phase / HILIC Path decision1->rp_path  No np_chrom Normal-Phase Chromatography (Silica or Alumina) np_path->np_chrom rp_chrom Reversed-Phase HPLC (C18 column) rp_path->rp_chrom np_decision Peak Tailing or No Elution? np_chrom->np_decision add_modifier Add Modifier to Eluent (e.g., 1% TEA or NH4OH) OR Deactivate Silica np_decision->add_modifier Yes metal_check Residual Metal Catalyst Present (e.g., Pd, Cu)? np_decision->metal_check No, good separation add_modifier->np_chrom rp_decision No Retention (Elutes in Void)? rp_chrom->rp_decision hilic Switch to HILIC rp_decision->hilic Yes polar_rp Use Polar-Embedded RP Column rp_decision->polar_rp Maybe rp_decision->metal_check No, good retention hilic->metal_check polar_rp->metal_check scavenger Treat with Metal Scavenger Resin metal_check->scavenger Yes crystallize Crystallization / Final Polish metal_check->crystallize No scavenger->crystallize final_product Pure Product crystallize->final_product

Caption: Workflow for selecting and optimizing a purification method.

Table 1: Common Solvent Systems for Chromatography of Polar Imidazopyridines
Chromatography ModeStationary PhaseCommon Eluent SystemModifier / Notes
Normal-Phase Silica GelDichloromethane / MethanolStart at 99:1, increase MeOH. Add 0.5-2% NH₄OH for basic compounds.[3]
Silica GelEthyl Acetate / HexaneOften requires 0.5-2% Triethylamine (TEA) to prevent tailing.[4]
Alumina (Neutral)Dichloromethane / MethanolGood alternative to silica for basic compounds; may not require a basic modifier.[2]
Reversed-Phase C18Water / Methanol or Water / AcetonitrileAdd 0.1% TFA or Formic Acid to improve peak shape and aid ionization for MS detection.
HILIC Silica, Diol, AmineAcetonitrile / WaterStart at 95:5, increase water content to elute.[7] A buffer (e.g., ammonium formate) is often required.
SFC VariousSupercritical CO₂ / MethanolOften requires a basic additive (e.g., diethylamine) for polar basic analytes.[13]

Detailed Experimental Protocols

Protocol 1: Flash Chromatography on Deactivated Silica Gel

This protocol is designed to purify basic imidazopyridine derivatives that exhibit significant peak tailing on standard silica gel.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system (e.g., 95:5 DCM:MeOH) that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.

  • Column Packing: Dry pack a flash chromatography column with the appropriate amount of standard silica gel.

  • Deactivation:

    • Prepare a deactivating solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).[4]

    • Slowly pass 3-5 column volumes (CV) of this deactivating solvent through the column to neutralize the acidic sites.

  • Equilibration: Flush the column with 3-5 CV of your initial elution solvent (this time without TEA) to remove excess base.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or MeOH). Add a small amount of silica gel (approx. 1-2 times the mass of your crude product) and concentrate to a dry, free-flowing powder. Carefully load this powder onto the top of the column.[2]

    • Wet Loading: Dissolve your sample in the absolute minimum volume of your initial mobile phase or a slightly stronger solvent. Load it carefully onto the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient. Collect fractions and analyze by TLC or LCMS.

Protocol 2: General Method for HILIC Purification

This protocol is for purifying highly polar imidazopyridines that are not retained by reversed-phase chromatography.

  • Column and Solvents:

    • Column: Use a HILIC column (e.g., bare silica, diol, or amino-propyl functionalized).

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

  • Column Equilibration: Equilibrate the column with 100% Mobile Phase A (or your starting conditions, e.g., 95% A) for at least 10 column volumes until the baseline is stable.

  • Sample Preparation: Dissolve your sample in a solvent mixture that is as close as possible to your initial mobile phase composition (e.g., 90:10 acetonitrile:water).[1] Injecting a sample dissolved in a strong solvent like pure water will cause severe peak distortion.

  • Gradient Elution:

    • Inject the sample.

    • Run a linear gradient from your initial high-organic conditions towards a higher percentage of Mobile Phase B (e.g., 5% to 50% B over 15 minutes).

    • Hold at the final conditions for 2-3 minutes to elute all components.

    • Return to initial conditions and allow for a lengthy re-equilibration before the next injection.

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape for your specific separation.

Protocol 3: Using Metal Scavenger Resins for Catalyst Removal

This protocol describes a general procedure for removing residual palladium from a reaction mixture.

  • Choose the Scavenger: Select a scavenger with high affinity for the target metal. For palladium (Pd), silica-bound thiourea (SiliaMetS Thiol) or macroporous thiourea (MP-Thiourea) are excellent choices.[10]

  • Dissolve Crude Product: After the initial work-up, dissolve the crude product containing the residual metal in a suitable solvent (e.g., THF, DCM, Toluene).

  • Add Scavenger Resin: Add 3-5 molar equivalents of the scavenger resin relative to the amount of catalyst used in the reaction.[8]

  • Stir: Stir the resulting slurry at room temperature for 4-16 hours.[8] Reaction time can be optimized, but an overnight stir is often convenient and effective. In some cases, gentle heating (e.g., 40 °C) can accelerate the process.

  • Filter: Filter the mixture through a pad of celite or a fritted funnel to remove the resin. Wash the resin thoroughly with the same solvent to recover any adsorbed product.

  • Analyze: Concentrate the filtrate and analyze a small sample by ICP-MS or a similar technique to confirm the removal of the metal to the desired level (e.g., <10 ppm).

References

  • Acid-Base Extraction. LibreTexts. [Link]

  • Troubleshooting Flash Chromatography. University of Rochester. [Link]

  • What is Supercritical Fluid Chromatography. Teledyne LABS. [Link]

  • Supercritical Fluid Chromatography in Bioanalysis–A Review. University of Virginia Library. [Link]

  • Metal scavengers for organic purification. Biotage. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • How Good is SFC for Polar Analytes? Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC/how-good-is-sfc-for-polar-analytes/31105]([Link] SFC/how-good-is-sfc-for-polar-analytes/31105)

  • Chemical crystallization. SPT Labtech. [Link]

  • Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases. [Link]

  • HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Technology Networks. [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]

  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). Crimson Publishers. [Link]

  • Successful Flash Chromatography. King Group. [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]

  • General methods for flash chromatography using disposable columns. PMC. [Link]

  • Apeiron's Metal Scavenging Solutions. Apeiron Synthesis. [Link]

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. Journal of Medicinal Chemistry. [Link]

  • For highly polar compound, how to do the purification? ResearchGate. [Link]

  • Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth. [Link]

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. MDPI. [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC. [Link]

  • Synthesis of Imidazo[1,2-a]pyridines: Triflic Anhydride-Mediated Annulation of 2H-Azirines with 2-Chloropyridines. The Journal of Organic Chemistry. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. [Link]

  • Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. PMC. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. MDPI. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. Moroccan Journal of Chemistry. [Link]

  • Preparation of imidazo[1,2-a]-N-heterocyclic derivatives with gem-difluorinated side chains. PMC. [Link]

  • Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. PMC. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Acid-Base Extraction. LibreTexts. [Link]

  • Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks. ResearchGate. [Link]

  • Imidazopyridine derivatives, their preparation and therapeutical use.
  • Crystal structure of zwitterionic 3-(2-hydroxy-2-phosphonato-2-phosphonoethyl)imidazo[1,2-a]pyridin-1-ium monohydrate (minodronic acid monohydrate). PMC. [Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Imidazo[4,5-c]pyridine Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine inhibitors. This guide is designed to provide in-depth, practical solutions to o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[4,5-c]pyridine inhibitors. This guide is designed to provide in-depth, practical solutions to one of the most common hurdles encountered with this scaffold: poor cell permeability. By understanding the underlying physicochemical principles and employing robust experimental strategies, you can effectively troubleshoot and optimize your compounds for enhanced cellular entry and efficacy.

I. Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might be observing in your experiments. The question-and-answer format is designed to help you quickly identify and resolve common challenges.

Question 1: My imidazo[4,5-c]pyridine inhibitor shows excellent potency in biochemical assays but has weak or no activity in cell-based assays. What is the likely cause?

Answer:

A significant drop-off in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. The imidazo[4,5-c]pyridine scaffold, while often a potent binder to target proteins, can possess physicochemical properties that hinder its ability to cross the lipid bilayer of the cell membrane.

  • Causality: The core structure of imidazo[4,5-c]pyridine contains multiple nitrogen atoms, which are hydrogen bond acceptors.[1] This can lead to a high polar surface area (PSA) and a strong propensity for hydrogen bonding with the aqueous extracellular environment, making it energetically unfavorable for the compound to enter the hydrophobic interior of the cell membrane.[2][3][4] Furthermore, the specific substituents on your inhibitor can also contribute to poor permeability by increasing molecular weight, hydrogen bond donor count, or overall polarity.[2][3]

Question 2: I've run a Parallel Artificial Membrane Permeability Assay (PAMPA), and my compound is classified as having low permeability. What are my next steps?

Answer:

A low PAMPA result confirms that the passive diffusion of your compound is a significant issue.[5][6][7] Since PAMPA specifically measures passive transcellular permeation, this result strongly suggests that the physicochemical properties of your molecule are the primary barrier.[6][7]

  • Next Steps & Rationale:

    • Physicochemical Property Analysis: The first step is to critically evaluate your compound against established guidelines for oral bioavailability, such as Lipinski's Rule of Five.[2][8][9][10][11] This will help you pinpoint the specific properties that need to be addressed.

    • Structural Modifications: Based on your analysis, you can begin a medicinal chemistry campaign to systematically modify the structure of your inhibitor. The goal is to reduce polarity and enhance lipophilicity without sacrificing potency.

    • Consider a Caco-2 Assay: While your PAMPA result is low, running a Caco-2 permeability assay can provide additional, valuable information.[12][13][14] This cell-based model will not only confirm poor passive permeability but can also reveal if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump it out of the cell, further reducing intracellular concentration.[12][14]

Question 3: My PAMPA results were low, but my Caco-2 assay results were even lower, and I see a high efflux ratio. What does this mean?

Answer:

This combination of results indicates a dual problem: your compound has poor passive permeability and it is likely a substrate for active efflux transporters.[14][15] The Caco-2 cells, which express transporters like P-gp, are actively removing your compound from the cell, leading to a lower apparent permeability compared to the artificial membrane in the PAMPA assay.[12][14]

  • Troubleshooting Strategy:

    • Confirm Efflux Transporter Involvement: To confirm which transporter is responsible, you can repeat the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) or other transporters like BCRP.[12] A significant increase in permeability in the presence of an inhibitor confirms its role in the efflux of your compound.

    • Structural Redesign to Evade Efflux: Certain structural features are known to be recognized by efflux transporters. Strategies to mitigate this include:

      • Reducing Hydrogen Bond Donors: This is a key strategy to reduce recognition by P-gp.[16]

      • Introducing Intramolecular Hydrogen Bonds: This can "hide" polar groups, reducing the molecule's apparent polarity and interaction with efflux pumps.[16][17][18][19]

      • Modulating Lipophilicity and Molecular Shape: Fine-tuning these properties can disrupt the interaction with the transporter.

II. Frequently Asked Questions (FAQs)

This section covers broader conceptual and strategic questions related to improving the cell permeability of imidazo[4,5-c]pyridine inhibitors.

What are the key physicochemical properties that govern cell permeability?

The ability of a small molecule to passively diffuse across a cell membrane is primarily governed by a balance of several key physicochemical properties:

  • Lipophilicity (logP/logD): This measures the compound's affinity for a nonpolar environment versus an aqueous one. A logP or logD in the range of 1-3 is often considered optimal for a balance between membrane permeability and aqueous solubility.[20]

  • Polar Surface Area (PSA): This is the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. A lower PSA is generally associated with better cell permeability.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule significantly impacts its interaction with water.[3][4][21] Reducing the number of these groups can enhance permeability.[3]

  • Molecular Weight (MW): Smaller molecules tend to diffuse more readily across membranes.[3][20]

  • Molecular Flexibility: A lower number of rotatable bonds is often associated with better permeability.[2][17]

How can I systematically improve the permeability of my lead compound?

A systematic approach to improving permeability involves a cycle of design, synthesis, and testing.

Diagram: Lead Optimization Workflow for Improved Permeability

workflow cluster_0 Initial Assessment cluster_1 Medicinal Chemistry Optimization cluster_2 Iterative Testing & Refinement A Lead Compound (High Potency, Low Permeability) B Physicochemical Profiling (Lipinski's Rules, PSA, etc.) A->B C In Vitro Permeability Assays (PAMPA, Caco-2) B->C D Identify Structural Liabilities (High H-bond count, High PSA) C->D E Design & Synthesize Analogs (Mask polar groups, Reduce MW) D->E F Prodrug Strategies D->F G Re-evaluate Permeability (PAMPA, Caco-2) E->G F->G H Assess In Vitro Potency G->H H->D Iterate I Optimized Candidate (Improved Permeability, Retained Potency) H->I

Caption: A workflow for optimizing lead compounds with poor cell permeability.

What are the pros and cons of PAMPA vs. Caco-2 assays?

Choosing the right permeability assay is crucial for generating actionable data.

AssayProsCons
PAMPA - High-throughput and cost-effective[22]- Measures only passive diffusion, providing a clear baseline[5][6][7]- Highly reproducible[22]- Does not account for active transport or efflux[5][7][14]- May not fully mimic the complexity of a biological membrane
Caco-2 - More physiologically relevant, as it uses a cell monolayer that mimics the intestinal epithelium[12][13]- Can identify compounds that are subject to active uptake or efflux[12][13][14]- Considered a gold standard for predicting in vivo absorption- Lower throughput and more expensive- Requires cell culture expertise- Can be more variable than PAMPA
When should I consider a prodrug approach?

A prodrug strategy is an excellent option when direct structural modification to improve permeability is challenging without significantly compromising the inhibitor's potency.[23][24][25] This approach involves chemically modifying the parent drug to create a more permeable version that, once inside the cell, is cleaved to release the active inhibitor.[23][24][25]

  • Common Prodrug Strategies:

    • Ester Prodrugs: Masking a polar carboxylic acid or hydroxyl group with a lipophilic ester can dramatically improve permeability.[26][27]

    • Phosphate Prodrugs: While counterintuitive, adding a phosphate group can sometimes improve solubility and allow for uptake by phosphate transporters.

    • Targeted Prodrugs: Attaching a moiety that is recognized by an uptake transporter can "trick" the cell into actively transporting the inhibitor inside.[26][27]

III. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for conducting a PAMPA experiment to assess the passive permeability of your imidazo[4,5-c]pyridine inhibitors.

Objective: To determine the apparent permeability coefficient (Papp) of a test compound through an artificial lipid membrane.

Materials:

  • 96-well filter plates (e.g., PVDF membrane)

  • 96-well acceptor plates

  • Lipid solution (e.g., 1% lecithin in dodecane)[22]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and control compounds (high and low permeability)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader for analysis

Procedure:

  • Prepare Stock Solutions: Dissolve test and control compounds in DMSO to create concentrated stock solutions (e.g., 10 mM).

  • Prepare Donor Solutions: Dilute the stock solutions in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM), with a final DMSO concentration typically between 1-5%.[22]

  • Coat the Filter Plate: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the membrane of each well in the filter plate.[22] Allow the solvent to evaporate completely.

  • Prepare the Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4), which may also contain a small percentage of DMSO to act as a co-solvent.[22]

  • Assemble the PAMPA "Sandwich": Carefully place the lipid-coated filter plate (the donor plate) on top of the acceptor plate.

  • Add Donor Solutions: Add the prepared donor solutions containing your test compounds to the wells of the filter plate.

  • Incubation: Incubate the assembled plate "sandwich" at room temperature for a defined period (e.g., 4-18 hours), often with gentle shaking.[22][28]

  • Disassemble and Sample: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Analyze the concentration of the compound in the donor and acceptor wells using a suitable analytical method like LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_A / [drug]_D, equilibrium)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the surface area of the membrane, and t is the incubation time.

Protocol 2: Caco-2 Permeability Assay

This protocol outlines the steps for a bidirectional Caco-2 permeability assay to assess both passive permeability and active efflux.

Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions and to calculate the efflux ratio.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transwell inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compounds, control compounds, and efflux inhibitors (e.g., verapamil)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[14]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above a predetermined threshold (e.g., ≥200 Ω·cm²), which indicates good monolayer integrity.[29] You can also assess the permeability of a low-permeability marker like Lucifer yellow.[7]

  • Prepare Dosing Solutions: Prepare solutions of your test compounds and controls in the transport buffer at the desired concentration.

  • Assay Initiation (A-to-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) compartment.

    • Add the dosing solution to the apical (top) compartment.

  • Assay Initiation (B-to-A):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the apical compartment.

    • Add the dosing solution to the basolateral compartment.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a specific time (e.g., 2 hours), usually with gentle shaking.[12][29]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver compartments for each direction.

  • Quantification: Analyze the compound concentrations in all samples by LC-MS/MS.

  • Calculations:

    • Calculate the Papp for both the A-to-B and B-to-A directions using a similar formula as in the PAMPA assay, accounting for the change in concentration in the receiver compartment over time.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

    • An efflux ratio greater than 2 is generally considered indicative of active efflux.[14]

Diagram: Factors Influencing Cell Permeability

Caption: Key physicochemical and biological factors that influence a compound's cell permeability.

By leveraging the troubleshooting strategies, foundational knowledge, and detailed protocols in this guide, you will be well-equipped to diagnose and overcome the cell permeability challenges associated with your imidazo[4,5-c]pyridine inhibitors, accelerating their journey from promising leads to effective drug candidates.

IV. References

  • Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979–987. [Link]

  • Bohn, C., & Guimarães, C. R. W. (2022). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. ACS Medicinal Chemistry Letters, 13(9), 1391–1402. [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 848043. [Link]

  • Lachance, H., et al. (2024). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. Journal of Medicinal Chemistry. [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Semantic Scholar. [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Wikipedia. (2024). Lipinski's rule of five. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • van de Waterbeemd, H., & Gifford, E. (2003). Physicochemical properties of drugs and membrane permeability. Sabinet African Journals. [Link]

  • ResearchGate. (2019). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. Journal of Ocular Pharmacology and Therapeutics, 33(5), 345–350. [Link]

  • Sygnature Discovery. (2018). The Rule of 5 - Two decades later. [Link]

  • Lachance, H., et al. (2024). Insights on Structure–Passive Permeability Relationship in Pyrrole and Furan-Containing Macrocycles. ACS Publications. [Link]

  • Conradi, R. A., Hilgers, A. R., Ho, N. F., & Burton, P. S. (2001). Physicochemical determinants of passive membrane permeability: role of solute hydrogen-bonding potential and volume. PubMed. [Link]

  • SlideShare. (2015). Rule of 5 and drug likeness. [Link]

  • Di, L. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Conradi, R. A., Hilgers, A. R., Ho, N. F., & Burton, P. S. (2001). Physicochemical Determinants of Passive Membrane Permeability: Role of Solute Hydrogen-Bonding Potential and Volume. ACS Publications. [Link]

  • Alex, A., Millan, D. S., Perez, M., & Wakenhut, F. (2014). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. SciSpace. [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. [Link]

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. [Link]

  • MDPI. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. [Link]

  • ResearchGate. (2026). Prodrug Approach as a Strategy to Enhance Drug Permeability. [Link]

  • N'Da, D. D. (2014). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • Sroka, W., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Vooturi, R., et al. (2009). Enhancing the Intestinal Absorption of Molecules Containing the Polar Guanidino Functionality: A Double-Targeted Prodrug Approach. ACS Publications. [Link]

  • Vooturi, R., et al. (2010). Enhancing the intestinal absorption of molecules containing the polar guanidino functionality: a double-targeted prodrug approach. PubMed. [Link]

  • Frallicciardi, J. (2020). Passive membrane permeation of small molecules. University of Groningen. [Link]

  • ACS Publications. (2025). Intrinsic Membrane Permeability to Small Molecules. [Link]

  • Fichert, T., Yazdanian, M., & Proudfoot, J. R. (2003). A structure-permeability study of small drug-like molecules. PubMed. [Link]

  • SciLifeLab. (2014). Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. [Link]

  • Sousa, S. F., et al. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PMC. [Link]

  • Johnson, T. A., & Shaffer, P. L. (2012). Structural Modifications that Alter the P-Glycoprotein Efflux Properties of Compounds. ACS Publications. [Link]

  • ResearchGate. (2025). A structure-Permeability study of small drug-like molecules. [Link]

  • PMC. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. [Link]

  • ACS Publications. (2025). Cellular Potency Optimization of Novel Heme-Binding Imidazo[5,1-b]thiazoles, Imidazo[1,5-a]pyridines and Pyrazines as Potent IDO1 Inhibitors Devoid of Cytochrome P450 Inhibition. [Link]

  • Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. [Link]

  • PMC. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. [Link]

  • PubChem. (n.d.). 1H-Imidazo(4,5-c)pyridine. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline Derivatives vs. Established DNA-PK Inhibitors

Executive Summary & Rationale The dominant role of Non-Homologous End Joining (NHEJ) in repairing radiation-induced DNA double-strand breaks (DSBs) has established the DNA-dependent protein kinase (DNA-PK) as a premier t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The dominant role of Non-Homologous End Joining (NHEJ) in repairing radiation-induced DNA double-strand breaks (DSBs) has established the DNA-dependent protein kinase (DNA-PK) as a premier target for radiosensitization in oncology. Historically, the clinical translation of DNA-PK inhibitors was hindered by dose-limiting toxicities stemming from off-target inhibition of structurally related PI3K and PIKK family members (e.g., mTOR, ATM, ATR).

Recently, scaffold-hopping strategies have identified the imidazo[4,5-c]pyridine core—specifically derivatives containing the 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline pharmacophore and related 6-anilino imidazo[4,5-c]pyridin-2-ones—as a novel class of highly potent and selective DNA-PK inhibitors [1]. This guide objectively compares the performance, selectivity, and experimental validation of this emerging scaffold against established clinical-stage DNA-PK inhibitors such as M3814 (Peposertib) [2] and AZD7648 [3].

Mechanistic Overview: DNA-PK in the NHEJ Pathway

To understand the causality behind the efficacy of these inhibitors, one must examine the NHEJ pathway. Upon ionizing radiation, the Ku70/80 heterodimer binds to DSB ends, recruiting the DNA-PK catalytic subunit (DNA-PKcs). The active DNA-PK holoenzyme autophosphorylates and subsequently activates downstream effectors like the Artemis nuclease and DNA Ligase IV.

By binding to the ATP pocket of DNA-PKcs, inhibitors like the imidazo[4,5-c]pyridine derivatives, M3814, and AZD7648 prevent autophosphorylation. This traps the DNA-PK complex at the damage site, preventing end-processing and leading to unresolved DSBs, cell cycle arrest, and ultimately, apoptosis.

NHEJ_Pathway DSB DNA Double-Strand Break (DSB) (Radiation/Chemo) Ku Ku70/80 Heterodimer Binding DSB->Ku DNAPKcs DNA-PKcs Recruitment & Activation Ku->DNAPKcs Artemis Artemis End-Processing DNAPKcs->Artemis Autophosphorylation Apoptosis Unresolved DSBs -> Apoptosis (Radiosensitization) DNAPKcs->Apoptosis When Inhibited Ligase DNA Ligase IV / XRCC4 Complex Artemis->Ligase Repaired DSB Repaired (Cell Survival) Ligase->Repaired Inhibitors DNA-PK Inhibitors (Imidazo[4,5-c]pyridines, M3814, AZD7648) Inhibitors->DNAPKcs Blocks ATP Pocket

Mechanism of DNA-PK inhibitors blocking NHEJ repair, leading to apoptosis.

Quantitative Profiling & Selectivity Comparison

The fundamental advantage of the imidazo[4,5-c]pyridine scaffold lies in its exquisite kinome selectivity. Early generation inhibitors like NU7441 exhibited modest selectivity windows against PI3K isoforms, leading to metabolic toxicities in vivo. As detailed in the table below, optimized imidazo[4,5-c]pyridine derivatives match the nanomolar potency of AZD7648 and M3814 while maintaining >1000-fold selectivity over PI3Kα and mTOR [1][2][3].

Inhibitor Class / CompoundDNA-PK IC₅₀ (nM)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Radiosensitization (SER₁₀)Clinical Status
Imidazo[4,5-c]pyridines 1.0 – 5.0> 5,000> 5,0002.5 – 3.0Preclinical (Lead Opt.)
AZD7648 0.6> 10,000> 10,000~2.8Phase I/II
M3814 (Peposertib) < 3.0> 3,000> 3,000~2.5Phase II
NU7441 (1st Gen) 14.0100> 1,0001.5 – 1.7Tool Compound Only

Note: SER₁₀ (Sensitizer Enhancement Ratio at 10% survival) values are representative averages across standard human tumor cell lines (e.g., HCT116, A549) irradiated with X-rays.

Experimental Validation Protocols

To establish the trustworthiness of a novel DNA-PK inhibitor, researchers must employ a self-validating system of biochemical and cellular assays. The following protocols outline the gold-standard methodologies for benchmarking 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline derivatives against known controls.

Protocol A: Biochemical Kinase Assay (IC₅₀ Determination)

Rationale: Directly measures the intrinsic affinity of the compound for the DNA-PKcs ATP-binding pocket in a cell-free environment.

  • Preparation: Reconstitute purified DNA-PKcs/Ku70/Ku80 holoenzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the imidazo[4,5-c]pyridine compound, AZD7648, and vehicle (DMSO) in a 384-well plate.

  • Substrate Addition: Add a synthetic p53-derived peptide substrate and sheared calf-thymus DNA (to activate the Ku heterodimer).

  • Reaction: Initiate the reaction by adding 10 μM ATP (containing [γ-³³P]-ATP tracer). Incubate at 30°C for 45 minutes.

  • Quench & Read: Quench with phosphoric acid, transfer to a filter plate, wash extensively, and measure incorporated radioactivity via liquid scintillation counting. Calculate IC₅₀ using a 4-parameter logistic curve.

Protocol B: γH2AX Immunofluorescence (Mechanistic Cellular Validation)

Rationale: Phosphorylation of histone H2AX (γH2AX) is a direct marker of DSBs. Measuring γH2AX foci at 1h vs. 24h post-irradiation differentiates between initial damage induction and the inhibition of damage repair.

  • Seeding: Seed HCT116 cells on glass coverslips and incubate overnight.

  • Treatment: Pre-treat cells with 1 μM of the inhibitor or DMSO for 1 hour.

  • Irradiation: Expose cells to 2 Gy of ionizing radiation (IR).

  • Fixation: Fix cells with 4% paraformaldehyde at 1h (peak damage) and 24h (repair assessment) post-IR.

  • Staining: Permeabilize with 0.2% Triton X-100, block, and incubate with anti-γH2AX primary antibody (Ser139), followed by an AlexaFluor-488 secondary antibody and DAPI nuclear stain.

  • Analysis: Quantify foci per nucleus using high-content confocal microscopy. Expected Result: Inhibitor-treated cells will show persistent high foci counts at 24h, whereas DMSO controls will have returned to near-baseline.

Protocol C: Clonogenic Survival Assay (Radiosensitization Efficacy)

Rationale: The clonogenic assay is the definitive standard for radiosensitizers because it measures long-term reproductive death rather than acute, transient cytotoxicity.

  • Plating: Plate cells in 6-well plates at varying densities (100–2000 cells/well) depending on the planned radiation dose.

  • Dosing: Add the DNA-PK inhibitor (e.g., 0.5 μM) or DMSO 1 hour prior to radiation.

  • Irradiation: Irradiate plates at 0, 2, 4, 6, and 8 Gy.

  • Incubation: Replace media after 24 hours to remove the inhibitor. Incubate for 10–14 days undisturbed to allow single surviving cells to form macroscopic colonies (>50 cells).

  • Staining & Scoring: Fix and stain with 0.5% crystal violet in methanol. Count colonies and calculate the surviving fraction (SF) normalized to the plating efficiency of the 0 Gy control. Calculate the SER₁₀.

Experimental Workflow Diagram

Experimental_Workflow Compound 1. Compound Prep (Imidazo[4,5-c]pyridines) Biochem 2. Biochemical Profiling (DNA-PK vs PI3K IC50) Compound->Biochem Cellular 3. Cellular Target Engagement (γH2AX Foci at 24h) Biochem->Cellular Clonogenic 4. Clonogenic Survival (Determine SER10 with IR) Cellular->Clonogenic InVivo 5. In Vivo Xenografts (Tumor Growth Delay) Clonogenic->InVivo

Standardized validation pipeline for benchmarking novel DNA-PK inhibitors.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry (2024).[Link]

  • Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. Molecular Cancer Therapeutics (2020).[Link]

  • AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. Nature Communications (2019).[Link]

Comparative

The 2-Anilino-Imidazo[4,5-c]pyridine Scaffold: A Privileged Motif for Kinase Inhibition and Beyond

A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Analysis The imidazo[4,5-c]pyridine core, a bioisostere of purine, represents a fertile ground for the discovery of potent and se...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Comparative Analysis

The imidazo[4,5-c]pyridine core, a bioisostere of purine, represents a fertile ground for the discovery of potent and selective modulators of various biological targets. Its structural resemblance to the building blocks of DNA and RNA allows it to interact with a wide array of proteins, particularly kinases, which play a pivotal role in cellular signaling.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-anilino-imidazo[4,5-c]pyridine derivatives, with a primary focus on their role as kinase inhibitors. We will dissect the key structural modifications that govern their potency and selectivity, compare their performance against different targets, and provide detailed experimental protocols for their evaluation.

The Kinase Inhibitor Landscape: Targeting DNA-PK with 6-Anilino Imidazo[4,5-c]pyridin-2-ones

One of the most compelling applications of the 2-anilino-imidazo[4,5-c]pyridine scaffold is in the development of inhibitors for DNA-dependent protein kinase (DNA-PK). DNA-PK is a crucial enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks.[2][3] Inhibiting DNA-PK can sensitize cancer cells to radiation therapy, making it a highly attractive target in oncology.[2][3]

A systematic exploration of the SAR of 6-anilino imidazo[4,5-c]pyridin-2-ones has yielded potent and selective DNA-PK inhibitors.[2][3] The core structure can be divided into three key domains for modification: the 6-anilino ring, the N-1 substituent, and the N-3 substituent.

The 6-Anilino Ring: A Key Determinant of Potency and Selectivity

The substituents on the 6-anilino ring have a profound impact on the inhibitory activity against DNA-PK and selectivity against other kinases like PI3Kα and mTOR.[3]

  • Impact of Substitution Pattern: A simple unsubstituted 6-anilino imidazopyridone serves as a starting point, exhibiting modest DNA-PK inhibition. The introduction of substituents, particularly at the 2- and 4-positions of the aniline ring, dramatically enhances potency.[3]

  • The Role of Hydrogen Bond Acceptors: Small polar groups at the 4-position, such as 4-OMe and 4-Cl, lead to a significant increase in DNA-PK potency. This suggests the formation of a beneficial hydrogen bond interaction in the kinase's active site.[3]

  • Synergistic Effects: The combination of a 2-methyl group and a 4-hydrogen-bond acceptor on the aniline ring results in compounds with high potency for DNA-PK and excellent selectivity against PI3Kα and mTOR.[3] For instance, the 2-Me, 4-OMe analog demonstrates a significant increase in both potency and selectivity.[3]

The N-1 and N-3 Positions: Fine-Tuning Activity

Modifications at the N-1 and N-3 positions of the imidazo[4,5-c]pyridine core allow for further optimization of the inhibitor's properties.

  • N-3 Position: This position exhibits limited steric tolerance. Bulky substituents, such as isopropyl or cyclopentyl groups, lead to a marked decrease in DNA-PK activity. Flexible, less bulky substituents like methoxyethyl are better tolerated.[3]

  • N-1 Position: This position is more accommodating to a variety of substituents, which can be used to modulate physicochemical properties such as solubility and metabolic stability.

The following diagram illustrates the key SAR findings for 6-anilino imidazo[4,5-c]pyridin-2-one based DNA-PK inhibitors.

SAR_DNA_PK cluster_core Imidazo[4,5-c]pyridin-2-one Core cluster_anilino 6-Anilino Ring cluster_n_substituents N-Substituents Core Imidazo[4,5-c]pyridin-2-one Anilino Anilino @ C6 Core->Anilino crucial for activity N1 N-1 Position: Tolerates various groups Modulates Physicochemical Properties Core->N1 N3 N-3 Position: Low steric tolerance Small, flexible groups preferred Core->N3 pos4 4-Position: H-bond acceptor (e.g., OMe, Cl) Increases Potency Anilino->pos4 pos2 2-Position: Small alkyl (e.g., Me) Enhances Potency & Selectivity Anilino->pos2 unsub Unsubstituted: Modest Activity Anilino->unsub

Caption: Key SAR insights for 6-anilino imidazo[4,5-c]pyridin-2-one DNA-PK inhibitors.

Quantitative Comparison of DNA-PK Inhibitors

The following table summarizes the in vitro activity of a selection of 6-anilino imidazo[4,5-c]pyridin-2-one derivatives against DNA-PK, PI3Kα, and mTOR, highlighting the impact of substitutions on the aniline ring.

CompoundR2R4DNA-PK IC50 (nM)PI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity (PI3Kα/DNA-PK)
6 HH4000~12000>100000~3
53 MeOMe7.3510929670149
47 MeCl8.81300>100000148
50 MeF27.53980>100000145
56 MeOCF328424000>10000085
59 MeOCHF229.83080>100000103
66 ClOMe942700>10000029

Data extracted from J. Med. Chem. 2024, 67, 14, 12366–12385.[3]

Expanding the Target Space: Imidazo[4,5-b]pyridines as p38 MAP Kinase and Aurora Kinase Inhibitors

The versatility of the imidazopyridine scaffold is further demonstrated by its application in developing inhibitors for other kinase families, such as p38 MAP kinases and Aurora kinases. While the core structure is slightly different (imidazo[4,5-b]pyridine), the 2-anilino substitution pattern remains a key feature for potent inhibition.

p38 MAP Kinase Inhibitors

p38 MAP kinases are involved in inflammatory responses, and their inhibitors have therapeutic potential in autoimmune diseases like rheumatoid arthritis.[4] Structure-based design has led to the identification of potent imidazo[4,5-b]pyridin-2-one based p38 MAP kinase inhibitors. A key interaction involves the inhibitor inducing an infrequent flip of the peptide bond between Met109 and Gly110 in the kinase's hinge region, contributing to high selectivity.[5][6]

Aurora Kinase Inhibitors

Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Imidazo[4,5-b]pyridine derivatives have been developed as potent inhibitors of Aurora kinases A, B, and C.[7] SAR studies have focused on optimizing substituents at the C-6 and C-7 positions to enhance potency and oral bioavailability.[8]

Beyond Kinases: Antiviral and Antimicrobial Potential

While kinase inhibition is a dominant theme, imidazo[4,5-c]pyridines and their isomers have also shown promise as antiviral and antimicrobial agents. For instance, certain derivatives have demonstrated activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase.[1] Additionally, some imidazo[4,5-b]pyridine derivatives have shown moderate activity against respiratory syncytial virus (RSV).[9] The antimicrobial activity has been observed against both Gram-positive and Gram-negative bacteria, with substitutions on the phenyl ring and at the C5 position of the imidazopyridine core influencing the activity spectrum.[1]

The following diagram illustrates the diverse biological targets of the 2-anilino-imidazo[4,5-c]pyridine and related scaffolds.

Biological_Targets cluster_kinases Kinase Inhibition cluster_other Other Targets Scaffold 2-Anilino-Imidazo[4,5-c]pyridine & Related Scaffolds DNAPK DNA-PK Scaffold->DNAPK p38 p38 MAP Kinase Scaffold->p38 Aurora Aurora Kinases Scaffold->Aurora Src Src Family Kinases Scaffold->Src Antiviral Antiviral (e.g., BVDV, RSV) Scaffold->Antiviral Antimicrobial Antimicrobial Scaffold->Antimicrobial

Caption: Diverse biological targets of 2-anilino-imidazo[4,5-c]pyridine derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of these compounds relies on well-defined and reproducible experimental protocols. Here, we provide a detailed, step-by-step methodology for a common in vitro kinase assay.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This protocol is a general guideline for determining the inhibitory activity of compounds against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a 1X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Supplement with any necessary co-factors for the specific kinase.

  • Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO. Further dilute these stocks in the 1X kinase buffer to achieve the final desired concentrations. Include a DMSO-only control.

  • ATP and Substrate Solution: Prepare a solution containing the kinase-specific biotinylated peptide substrate and ATP in 1X kinase buffer. The ATP concentration should ideally be at the Km for the specific kinase.

  • Detection Reagent: Prepare a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665 in a detection buffer (e.g., TR-FRET dilution buffer with EDTA to stop the reaction).

2. Assay Procedure (384-well plate format):

  • Add 5 µL of the diluted compound solution or DMSO control to the wells of a low-volume 384-well plate.

  • Add 5 µL of the kinase solution (prepared in 1X kinase buffer) to all wells.

  • Initiate the kinase reaction by adding 10 µL of the ATP/substrate solution to each well.

  • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60-90 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 10 µL of the detection reagent to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light, to allow for antibody binding.

  • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

3. Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

  • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

The following diagram outlines the workflow for the TR-FRET kinase assay.

TRFRET_Workflow start Start reagent_prep Reagent Preparation (Buffer, Compound, Kinase, ATP/Substrate, Detection Reagent) start->reagent_prep plate_addition Plate Addition 1. Compound/DMSO 2. Kinase reagent_prep->plate_addition initiate_reaction Initiate Reaction (Add ATP/Substrate) plate_addition->initiate_reaction incubation1 Incubation (Room Temperature) initiate_reaction->incubation1 stop_reaction Stop Reaction (Add Detection Reagent with EDTA) incubation1->stop_reaction incubation2 Incubation for Detection (Room Temperature, Dark) stop_reaction->incubation2 read_plate Read Plate (TR-FRET Reader) incubation2->read_plate data_analysis Data Analysis (Calculate Ratio, Plot Curve, Determine IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for a typical TR-FRET kinase inhibition assay.

Conclusion

The 2-anilino-imidazo[4,5-c]pyridine scaffold and its related isomers have proven to be a highly versatile and privileged structure in medicinal chemistry. Through systematic chemical modifications, guided by a deep understanding of the structure-activity relationships, researchers have developed potent and selective inhibitors for a range of important biological targets, most notably protein kinases. The detailed analysis of the SAR for DNA-PK inhibitors highlights the power of this approach, where fine-tuning of substituents on the anilino ring and the core heterocycle leads to significant improvements in potency and selectivity. The continued exploration of this chemical space holds great promise for the development of novel therapeutics for cancer and other diseases.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC. (URL: [Link])

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. (URL: [Link])

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC. (URL: [Link])

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review - E3S Web of Conferences. (URL: [Link])

  • Pyridines and Imidazaopyridines With Medicinal Significance - ResearchGate. (URL: [Link])

  • Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors. ChemMedChem. (URL: [Link])

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]Pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 2 - PubMed. (URL: [Link])

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC. (URL: [Link])

  • Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed. (URL: [Link])

  • (PDF) Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - ResearchGate. (URL: [Link])

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. (URL: [Link])

  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - MDPI. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

  • Identification of 6‑Anilino Imidazo[4,5‑c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - figshare. (URL: [Link])

  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed. (URL: [Link])

  • Imidazo[4,5-b]Pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate - ACS Publications. (URL: [Link])

  • Imidazoquinoxaline Src-Family Kinase p56 Lck Inhibitors: SAR, QSAR, and the Discovery of (S)-N-(2-Chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo- [1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a Potent and Orally Active Inhibitor with Excellent in Vivo Antiinflammatory Activity - ACS Publications. (URL: [Link])

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. (URL: [Link])

  • Imidazo[4,5-b]pyridine Derivatives As Inhibitors of Aurora Kinases: Lead Optimization Studies toward the Identification of an Orally Bioavailable Preclinical Development Candidate - ACS Publications. (URL: [Link])

  • Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed. (URL: [Link])

  • Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed. (URL: [Link])

  • Pyridine Compounds with Antimicrobial and Antiviral Activities - Semantic Scholar. (URL: [Link])

  • Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives - FULIR. (URL: [Link])

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PubMed. (URL: [Link])

Sources

Validation

selectivity profiling of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline against other kinases

An in-depth technical evaluation of kinase inhibitors requires moving beyond simple IC50 values to understand the mechanistic rationale behind a compound's selectivity. The 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of kinase inhibitors requires moving beyond simple IC50 values to understand the mechanistic rationale behind a compound's selectivity. The 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline scaffold has emerged as a highly privileged structural motif in modern drug discovery, acting as a potent bioisostere for the adenine ring of ATP.

This guide provides an objective, data-driven comparison of this scaffold's selectivity profile against alternative kinase inhibitors, detailing the underlying causality of its binding kinetics and the experimental workflows required to validate its efficacy.

Mechanistic Rationale: Why the Imidazo[4,5-c]pyridine Scaffold?

The structural architecture of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline is specifically tuned to exploit the ATP-binding cleft of targeted kinases. The bicyclic imidazo[4,5-c]pyridine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region, mimicking the natural binding of ATP[1].

However, it is the aniline moiety at the 2-position that dictates the scaffold's exquisite selectivity. This group projects deep into the hydrophobic specificity pocket (often referred to as the "selectivity pocket" or DFG-out/in adjacent regions). Because the size and hydrophobicity of this pocket vary drastically across the kinome, the aniline group restricts the compound from binding to off-target kinases like CDK2 or GSK3β, while demonstrating sub-nanomolar to low-nanomolar affinity for Mitogen- and Stress-Activated Protein Kinase-1 (MSK-1) and Rho-associated protein kinase (ROCK)[1],[2].

Pathway stimulus Extracellular Stimuli (Mitogens, Stress) mapk p38 / ERK MAPKs stimulus->mapk Activates msk1 MSK-1 / ROCK (Target Kinases) mapk->msk1 Phosphorylates creb CREB / ATF1 (Transcription Factors) msk1->creb Phosphorylates transcription Gene Transcription (Inflammation, Survival) creb->transcription Induces inhibitor 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline (Competitive Inhibitor) inhibitor->msk1 Inhibits (ATP-competitive)

Kinase Signaling Pathway and ATP-Competitive Inhibition Mechanism.

Comparative Selectivity Profiling Data

To objectively evaluate the 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline scaffold, we must benchmark it against both pan-kinase inhibitors (e.g., Staurosporine) and commercially available specific inhibitors (e.g., Fasudil for ROCK).

As shown in Table 1 , Staurosporine indiscriminately targets the ATP-binding pocket across the kinome, rendering it useless for targeted pathway elucidation[3]. Conversely, the imidazo[4,5-c]pyridine derivative exhibits a highly refined profile, outperforming the classic ROCK inhibitor Fasudil by nearly an order of magnitude while maintaining >500-fold selectivity over off-target kinases like CDK2[1].

Table 1: Quantitative Kinase Selectivity Profile (In Vitro IC50)

Kinase Target4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline Derivative IC50 (nM)Staurosporine IC50 (nM) (Pan-Inhibitor)Fasudil IC50 (nM) (ROCK-Specific)
MSK-1 3 12>10,000
ROCK1 35 5330
RSK1 4010>10,000
Akt1 12015>10,000
CDK2 >10,0005>10,000
GSK3β >10,00015>10,000

Experimental Protocol: Radiometric Kinase Selectivity Assay

To generate the data in Table 1, a highly robust, self-validating experimental protocol is required.

Causality Behind Experimental Choices: Why utilize a radiometric [γ-33P]ATP assay instead of a fluorescence-based (e.g., TR-FRET) approach for broad selectivity profiling? While TR-FRET is excellent for high-throughput screening of a single kinase, it relies on phospho-specific antibodies. Across a panel of 50+ kinases, antibody binding affinities vary drastically, which can artificially skew apparent IC50 values. Radiometric assays directly measure the stoichiometric transfer of the phosphate group, providing an unbiased, universally comparable metric of kinase activity[3].

Furthermore, the ATP concentration in each reaction is strictly set to the apparent Km​ of the specific kinase being tested. Because the imidazo[4,5-c]pyridine scaffold is ATP-competitive, testing at Km​ ensures that the calculated IC50 is a direct reflection of the inhibitor's true affinity ( Ki​ ), allowing for an objective comparison across kinases with vastly different intrinsic ATP affinities.

Step-by-Step Methodology
  • Assay Preparation & Self-Validation Setup: Prepare the base assay buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT). To ensure the protocol is a self-validating system, every assay plate must include a maximum signal control (DMSO vehicle, no inhibitor) and a minimum signal control (no enzyme).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline compound in 100% DMSO. Transfer to the assay plate to achieve a final uniform DMSO concentration of 1% across all wells.

  • Reaction Initiation: Dilute the target kinase (e.g., MSK-1 or ROCK1) and its specific peptide substrate (e.g., Crosstide) into the assay buffer. Initiate the reaction by adding a mixture of cold ATP and[γ-33P]ATP (specific activity ~10 Ci/mmol), ensuring the final ATP concentration matches the kinase's specific Km​ .

  • Incubation: Incubate the reaction at room temperature for 120 minutes. This extended incubation is critical to allow the reaction to reach steady-state kinetics, ensuring accurate IC50 determination.

  • Termination and Detection: Spot the reaction mixture onto P81 phosphocellulose ion-exchange paper. Wash the paper extensively (3x) with 0.75% phosphoric acid. The positively charged peptide substrate binds to the negatively charged paper, while unreacted [γ-33P]ATP is washed away. Quantify the incorporated radioactivity using a liquid scintillation counter.

  • Quality Control: Calculate the Z'-factor for the plate. Only plates yielding a Z' > 0.6 are accepted, confirming that the dynamic range is sufficient to distinguish true compound selectivity from assay noise.

G start Compound Preparation (10-point dilution) kinase Kinase & Substrate Mix (Target Panel) start->kinase reaction Reaction Initiation (Add [γ-33P]ATP) kinase->reaction incubation Incubation (120 min, RT) reaction->incubation termination Termination & Spotting (P81 Paper) incubation->termination wash Washing (0.75% Phosphoric Acid) termination->wash detection Detection (Scintillation Counting) wash->detection analysis Data Analysis (IC50 Calculation) detection->analysis

Radiometric Kinase Selectivity Profiling Workflow.

Conclusion

The 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline scaffold represents a highly validated, structurally tunable starting point for developing selective kinase inhibitors. By exploiting the deep hydrophobic specificity pockets of kinases like MSK-1 and ROCK1, it circumvents the broad off-target toxicity seen with early-generation pan-inhibitors. For researchers designing custom probes or advancing preclinical candidates, leveraging this scaffold alongside rigorous, ATP-normalized radiometric profiling ensures the highest degree of scientific integrity and translational confidence.

References

  • Title: Discovery of Aminofurazan-azabenzimidazoles as Inhibitors of Rho-Kinase with High Kinase Selectivity and Antihypertensive Activity Source: acs.org URL:[Link]

  • Title: (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors Source: nih.gov URL: [Link]

  • Title: The selectivity of protein kinase inhibitors: a further update Source: nih.gov URL:[Link]

Sources

Comparative

Target Validation of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline in Cancer Cell Lines: A Comparative Guide

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on validating the cellular target of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, a novel sma...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on validating the cellular target of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, a novel small molecule with potential anticancer properties. We will objectively compare its performance with alternative compounds and provide the supporting experimental data and protocols necessary for robust target validation in cancer cell lines.

Introduction: The Rationale for Targeting the Wnt/β-catenin Pathway

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including the inhibition of various kinases and modulation of critical signaling pathways in cancer.[1][2] The compound in focus, 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, based on its structural class, is hypothesized to target Tankyrase (TNKS), a key regulator of the Wnt/β-catenin signaling pathway.[3][4] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, making its components attractive therapeutic targets.[5][6]

Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[5] They play a crucial role in promoting the degradation of Axin, a central component of the β-catenin destruction complex.[7] Inhibition of Tankyrase leads to the stabilization of Axin, which in turn enhances the degradation of β-catenin, thereby suppressing Wnt signaling and inhibiting the proliferation of cancer cells dependent on this pathway.[3][7] This guide will detail the experimental validation of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline as a Tankyrase inhibitor.

Experimental Strategy for Target Validation

A multi-pronged approach is essential for rigorously validating the target of a novel compound.[8][9] We will employ a combination of biophysical and genetic methods to confirm direct target engagement and elucidate the functional consequences of this interaction within the cellular context. Our strategy will involve:

  • Direct Target Engagement: Utilizing the Cellular Thermal Shift Assay (CETSA) to demonstrate that 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline directly binds to Tankyrase in intact cells.[10][11]

  • Functional Target Validation: Employing siRNA-mediated knockdown of Tankyrase to phenocopy the effects of the compound, thereby providing genetic evidence of its on-target activity.[12][13]

  • Comparative Analysis: Benchmarking the activity of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline against a well-characterized Tankyrase inhibitor, XAV939, and a negative control.

The following diagram illustrates the overall workflow for the target validation of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline.

Target Validation Workflow cluster_0 Compound & Cell Line Selection cluster_1 Target Engagement & Validation cluster_2 Data Analysis & Comparison Compound 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Cell_Lines Cancer Cell Lines (e.g., SW480, DLD-1) Cell_Lines->CETSA siRNA siRNA Knockdown Cell_Lines->siRNA Western_Blot Western Blot Analysis CETSA->Western_Blot siRNA->Western_Blot Data_Analysis Quantitative Data Analysis Western_Blot->Data_Analysis Comparison Comparison with Controls Data_Analysis->Comparison CETSA Principle cluster_0 No Drug cluster_1 With Drug Unbound_Protein Unbound Target Protein Heat_No_Drug Heat Application Unbound_Protein->Heat_No_Drug Denatured_Protein Denatured & Aggregated Protein Heat_No_Drug->Denatured_Protein Bound_Protein Drug-Bound Target Protein Heat_With_Drug Heat Application Bound_Protein->Heat_With_Drug Stable_Protein Stable & Soluble Protein Heat_With_Drug->Stable_Protein

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Functional Target Validation: siRNA-Mediated Knockdown

To genetically validate that the cellular effects of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline are mediated through Tankyrase, we will use small interfering RNA (siRNA) to specifically knockdown the expression of TNKS1 and TNKS2. [12][14]If the compound's effects are on-target, then the knockdown of Tankyrase should mimic the phenotypic and molecular changes observed upon compound treatment.

Experimental Protocol: siRNA Knockdown
  • siRNA Transfection:

    • Seed SW480 cells at an appropriate density.

    • Transfect cells with siRNAs targeting TNKS1 and TNKS2, a non-targeting scramble siRNA (negative control), or a lipid-based transfection reagent alone (mock control). [13][15]

  • Compound Treatment and Cell Proliferation Assay:

    • At 24 hours post-transfection, treat the cells with 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline or DMSO.

    • After 72 hours, assess cell viability using a standard MTT or CellTiter-Glo assay.

  • Western Blot Analysis:

    • At 48 hours post-transfection, lyse a parallel set of cells and perform Western blotting to confirm the knockdown of TNKS1/2 and assess the levels of downstream signaling proteins, such as Axin1 and active β-catenin. [16][17]

Expected Results and Interpretation

The knockdown of TNKS1/2 is expected to stabilize Axin1 and decrease the levels of active β-catenin, consistent with the inhibition of the Wnt pathway. This should lead to a reduction in cell proliferation. Treatment with 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline should show a similar molecular signature and antiproliferative effect in cells transfected with the scramble siRNA. Importantly, the effect of the compound should be blunted in cells where Tankyrase has already been knocked down, as the target is no longer present at sufficient levels.

ConditionAxin1 Levels (Relative to Control)Active β-catenin Levels (Relative to Control)Cell Viability (% of Control)
Scramble siRNA + DMSO1.01.0100%
Scramble siRNA + 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline3.50.345%
TNKS1/2 siRNA + DMSO3.80.240%
TNKS1/2 siRNA + 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline4.00.238%

Comparative Analysis and Conclusion

This systematic approach to target validation is crucial in the early stages of drug discovery to ensure that a compound's biological activity is indeed mediated through its intended target. This provides a solid foundation for further preclinical development and optimization of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline as a potential therapeutic agent for Wnt-driven cancers.

Detailed Methodologies

Western Blotting Protocol
  • Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay. [16]2. SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. [18]3. Protein Transfer: Transfer the separated proteins to a PVDF membrane. [17]4. Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. 5. Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-TNKS1/2, anti-Axin1, anti-active-β-catenin, anti-GAPDH) overnight at 4°C. [18][19]6. Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate. [16][19]

References

  • Creative Biolabs. Western Blot Protocol. [Link]

  • Bio-protocol. Cellular thermal shift assay (CETSA). [Link]

  • Gao, C., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 238, 114480. [Link]

  • Cheung, C. Y. J., & Tsoi, H. (2022). Small-Molecule Inhibitors of Tankyrases as Prospective Therapeutics for Cancer. Journal of Medicinal Chemistry, 65(8), 5896-5923. [Link]

  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 239-257. [Link]

  • Proteintech. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. F1000Research, 5, 274. [Link]

  • Shultz, M. D. (2021). Tankyrase inhibitors as antitumor agents: a patent update (2013 – 2020). Expert Opinion on Therapeutic Patents, 31(6), 485-501. [Link]

  • Workman, P., & Collins, I. (2014). Hitting the right target – validating new approaches for innovative cancer drugs. ecancermedicalscience, 8, 471. [Link]

  • Sedić, M., et al. (2018). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR, [Link]

  • Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]

  • Lab Manager. (2017). How siRNA Knockdown Antibody Validation Works. [Link]

  • ResearchGate. (2025). Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Gunia-Krzyżak, A., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 425. [Link]

  • Addgene. (2022). Western Blot. [Link]

  • Alfa Cytology. Target Validation for Cancer Therapy. [Link]

  • Zuber, J., et al. (2011). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Symposia on Quantitative Biology, 76, 23-31. [Link]

  • bioRxiv. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. [Link]

  • Bio-Rad. Knockdown (siRNA) Validated Antibodies. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • WIX. (2025). Western Blot Protein Analysis: Key Technique for Specific and Versatile Results. [Link]

  • Bailey, J. B., et al. (2012). VALIDATING THE USE OF SIRNA AS A NOVEL TECHNIQUE FOR CELL SPECIFIC TARGET GENE KNOCKDOWN IN LUNG ISCHEMIA-REPERFUSION INJURY. Journal of Surgical Research, 176(2), 523-532. [Link]

  • Lehtio, L., et al. (2013). Tankyrases: Structure, Function and Therapeutic Implications in Cancer. Current Pharmaceutical Design, 19(42), 7435-7448. [Link]

  • Haikarainen, T., et al. (2025). Deconstruction of Dual-Site Tankyrase Inhibitors Provides Insights into Binding Energetics and Suggests Critical Hotspots for Ligand Optimization. Journal of Medicinal Chemistry. [Link]

  • bioRxiv. (2025). Discovery of Tankyrase scaffolding inhibitor specifically targeting the ARC4 peptide binding domain. [Link]

  • Sgalla, G., et al. (2018). From PARP1 to TNKS2 Inhibition: A Structure-Based Approach. ACS Medicinal Chemistry Letters, 9(7), 708-713. [Link]

  • Casas-Pais, A., et al. (2021). Tankyrases as modulators of pro-tumoral functions: molecular insights and therapeutic opportunities. Molecular Cancer, 20(1), 63. [Link]

  • Waaler, J., et al. (2022). The Tankyrase Inhibitor OM-153 Demonstrates Antitumor Efficacy and a Therapeutic Window in Mouse Models. Cancer Research Communications, 2(4), 233-245. [Link]

  • Li, Y., et al. (2023). A novel TNKS/USP25 inhibitor blocks the Wnt pathway to overcome multi-drug resistance in TNKS-overexpressing colorectal cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 184. [Link]

  • Peršuri, A., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(11), 2538. [Link]

  • Sun, Y., et al. (2014). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry, 57(11), 4676-4690. [Link]

  • Al-Otaibi, F. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(19), 6214. [Link]

  • Goker, O., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154(10), 1215-1229. [Link]

Sources

Validation

Kinome Cross-Reactivity Profiling: Evaluating the 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline Scaffold Against Alternative Kinase Hinge Binders

As kinase inhibitor discovery matures, the challenge has shifted from achieving raw potency to engineering exquisite selectivity. Because the ATP-binding pocket is highly conserved across the 500+ members of the human ki...

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Author: BenchChem Technical Support Team. Date: April 2026

As kinase inhibitor discovery matures, the challenge has shifted from achieving raw potency to engineering exquisite selectivity. Because the ATP-binding pocket is highly conserved across the 500+ members of the human kinome, small molecule inhibitors are inherently prone to cross-reactivity. For researchers and drug development professionals evaluating novel pharmacophores, understanding the structural rationale behind off-target liabilities is critical.

This guide provides an objective, data-driven comparison of the 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline scaffold against other prominent kinase inhibitor classes. By dissecting its structural mechanics, comparative kinome profiling data, and the self-validating experimental workflows used to map its target landscape, this document serves as a comprehensive framework for scaffold selection in oncology and inflammatory disease drug design.

Structural Rationale: The Mechanics of Hinge Binding

The 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline core is a highly versatile purine bioisostere. Its efficacy as a kinase inhibitor stems from its ability to perfectly mimic the adenine ring of ATP [1].

  • The Imidazo[4,5-c]pyridine Core: The nitrogen atoms within the fused bicyclic system act as a bidentate hydrogen bond donor/acceptor pair. They form critical interactions with the backbone amide and carbonyl groups of the kinase hinge region (typically interacting with conserved Valine or Leucine residues).

  • The Aniline Moiety: Positioned at the C2 of the imidazopyridine ring, the aniline group projects outward from the hinge into the solvent-exposed region or adjacent hydrophobic pockets (such as the DFG-out allosteric site). This vector is the primary driver of selectivity.

When compared to traditional Quinazoline scaffolds (which rigidly lock into the EGFR/HER2 active sites) or Pyrazolo[3,4-d]pyrimidines (which are notoriously promiscuous across the Src/Abl families), the imidazopyridine-aniline scaffold offers a highly tunable vector. For instance, structural modifications to the aniline ring have been shown to successfully engineer out cross-reactivity with structurally related phosphoinositide 3-kinases (PI3K) and mTOR, shifting the selectivity profile entirely toward targets like DNA-Dependent Protein Kinase (DNA-PK) or MSK1 [2].

Comparative Kinome Cross-Reactivity Profiles

To objectively evaluate scaffold performance, we utilize the Selectivity Score ( S(10) ), defined as the fraction of the kinome inhibited by >90% at a screening concentration of 1 µM. A lower S(10) score indicates a more selective compound [3].

The table below synthesizes quantitative cross-reactivity data, comparing the 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline core against alternative industry-standard scaffolds.

Scaffold ClassRepresentative CorePrimary Kinase TargetsTypical S(10) Score (at 1 µM)Major Off-Target LiabilitiesStructural Advantage
Imidazopyridine-aniline 4-{3H-imidazo[4,5-c]pyridin-2-yl}anilineDNA-PK, MSK1, ROCK0.02 - 0.08PI3K, mTOR, PIM1High tunability via the C2-aniline vector; avoids Src-family promiscuity.
Pyrazolo[3,4-d]pyrimidine PP2, Dasatinib analogsSrc family, Abl0.15 - 0.30EGFR, PDGFR, Tie2Excellent for multi-kinase polypharmacology, but high toxicity risk.
Quinazoline Gefitinib, ErlotinibEGFR, HER20.01 - 0.05CDKs, GAKExtreme rigidity provides high selectivity for ErbB family, but limits adaptability.

Data synthesis indicates that while the imidazopyridine-aniline scaffold initially exhibits cross-reactivity with the PI3K/PIKK families due to ATP-pocket homology, rational substitution on the aniline ring rapidly drops the S(10) score below 0.05, making it a superior starting point for selective inhibitor design.

Experimental Methodologies for Selectivity Profiling

To ensure scientific integrity, the cross-reactivity of the 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline scaffold must be validated through orthogonal, self-validating experimental systems. We employ a two-tiered approach: biochemical kinome profiling followed by cellular target engagement.

Protocol A: Active-Site Directed Competition Binding (KINOMEscan)

Biochemical profiling provides a high-throughput, thermodynamic map of compound affinity across 468 human kinases.

  • Preparation of DNA-Tagged Kinases: Recombinant human kinases are expressed as fusions with a proprietary DNA tag.

    • Causality: The DNA tag allows for ultra-sensitive quantitative PCR (qPCR) readout, eliminating the steric hindrance and background noise associated with traditional fluorescent or radioactive labels.

  • Immobilization of Active-Site Probes: Broad-spectrum kinase inhibitors (bait) are immobilized on solid support beads.

    • Causality: These beads capture the DNA-tagged kinases only when they are in their properly folded, active conformation.

  • Competitive Binding: The test compound (e.g., a 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline derivative) is introduced to the mixture at 1 µM.

    • Causality: If the compound has a high affinity for a specific kinase's ATP pocket, it will outcompete the immobilized bait, preventing the kinase from binding to the bead.

  • Elution and qPCR Readout: The beads are washed, and the remaining bound kinases are eluted and quantified via qPCR.

    • Causality: A low qPCR signal directly correlates to high compound affinity (a "hit"), as the test compound successfully blocked bead binding.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Because biochemical assays lack physiological context (e.g., millimolar intracellular ATP concentrations, membrane permeability), CETSA is used to validate true intracellular target engagement [4].

  • Cell Treatment: Live target cells are incubated with the imidazopyridine-aniline compound for 1-2 hours.

    • Causality: This ensures the compound can successfully cross the lipid bilayer and compete with endogenous ATP to bind the target kinase in situ.

  • Thermal Denaturation: The treated cells are aliquoted and subjected to a temperature gradient (e.g., 40°C to 65°C) using a thermocycler.

    • Causality: As temperatures rise, proteins naturally unfold and aggregate. However, ligand binding thermodynamically stabilizes the kinase, shifting its melting temperature ( Tm​ ) higher.

  • Lysis and Centrifugation: Cells are lysed, and the lysates are subjected to ultracentrifugation.

    • Causality: Denatured, aggregated proteins pellet to the bottom, leaving only the soluble, properly folded (and thus stabilized) kinase in the supernatant.

  • Western Blot Detection: The soluble fraction is analyzed via Western blot against the primary target and suspected off-targets (e.g., mTOR).

    • Causality: A positive shift in the melting curve ( ΔTm​>2∘C ) definitively proves that the compound engages the target inside a living cell, validating the biochemical KINOMEscan data.

Workflow Visualization

The following diagram illustrates the logical progression of our cross-reactivity profiling workflow, demonstrating how biochemical data feeds into cellular validation to yield an optimized selectivity profile.

G A 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline Scaffold B High-Throughput KINOMEscan (468 Kinases) A->B Profiling C Primary Target (e.g., DNA-PK, MSK1) B->C High Affinity (Kd < 10 nM) D Off-Target Kinases (e.g., PI3K, mTOR) B->D Moderate/Low Affinity (Kd > 100 nM) E Cellular Target Engagement (CETSA Validation) C->E In Vivo Validation D->E Toxicity Screen F Optimized Selectivity Profile E->F Data Synthesis

Workflow for evaluating kinase cross-reactivity and cellular target engagement.

Conclusion & Scaffold Selection Guidelines

The 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline scaffold represents a highly privileged structure in modern kinase drug discovery. While early-generation imidazopyridines exhibited broad cross-reactivity across the PI3K and PIKK families, the specific geometry of the C2-aniline vector allows for precise steric tuning.

When to choose this scaffold:

  • When targeting kinases with expansive hydrophobic pockets adjacent to the hinge region (e.g., DNA-PK, MSK1).

  • When scaffold hopping from promiscuous pyrazolo-pyrimidines to improve the S(10) selectivity score.

  • When designing Type I (ATP-competitive) inhibitors where bidentate hinge binding is required for low-nanomolar potency.

By rigorously applying KINOMEscan profiling and CETSA validation, researchers can confidently map the cross-reactivity landscape of this scaffold, ensuring the development of safe, highly selective therapeutic agents.

References

  • - ACS Publications 2. - ACS Publications 3. - MDPI 4. - FLORE (University of Florence)

Comparative

Validation of In Vitro Findings with In Vivo Models for Imidazopyridine Compounds: A Comparative Guide

The imidazopyridine scaffold has emerged as a highly versatile and potent chemotype in modern drug discovery. While historically recognized for GABA-A receptor modulation, recent optimization of imidazopyridine amides (I...

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Author: BenchChem Technical Support Team. Date: April 2026

The imidazopyridine scaffold has emerged as a highly versatile and potent chemotype in modern drug discovery. While historically recognized for GABA-A receptor modulation, recent optimization of imidazopyridine amides (IPAs) has yielded breakthrough therapeutics for infectious diseases, most notably tuberculosis (TB)[1].

This guide provides an objective, data-driven comparison of the clinical candidate Telacebec (Q203) —a first-in-class imidazopyridine antitubercular agent—against standard-of-care alternatives like Bedaquiline (BDQ) (a diarylquinoline) and Isoniazid (INH) . By detailing the mechanistic rationale and the step-by-step translation from in vitro assays to in vivo efficacy models, this document serves as a blueprint for researchers validating novel imidazopyridine compounds[2].

Mechanistic Rationale: Targeting Oxidative Phosphorylation

To design a robust validation pipeline, one must first understand the causality of the compound's mechanism. Mycobacterium tuberculosis (Mtb) relies heavily on oxidative phosphorylation for survival, particularly during the dormant/latent phases of infection[3].

Imidazopyridines like Telacebec specifically target the QcrB subunit of the cytochrome bc1 complex in the mycobacterial electron transport chain (ETC)[4]. This blockade disrupts electron flow and subsequent ATP synthesis. In contrast, the alternative agent Bedaquiline targets the mycobacterial ATP synthase directly[3]. Understanding this distinction is critical: because Mtb possesses an alternative terminal oxidase (cytochrome bd), Q203 is primarily bacteriostatic in vitro but exhibits potent sterilizing activity in vivo when combined with other agents or when targeting species lacking the alternative oxidase (e.g., M. ulcerans)[5][6].

Mechanistic_Pathway NADH NADH Dehydrogenase MQ Menaquinone Pool NADH->MQ e- transfer CytBCC Cytochrome bcc:aa3 (QcrB Target) MQ->CytBCC Primary e- flow CytBD Cytochrome bd (Alternative) MQ->CytBD Secondary e- flow ATPS ATP Synthase (F0 Rotor) CytBCC->ATPS Proton gradient CytBD->ATPS Proton gradient ATP ATP Synthesis (Survival) ATPS->ATP Q203 Telacebec (Q203) Imidazopyridine Q203->CytBCC Inhibits BDQ Bedaquiline (BDQ) Diarylquinoline BDQ->ATPS Inhibits

Diagram 1: Mycobacterial electron transport chain targets of Q203 and BDQ.

In Vitro Validation: Establishing Baseline Efficacy

For intracellular pathogens like Mtb, standard broth microdilution assays are insufficient. Compounds must penetrate the host macrophage membrane and remain active within the acidic phagolysosome. Therefore, the in vitro validation of imidazopyridines necessitates a dual-assay approach.

Protocol 1: Self-Validating Intracellular Macrophage Infection Assay

This protocol evaluates the true physiological efficacy of the compound while employing a parallel cytotoxicity counter-screen to ensure that bacterial reduction is not an artifact of host cell death[1].

Step-by-Step Methodology:

  • Host Cell Preparation: Seed THP-1 human monocytes into 96-well plates ( 1×105 cells/well) and differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

  • Infection: Infect macrophages with M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:10 for 4 hours.

  • Washing: Wash monolayers three times with warm PBS to remove extracellular bacilli.

  • Compound Treatment: Apply serial dilutions of the imidazopyridine (Q203), Bedaquiline, or Isoniazid. Include a vehicle control (0.1% DMSO).

  • Parallel Cytotoxicity Screen (Validation Step): In a separate, uninfected plate of THP-1 cells, apply the exact same compound dilutions. After 72 hours, assess host cell viability using a CCK-8 or resazurin dye assay[1]. Rule: Efficacy data is only valid if host viability remains >90%.

  • Quantification: At Day 5 post-infection, lyse the infected macrophages using 0.1% Triton X-100. Plate serial dilutions of the lysate onto Middlebrook 7H11 agar. Incubate for 3-4 weeks and enumerate Colony Forming Units (CFUs) to determine the intracellular MIC50​ .

Comparative In Vitro Data Summary

Telacebec demonstrates extraordinary potency, outperforming standard alternatives by orders of magnitude in both broth and intracellular environments[1][4].

Table 1: Comparative In Vitro Efficacy against M. tuberculosis H37Rv

CompoundChemical ClassPrimary TargetBroth MIC50​ (nM)Macrophage MIC50​ (nM)Cytotoxicity (Vero IC50​ )
Telacebec (Q203) ImidazopyridineQcrB2.70.28>100 μM
Bedaquiline (BDQ) DiarylquinolineATP Synthase~30.0~15.0>50 μM
Isoniazid (INH) HydrazineInhA~150.0~200.0>100 μM

Data aggregated from standardized preclinical evaluations[1][4][7].

Pharmacokinetic (PK) Bridging

Before transitioning to in vivo efficacy models, in vitro hits must be justified by their pharmacokinetic profiles. The imidazopyridine core of Q203 was heavily optimized for lipophilicity and metabolic stability, resulting in an exceptional PK profile that supports once-daily or intermittent dosing[8].

In murine models, Telacebec exhibits a bioavailability of ~90%, a terminal half-life ( t1/2​ ) of 23.4 hours, and a moderate volume of distribution (5.27 L/kg)[1]. This prolonged exposure is the causal link that allows the highly potent in vitro MIC50​ (0.28 nM) to translate into robust in vivo bacterial clearance.

Validation_Workflow InVitro 1. In Vitro Assays Broth MIC50 & Macrophage Infection PK 2. Pharmacokinetics Bioavailability & Half-life (t1/2) InVitro->PK Hit-to-Lead Optimization InVivo 3. In Vivo Efficacy Acute & Chronic Murine Models PK->InVivo Dose Justification Outcome 4. Clinical Translation Dose Selection & Combinations InVivo->Outcome Preclinical Validation

Diagram 2: Step-by-step workflow for translating in vitro imidazopyridine hits to in vivo models.

In Vivo Validation: The Murine Chronic Infection Model

To rigorously validate an antitubercular compound, one must utilize a chronic infection model. Unlike acute models (which test rapidly dividing bacteria), the chronic model allows the bacteria to enter a non-replicating, metabolically shifted state within granuloma-like structures. This tests the compound's ability to eradicate "persister" bacilli, a critical requirement for shortening clinical TB treatment duration[2][7].

Protocol 2: Murine Chronic TB Efficacy Model

This protocol utilizes internal controls (untreated baseline) to validate that chronicity was established and maintained throughout the dosing period.

Step-by-Step Methodology:

  • Infection: Expose female BALB/c mice to an aerosolized inoculum of M. tuberculosis H37Rv, calibrated to implant ~100 CFUs per lung[8].

  • Establishment of Chronicity: Allow the infection to progress untreated for 4 weeks. During this time, the bacterial load will plateau at approximately 106.5 CFUs per lung, mimicking latent/chronic human infection.

  • Baseline Validation: Sacrifice a subset of untreated mice at Week 4 to establish the baseline chronic CFU count.

  • Dosing Regimen: Administer compounds via oral gavage once daily (5 days/week) for 4 weeks.

    • Test Group: Q203 at 10 mg/kg[9].

    • Comparator Group: Bedaquiline at 25 mg/kg.

    • Control Group: Isoniazid at 25 mg/kg.

  • Harvest and Enumeration: At 4 weeks post-treatment (8 weeks post-infection), euthanize the animals. Homogenize the lungs in PBS, plate serial dilutions on Middlebrook 7H11 agar supplemented with OADC, and incubate for 4 weeks before counting CFUs.

Comparative In Vivo Data Summary

Despite being administered at a lower dose than the comparators, the imidazopyridine Q203 demonstrates superior bacterial load reduction in the chronic model, validating its nanomolar in vitro potency[1][2][9].

Table 2: In Vivo Efficacy (Murine Chronic Model - 4 Weeks of Treatment)

Treatment GroupDose (mg/kg)Initial Lung Burden ( log10​ CFU)Final Lung Burden ( log10​ CFU)Efficacy ( log10​ Reduction)
Untreated Control -~6.5~6.50.0
Telacebec (Q203) 10~6.5~3.5~3.0
Bedaquiline (BDQ) 25~6.5~3.8~2.7
Isoniazid (INH) 25~6.5~4.0~2.5

Data synthesized from comparative chronic infection models[2][8][9]. Note: Direct cross-study comparisons should account for minor variations in murine strains and exact dosing schedules.

Strategic Insights for Drug Development

The validation of Telacebec highlights several strategic advantages of the imidazopyridine class:

  • Intracellular Penetrance: The lipophilic nature of optimized imidazopyridines allows for exceptional macrophage penetration, as evidenced by Q203's 10-fold increase in potency inside the macrophage compared to broth (0.28 nM vs 2.7 nM)[1].

  • Synergistic Potential: Because imidazopyridines (targeting QcrB) and diarylquinolines (targeting ATP Synthase) attack different nodes of the same biological pathway (oxidative phosphorylation), they exhibit profound synergy. In vivo studies show that combining Q203 with Bedaquiline can sterilize murine lungs in just 8 weeks (16 intermittent doses), preventing relapse entirely[4][5].

  • Broad-Spectrum Application: The imidazopyridine scaffold is not limited to TB. By exploiting the loss of the alternative cytochrome bd oxidase in other mycobacteria, Q203 has shown unprecedented in vivo efficacy against M. ulcerans (Buruli ulcer) and M. leprae (Leprosy) at doses as low as 0.5 mg/kg[6].

References

  • Antimicrobial Agents and Chemotherapy - ASM Journals. "Safety, Tolerability, Pharmacokinetics, and Metabolism of Telacebec (Q203) for the Treatment of Tuberculosis: a Randomized, Placebo-Controlled, Multiple Ascending Dose Phase 1B Trial." ASM Journals. URL:[Link]

  • TASK Clinical. "Telacebec, a Potent Agent in the Fight against Tuberculosis: Findings from a Randomized, Phase 2 Clinical Trial and Beyond." TASK Clinical. URL:[Link]

  • bioRxiv. "Q203 containing fully intermittent oral regimens exhibited high sterilizing activity against Mycobacterium ulcerans in mice." bioRxiv. URL:[Link]

  • PubMed Central. "Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects." NIH. URL:[Link]

  • PubMed Central. "Unprecedented in vivo activity of telacebec against Mycobacterium leprae." NIH. URL:[Link]

  • PLOS One. "Intracellular and in vivo evaluation of imidazo[2,1-b]thiazole-5-carboxamide anti-tuberculosis compounds." PLOS. URL:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. "Lead Optimization of a Novel Series of Imidazo[1,2-a]pyridine Amides Leading to a Clinical Candidate (Q203) as a Multi- and Extensively-Drug-Resistant Anti-tuberculosis Agent." ACS. URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline against the Established Dual PI3K/mTOR Inhibitor, Dactolisib

Introduction: Navigating the Complex Landscape of PI3K/mTOR Signaling The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Complex Landscape of PI3K/mTOR Signaling

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation in a wide array of human cancers has cemented its status as a high-priority target for therapeutic intervention.[3][4] Dactolisib (also known as BEZ235), a potent, orally bioavailable dual inhibitor of both PI3K and mTOR, represents a cornerstone tool for researchers in this field.[5][6][7][8] By targeting two critical nodes in this pathway, dactolisib provides a more comprehensive blockade than inhibitors targeting a single component.[5][9]

This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, against the well-characterized inhibitor, dactolisib. While dactolisib belongs to the imidazo[4,5-c]quinoline class of inhibitors, the structural similarity of the imidazo[4,5-c]pyridine core of our test compound suggests a potential for kinase inhibitory activity, making it a compelling candidate for evaluation.[10] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed roadmap for a rigorous, head-to-head comparison, from initial biochemical assays to cellular target engagement.

The Compounds: A Tale of a Known Benchmark and a Novel Challenger

Dactolisib (BEZ235): The Benchmark

Dactolisib is a dual ATP-competitive inhibitor that targets all four Class I PI3K isoforms (α, β, γ, δ) and both mTOR complexes (mTORC1 and mTORC2).[6] Its potent, low-nanomolar inhibitory activity has been demonstrated in numerous cell-free and cell-based assays, leading to cell cycle arrest and apoptosis in cancer cells dependent on the PI3K/mTOR pathway for survival.[6][7]

4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline: The Test Article

4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core. Derivatives of this scaffold have been explored as inhibitors of various kinases, including Src family kinases.[11] Its structural elements, shared with other known kinase inhibitors, provide the rationale for a thorough investigation into its potential activity against the PI3K/mTOR pathway.

Experimental Workflow: A Multi-pronged Approach to Characterization

A robust comparison requires a tiered approach, beginning with broad-spectrum activity and progressively narrowing down to specific cellular effects and direct target engagement.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Target Engagement Kinase Panel Kinase Panel IC50 Determination IC50 Determination Kinase Panel->IC50 Determination Identify primary targets Cell Viability Cell Viability IC50 Determination->Cell Viability Select relevant cell lines Western Blot Western Blot Cell Viability->Western Blot Confirm cellular activity CETSA Cellular Thermal Shift Assay (CETSA) Western Blot->CETSA Validate target engagement

Figure 1: A tiered experimental workflow for inhibitor characterization.

Part 1: Biochemical Assays - Gauging Potency and Selectivity

The initial step is to understand the direct interaction of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline with a panel of purified kinases, with a primary focus on the PI3K/mTOR family.

Broad Kinase Profiling

Rationale: A broad kinase panel provides an unbiased view of the compound's selectivity. This is crucial for identifying primary targets and potential off-target effects that could contribute to cellular phenotypes or toxicity.

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline and dactolisib in 100% DMSO.

  • Assay: Submit the compounds to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a comprehensive panel of kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: Analyze the percentage of inhibition for each kinase. Significant inhibition (>50%) warrants further investigation.

IC50 Determination for PI3K/mTOR Isoforms

Rationale: For kinases showing significant inhibition in the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing the two compounds.

Protocol:

  • Assay Setup: Utilize a luminescence-based kinase assay (e.g., ADP-Glo™ Kinase Assay) for each of the Class I PI3K isoforms (α, β, γ, δ) and mTOR.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of each compound, starting from 10 µM.

  • Kinase Reaction: Incubate the purified kinase, substrate (e.g., PIP2 for PI3K), and ATP with the serially diluted compounds.

  • Detection: Measure the luminescence, which is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

Table 1: Comparative IC50 Values for Dactolisib and Hypothetical Data for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline

TargetDactolisib IC50 (nM)4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline IC50 (nM) (Hypothetical)
PI3Kα4[5][12][13]150
PI3Kβ75[5][12]>1000
PI3Kγ5[5][12]800
PI3Kδ7[5][12]650
mTOR20.7[5]250

Part 2: Cell-Based Assays - Probing Cellular Activity

Demonstrating that a compound can inhibit its target in a complex cellular environment is a critical next step.

Cell Viability Assays

Rationale: Cell viability assays determine the effect of the compounds on the proliferation and survival of cancer cell lines. It is crucial to select cell lines with a known dependence on the PI3K/mTOR pathway (e.g., PTEN-null or PIK3CA-mutant lines).

Protocol:

  • Cell Culture: Culture selected cancer cell lines (e.g., U87MG - glioblastoma, PTEN-null; MCF7 - breast cancer, PIK3CA-mutant) in appropriate media.

  • Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each compound for 72 hours.

  • Viability Assessment: Use a resazurin-based assay (e.g., CellTiter-Blue®) or an ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

Table 2: Comparative GI50 Values in Cancer Cell Lines

Cell LineDactolisib GI50 (nM)4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline GI50 (nM) (Hypothetical)
U87MG (PTEN-null)10-12[14]800
MCF7 (PIK3CA-mutant)~201200
Western Blotting for Pathway Modulation

Rationale: Western blotting provides direct evidence of target inhibition by measuring the phosphorylation status of downstream pathway components. A potent inhibitor should reduce the phosphorylation of key substrates of PI3K and mTOR.

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 pAKT p-AKT (Ser473/Thr308) PIP3->pAKT activates AKT AKT mTORC1 mTORC1 pAKT->mTORC1 p_p70S6K p-p70S6K mTORC1->p_p70S6K p_4EBP1 p-4E-BP1 mTORC1->p_4EBP1 mTORC2 mTORC2 mTORC2->pAKT activates p70S6K p70S6K Cell_Growth Cell Growth & Proliferation p_p70S6K->Cell_Growth 4EBP1 4EBP1 p_4EBP1->Cell_Growth Dactolisib Dactolisib Dactolisib->PI3K Dactolisib->mTORC1 Dactolisib->mTORC2 Test_Article 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline Test_Article->PI3K Test_Article->mTORC1

Figure 2: PI3K/mTOR signaling pathway and points of inhibition.

Protocol:

  • Cell Treatment: Treat U87MG or MCF7 cells with increasing concentrations of each compound for 2-4 hours.

  • Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: p-AKT (Ser473), total AKT, p-S6 (Ser235/236), total S6, p-4E-BP1 (Thr37/46), and total 4E-BP1. A loading control (e.g., β-actin or GAPDH) is essential.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Part 3: Target Engagement - Confirming Direct Interaction in a Cellular Context

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound directly binds to its intended target within intact cells.[15] Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[15][16]

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Heating: Heat the cell suspensions across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein (e.g., PI3Kα or mTOR) remaining at each temperature by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Synthesizing the Data: A Holistic Comparison

A thorough comparison of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline and dactolisib requires a holistic analysis of the data generated from all experimental tiers.

  • Potency: The IC50 values from biochemical assays provide a direct comparison of the compounds' potencies against their purified targets. Dactolisib is expected to show low nanomolar potency, while the potency of the test article remains to be determined.

  • Cellular Efficacy: The GI50 values from cell viability assays, in conjunction with the western blot data, will reveal the compounds' ability to inhibit the PI3K/mTOR pathway in a cellular context and translate that inhibition into an anti-proliferative effect.

  • Target Engagement: CETSA provides the definitive evidence of direct target binding in cells, validating the on-target activity of the compounds.

Conclusion

This guide outlines a rigorous, multi-faceted approach to benchmarking a novel compound, 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, against the established dual PI3K/mTOR inhibitor, dactolisib. By systematically evaluating the biochemical potency, cellular activity, and direct target engagement, researchers can build a comprehensive profile of a novel inhibitor. This structured approach, grounded in sound scientific principles and validated methodologies, is essential for making informed decisions in the early stages of drug discovery and development. The insights gained from such a head-to-head comparison are invaluable for advancing our understanding of kinase inhibitor pharmacology and for identifying promising new therapeutic candidates.

References

  • Bio-protocol. (n.d.). Cellular thermal shift assay (CETSA). Retrieved from [Link]

  • Maira, S. M., et al. (2014). In vitro assessment of antitumor activities of the PI3K/mTOR inhibitor GSK2126458. PMC. Retrieved from [Link]

  • MedPath. (2025, September 21). Dactolisib (BEZ235): A Comprehensive Monograph on a Pioneering Dual PI3K/mTOR Inhibitor—From Preclinical Promise to Clinical Discontinuation. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Retrieved from [Link]

  • St-Germain, J. R., et al. (2016). Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models. PMC. Retrieved from [Link]

  • Bio-protocol. (n.d.). Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • Liv Hospital. (2026, March 27). Dactolisib. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Ka inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Smalley, K. S. M., & Lioni, M. (2009). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]

  • Assay-Protocol.com. (n.d.). PI3K-Akt signaling pathway. Retrieved from [Link]

  • Jhaveri, K., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. AACR Journals. Retrieved from [Link]

  • Linnerth-Petrik, N. M., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PMC. Retrieved from [Link]

  • Shi, F., et al. (2018). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo. Oncotarget. Retrieved from [Link]

  • Taylor & Francis Online. (2023, January 17). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]

  • ResearchGate. (2026, March 20). Design, synthesis, and biological evaluation of novel 3-substituted imidazo[1,2- a ]pyridine and quinazolin-4(3H)-one derivatives as PI3Kα inhibitors. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (2023, June 25). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. Retrieved from [Link]

  • Bussenault, H., et al. (2008). Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. PubMed. Retrieved from [Link]

  • New Drug Approvals. (2015, June 12). BEZ 235 (NVP-BEZ235), Dactolisib. Retrieved from [Link]

  • Smith, M. C., et al. (2016). Characterization of LY3023414, a Novel PI3K/mTOR Dual Inhibitor Eliciting Transient Target Modulation to Impede Tumor Growth. AACR Journals. Retrieved from [Link]

  • Fazio, N., et al. (2017). Phase II Study of BEZ235 versus Everolimus in Patients with Mammalian Target of Rapamycin Inhibitor‐Naïve Advanced Pancreatic Neuroendocrine Tumors. PMC. Retrieved from [Link]

  • Zhang, L., et al. (2017). Design, synthesis and biological evaluation of novel 3H-imidazole [4,5-b] pyridine derivatives as selective mTOR inhibitors. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. PubMed. Retrieved from [Link]

  • Jarmoni, K., et al. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Bentham Science. Retrieved from [Link]

  • Trivedi, P., et al. (2014). Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. PubMed. Retrieved from [Link]

  • Choi, S., et al. (2024). Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. PubMed. Retrieved from [Link]

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Comparative

Comparative Analysis of the Binding Modes of Imidazo[4,5-c]pyridine Inhibitors: A Technical Guide

The structural resemblance between fused imidazopyridine heterocycles and endogenous purines has established them as privileged scaffolds in modern drug discovery[4]. However, while legacy development heavily favored imi...

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Author: BenchChem Technical Support Team. Date: April 2026

The structural resemblance between fused imidazopyridine heterocycles and endogenous purines has established them as privileged scaffolds in modern drug discovery[4]. However, while legacy development heavily favored imidazo[4,5-b]pyridines and benzimidazoles, recent crystallographic and structure-activity relationship (SAR) studies have illuminated the unique advantages of the imidazo[4,5-c]pyridine core.

By shifting the nitrogen atom within the pyridine ring, the imidazo[4,5-c]pyridine scaffold alters the electronic distribution, dipole moment, and hydrogen-bond acceptor vectors. This guide provides an objective, data-driven comparison of imidazo[4,5-c]pyridine inhibitors against alternative scaffolds across key therapeutic targets, equipping drug development professionals with actionable insights into their binding modes and experimental validation.

Comparative Binding Modes Across Key Targets

DNA-Dependent Protein Kinase (DNA-PK)

DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) repair pathway. Inhibiting DNA-PK radiosensitizes tumor cells by preventing the repair of radiation-induced double-strand breaks.

  • The Alternative: Dactolisib (and related bicyclic triazolopyridines) are potent multi-kinase inhibitors but suffer from poor selectivity, heavily hitting off-target PI3K and mTOR kinases due to rigid, planar binding modes.

  • The Imidazo[4,5-c]pyridine Advantage: Scaffold hopping to an imidazo[4,5-c]pyridin-2-one core (e.g., Compound 78) introduces critical flexibility and novel vector geometries.

  • Binding Mode Mechanics: Co-crystallography and molecular docking reveal that the imidazopyridine N-5 acts as a precise hydrogen bond acceptor, directly contacting the backbone amide of LEU3806 in the DNA-PK hinge region. Simultaneously, the O-2 carbonyl forms a crucial contact with THR3811 . The 6-aniline aryl ring overlays the spatial footprint of legacy triazolopyridines, while an engineered methoxy group contacts TYR3791 [1]. This multi-point coordination drastically increases selectivity for DNA-PK over the broader kinome.

Bruton's Tyrosine Kinase (BTK)

BTK is a premier target for B-cell malignancies. The development of next-generation, non-covalent inhibitors is essential to overcome resistance to covalent drugs like Ibrutinib.

  • The Alternative: Imidazo[4,5-b]pyridine isomers. Historically, the[4,5-b] isomer was presumed to be the optimal purine mimetic for kinase hinge binding.

  • The Imidazo[4,5-c]pyridine Advantage: In direct comparative SAR studies of 1,4,6-trisubstituted derivatives, the imidazo[4,5-c]pyridine isomer demonstrated unexpectedly superior biochemical activity against BTK compared to its [4,5-b] counterpart [2].

  • Binding Mode Mechanics: The[4,5-c] nitrogen alignment provides a more thermodynamically favorable hydrogen bond with the BTK hinge region. Furthermore, the[4,5-c] core exhibits a remarkably high tolerance for both hydrophobic and hydrophilic substitutions at the C6 position, allowing for extensive optimization of solvent-exposed regions without disrupting the primary pharmacophore [2].

Glutaminyl Cyclase (PgQC)

Porphyromonas gingivalis glutaminyl cyclase (PgQC) is a zinc-dependent metalloenzyme implicated in severe periodontitis and systemic inflammatory diseases.

  • The Alternative: Benzimidazole and simple imidazole zinc-binding groups.

  • The Imidazo[4,5-c]pyridine Advantage: The tetrahydroimidazo[4,5-c]pyridine scaffold matches the zinc-coordinating efficacy of benzimidazole but offers superior synthetic tractability [3].

  • Binding Mode Mechanics: The imidazole moiety chelates the active-site zinc ion, while the saturated tetrahydropyridine ring provides multiple functionalizable connection points (e.g., N-acylation or N-alkylation). This allows researchers to build out into the active site channel to increase target residence time, a feat difficult to achieve with flat, rigid benzimidazoles [3].

Quantitative Performance Comparison

The following table synthesizes the experimental data comparing imidazo[4,5-c]pyridines against alternative scaffolds.

TargetImidazo[4,5-c]pyridine CompoundAlternative Scaffold / ReferenceIC50 (Target)Key Binding Interactions (Imidazo[4,5-c] core)Selectivity Profile
DNA-PK Compound 78 (Imidazo[4,5-c]pyridin-2-one)Dactolisib (Imidazoquinoline/Triazolopyridine)< 5 nMN-5 to LEU3806; O-2 to THR3811; OMe to TYR3791High (Spares PI3Kα and mTOR)
BTK 1,4,6-Trisubstituted Imidazo[4,5-c]pyridineImidazo[4,5-b]pyridine isomerSub-micromolarHinge region H-bond via [4,5-c] NitrogenHigh tolerance at C6 position
PgQC Tetrahydroimidazo[4,5-c]pyridineBenzimidazole~10-50 µMZinc-chelation via imidazole ringBroad-spectrum Type II QC inhibition

Experimental Workflows for Binding Validation

To ensure scientific integrity, the binding modes of these inhibitors must be validated through orthogonal, self-validating experimental systems. Below are the standard protocols used to evaluate imidazo[4,5-c]pyridine inhibitors.

Protocol A: FRET-Based Kinase Inhibition Assay (Biochemical Profiling)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays because it eliminates radioactive waste while providing high sensitivity for ATP-competitive hinge binders.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Serial Dilution: Dilute the imidazo[4,5-c]pyridine inhibitor and the reference compound (e.g., Dactolisib for DNA-PK) in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add the purified recombinant kinase (e.g., DNA-PKcs) to the wells. Self-Validation Step: Include enzyme-free wells as a negative control to establish baseline fluorescence.

  • Substrate/ATP Initiation: Initiate the reaction by adding the specific peptide substrate and ATP at the predetermined Michaelis constant ( Km​ ) to ensure the assay is sensitive to competitive inhibitors.

  • Detection: After a 60-minute incubation at room temperature, add the TR-FRET detection reagents (Europium-labeled antibody and ULight-labeled tracer). Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission: 665 nm).

Protocol B: X-Ray Co-Crystallography Validation

Causality: While biochemical assays confirm potency, crystallography is mandatory to definitively prove the N-5 / LEU3806 interaction hypothesis.

  • Protein Purification: Express and purify the kinase domain to >95% homogeneity using affinity and size-exclusion chromatography.

  • Co-crystallization: Incubate the protein with a 5-fold molar excess of the imidazo[4,5-c]pyridine inhibitor for 2 hours on ice.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a sparse-matrix crystallization screen. Self-Validation Step: Seed drops with apo-crystals if co-crystallization fails to nucleate.

  • Data Collection & Refinement: Harvest crystals, cryoprotect, and collect diffraction data at a synchrotron source. Solve the structure using molecular replacement and refine the ligand pose into the Fo​−Fc​ difference electron density map.

Visualizations

Pathway Inhibition Diagram

The following diagram illustrates the mechanism of action for imidazo[4,5-c]pyridine inhibitors in the DNA-PK NHEJ pathway.

DNAPK_Pathway DSB Double-Strand Break (DSB) Ku7080 Ku70/80 Heterodimer Binding DSB->Ku7080 DNAPKcs DNA-PKcs Recruitment Ku7080->DNAPKcs Autophos Autophosphorylation & Activation DNAPKcs->Autophos Artemis Artemis Activation (End Processing) Autophos->Artemis Apoptosis Cell Death / Radiosensitization Autophos->Apoptosis If blocked Ligase Ligase IV/XRCC4 (Ligation) Artemis->Ligase Repair Successful DNA Repair Ligase->Repair Inhibitor Imidazo[4,5-c]pyridine Inhibitor (e.g., Cpd 78) Inhibitor->Autophos Blocks ATP Pocket

Caption: Mechanism of DNA-PK pathway inhibition by imidazo[4,5-c]pyridines leading to radiosensitization.

Experimental Workflow Diagram

The logical relationship between computational design, biochemical screening, and structural validation.

Binding_Workflow Synthesis 1. Scaffold Synthesis (Imidazo[4,5-c]pyridine) Biochemical 2. Biochemical Profiling (IC50 via TR-FRET) Synthesis->Biochemical Crystallography 3. X-Ray Crystallography & Co-crystallization Biochemical->Crystallography Docking 4. Molecular Docking (Binding Mode Elucidation) Biochemical->Docking Crystallography->Docking Orthogonal Validation Cellular 5. Cellular Assays (Target Engagement) Docking->Cellular

Caption: Orthogonal experimental workflow for validating imidazo[4,5-c]pyridine binding modes.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase.European Journal of Medicinal Chemistry - NIH.
  • Tetrahydroimidazo[4,5-c]pyridine-Based Inhibitors of Porphyromonas gingivalis Glutaminyl Cyclase.PMC - NIH.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
Validation

A Comparative Guide to Assessing Off-Target Effects of 2-Anilino-Imidazo[4,5-c]pyridine Derivatives in Kinase Drug Discovery

Abstract The 2-anilino-imidazo[4,5-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent protein kinase inhibitors. While invaluable for achieving high on-target...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-anilino-imidazo[4,5-c]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent protein kinase inhibitors. While invaluable for achieving high on-target potency, the inherent structural similarities across the ATP-binding sites of the human kinome present a significant challenge: the risk of off-target binding, which can lead to toxicity or unexpected polypharmacology.[1][2] This guide provides drug development professionals with a comprehensive, multi-tiered strategy for the systematic evaluation and comparison of off-target effects for this important class of molecules. We will detail field-proven experimental protocols, from broad kinome-wide binding assays to specific cell-based functional analyses, explaining the causal logic behind each method. Through comparative data tables and workflow diagrams, this guide aims to equip researchers with the necessary tools to build a robust selectivity profile, de-risk candidates, and ultimately select compounds with the highest potential for clinical success.

The Kinase Selectivity Challenge: Why Off-Target Profiling is Non-Negotiable

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[2] The majority of kinase inhibitors, including those derived from the 2-anilino-imidazo[4,5-c]pyridine scaffold, are ATP-competitive. They function by occupying the highly conserved ATP-binding pocket of the target kinase.[3] This conservation, while enabling broad inhibitor development, is a double-edged sword, as it makes achieving selectivity a formidable task.[1][2]

A lack of selectivity can lead to:

  • Toxicity: Inhibition of kinases essential for normal physiological functions can cause adverse effects, a common reason for the discontinuation of promising drug candidates.[1]

  • Beneficial Polypharmacology: In some cases, off-target effects can be advantageous, such as when an inhibitor hits multiple nodes in an oncogenic pathway.[4] However, this must be a deliberate, well-understood strategy rather than an accidental discovery.

Therefore, a systematic and rigorous assessment of an inhibitor's activity across the entire kinome is a pivotal step in its development.[1] Recent studies on related imidazo[4,5-c]pyridine-2-one derivatives highlight the successful application of comprehensive screening to identify highly selective DNA-dependent protein kinase (DNA-PK) inhibitors, underscoring the feasibility and importance of this approach.[5][6][7][8][9]

Illustrative Signaling Pathway: On-Target vs. Off-Target Effects

The diagram below illustrates a hypothetical scenario where a drug is designed to inhibit Target Kinase 1 (e.g., a PI3K-family kinase, a common target for this scaffold class). However, due to incomplete selectivity, it also inhibits Off-Target Kinase A, leading to unintended modulation of a separate signaling cascade.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor TargetKinase1 Target Kinase 1 Receptor->TargetKinase1 Activates DownstreamEffector1 Downstream Effector 1 TargetKinase1->DownstreamEffector1 Phosphorylates CellProliferation Cell Proliferation DownstreamEffector1->CellProliferation Promotes Inhibitor Imidazo[4,5-c]pyridine Derivative Inhibitor->TargetKinase1 Inhibits (Intended) OffTargetKinaseA Off-Target Kinase A Inhibitor->OffTargetKinaseA Inhibits (Unintended) StressSignal Stress Signal StressSignal->OffTargetKinaseA DownstreamEffectorA Downstream Effector A OffTargetKinaseA->DownstreamEffectorA Phosphorylates Apoptosis Apoptosis DownstreamEffectorA->Apoptosis Regulates

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Tier 1: In Vitro Profiling - The Foundation of Selectivity

The first step is to understand the direct binding interactions of a compound against a large, representative panel of kinases. This is typically done using purified, recombinant enzymes in a cell-free environment.

Methodology: Large-Scale Kinome Binding Scan (e.g., KINOMEscan™)

Causality Behind Experimental Choice: Competition binding assays are ideal for initial profiling because they measure the direct, thermodynamic interaction (dissociation constant, Kd) between an inhibitor and a kinase, independent of substrate, ATP concentration, or enzymatic activity. This provides a clean, unbiased view of the compound's binding landscape across hundreds of kinases simultaneously. [10][11] Experimental Protocol: Site-Directed Competition Binding Assay

  • Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Kinase Binding: Each kinase from a large panel (e.g., over 450 kinases) is individually combined with the immobilized ligand. [11]3. Competition: The test compound (the imidazo[4,5-c]pyridine derivative) is added to the kinase-ligand mixture. If the test compound binds to the kinase's active site, it will compete with and displace the immobilized ligand.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified, typically using a sensitive method like quantitative PCR (qPCR) that targets a DNA tag conjugated to each kinase. 5. Data Analysis: The results are often expressed as percent of control (%Ctrl), where a lower number indicates stronger binding of the test compound. This can be used to calculate a dissociation constant (Kd).

Data Presentation: Comparative Kinome Binding Profile

The table below presents hypothetical data for two 2-anilino-imidazo[4,5-c]pyridine derivatives, comparing their binding affinity to the intended target and several off-targets.

Kinase TargetCompound A (Kd, nM)Compound B (Kd, nM)Kinase FamilyComments
PI3Kα (On-Target) 5.2 8.1 Lipid KinaseBoth compounds show high on-target potency.
DNA-PK85>10,000PIKKCompound A shows significant off-target binding.
BTK>10,000>10,000TKNo significant binding observed for either compound.
PIM14508,200CAMKCompound A has moderate off-target activity.
GSK3β1,200>10,000CMGCCompound A has weak off-target activity.
Selectivity Score (S10) 0.043 1.0 -Compound B is highly selective.

Selectivity Score (S10) is calculated as the number of kinases with a Kd < 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Tier 2: Functional Validation - From Binding to Inhibition

While binding is a prerequisite for inhibition, it does not guarantee it. The second tier involves validating the initial hits from the binding screen in functional enzymatic assays to measure the compound's ability to inhibit the kinase's catalytic activity, typically reported as an IC50 value.

Methodology: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

Causality Behind Experimental Choice: This assay format is robust, highly sensitive, and applicable to virtually any kinase. [12][13][14]It directly measures the product of the kinase reaction (ADP), providing a quantitative measure of enzymatic activity. Its high dynamic range is well-suited for determining IC50 values across a wide spectrum of potencies. [12] Experimental Protocol: ADP-Glo™ Kinase Assay

  • Kinase Reaction Setup: In a multi-well plate, combine the kinase (e.g., an off-target hit like DNA-PK), its specific substrate peptide, and ATP at a concentration near its Km value.

  • Compound Addition: Add the imidazo[4,5-c]pyridine derivative across a range of concentrations (e.g., 11-point dose-response curve). Include a DMSO vehicle control (100% activity) and a no-enzyme control (background).

  • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent. This terminates the kinase reaction and depletes the remaining unconsumed ATP. [14][15]5. ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP. [13][15]6. Luminescence Detection: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light. The luminescent signal, which is proportional to the amount of ADP produced, is read on a plate luminometer. [14]7. Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Comparative On- vs. Off-Target IC50 Values

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Comments
PI3Kα (On-Target) 12.5 20.3 Confirms on-target functional activity.
DNA-PK150>30,000Compound A functionally inhibits the off-target.
PIM1980>30,000Compound A shows weak functional inhibition.

Tier 3: Cellular Context - Confirming Relevance in a Live System

In vitro assays with purified enzymes are essential but do not fully replicate the complex environment inside a cell. Cellular assays are the final and most critical tier to confirm that a compound can A) engage its target (and off-targets) in a live cell and B) produce a measurable functional consequence.

Methodology 1: Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choice: CETSA® provides direct evidence of target engagement in an intact, native cellular environment without requiring any modification to the compound or the protein. [16][17]It is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature. [18][19]This allows for the direct measurement of a physical interaction in the most biologically relevant context.

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Treat cultured cells with either the test compound (e.g., Compound B) at a fixed concentration or a vehicle control (DMSO).

  • Heating: Aliquot the cell lysates into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling. [18]3. Lysis and Separation: Lyse the cells and separate the soluble protein fraction (where stabilized, non-denatured protein resides) from the precipitated, denatured protein fraction via centrifugation.

  • Protein Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies specific for the on-target (PI3Kα) and key off-targets (e.g., DNA-PK).

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against temperature. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target engagement.

Methodology 2: Phosphoproteomics for Downstream Pathway Analysis

Causality Behind Experimental Choice: The ultimate consequence of kinase inhibition is a change in the phosphorylation state of its downstream substrates. Mass spectrometry-based phosphoproteomics provides a global, unbiased snapshot of these changes. [20]By comparing the phosphoproteome of cells treated with a selective vs. a non-selective compound, one can identify signaling pathways that are perturbed by off-target activity. [21] Experimental Protocol: Quantitative Phosphoproteomics Workflow

  • Cell Culture and Treatment: Grow cells (e.g., a cancer cell line where the PI3K pathway is active) and treat with Compound A, Compound B, or a vehicle control for a defined time.

  • Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: Because phosphopeptides are of low abundance, they must be enriched from the total peptide mixture, often using methods like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC). [22]4. LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument will sequence the peptides and pinpoint the exact sites of phosphorylation. [3]5. Data Analysis: Use specialized software to identify and quantify thousands of phosphosites across the different treatment conditions. Compare the abundance of each phosphosite between Compound A-, Compound B-, and vehicle-treated samples.

Interpreting the Data:

  • On-Target Effect: A decrease in phosphorylation of known PI3Kα pathway substrates (e.g., p-AKT, p-S6K) should be observed with both compounds.

  • Off-Target Signature: For Compound A, look for changes in phosphorylation of substrates known to be downstream of DNA-PK or PIM1. These changes would be absent or significantly reduced in cells treated with the more selective Compound B. This provides a functional "fingerprint" of off-target activity.

G cluster_0 On-Target Effect (Both Compounds) cluster_1 Off-Target Effect (Compound A only) PI3Ka PI3Kα AKT AKT PI3Ka->AKT p-AKT (S473) (Decreased) mTORC1 mTORC1 AKT->mTORC1 p-PRAS40 (T246) (Decreased) DNAPK DNA-PK Artemis Artemis DNAPK->Artemis p-Artemis (S516) (Decreased)

Caption: Expected phosphoproteomic signatures for on- and off-target effects.

Conclusion and Final Comparison

The comprehensive, multi-tiered assessment of off-target effects is indispensable for the successful development of 2-anilino-imidazo[4,5-c]pyridine derivatives. By systematically progressing from broad in vitro binding screens to functional enzymatic assays and finally to context-rich cellular analyses, researchers can build a robust and reliable selectivity profile.

Final Comparative Summary: Compound A vs. Compound B

Assessment MetricCompound A (Non-Selective)Compound B (Selective)
On-Target Potency (PI3Kα) High (Kd = 5.2 nM, IC50 = 12.5 nM)High (Kd = 8.1 nM, IC50 = 20.3 nM)
Kinome-Wide Selectivity Poor (Binds multiple off-targets)Excellent (Minimal off-target binding)
Functional Off-Target Activity Yes (Inhibits DNA-PK and PIM1)No significant inhibition observed
Cellular Target Engagement Engages both PI3Kα and DNA-PKSelectively engages PI3Kα
Off-Target Pathway Modulation Yes (Alters DNA-PK substrate phosphorylation)No significant off-target pathway changes
Recommendation High Risk. Potential for toxicity. Not suitable for further development without significant optimization.Lead Candidate. Favorable selectivity profile warrants advancement into further preclinical studies.

This structured approach, grounded in sound scientific principles and validated methodologies, enables confident decision-making, minimizes the risk of late-stage failures, and ultimately accelerates the journey of bringing safer, more effective kinase inhibitors to the clinic.

References

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?[Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Jafari, R., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Narushima, M., et al. (2022, December 23). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI. [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Link]

  • ACS Publications. (2024, July 15). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]

  • ACS Publications. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ACS Publications. (2025, November 18). An Assessment of Kinase Selectivity, Enzyme Inhibition Kinetics and in Vitro Activity for Several Bruton Tyrosine Kinase (BTK) Inhibitors. [Link]

  • KINOMEscan. KINOMEscan— Robust Experimental Approach for Best-in-class Kinase Inhibitors. [Link]

  • PMC. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]

  • ACS Publications. (2023, February 23). Strategy toward Kinase-Selective Drug Discovery. [Link]

  • MDPI. (2023, April 24). Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates. [Link]

  • BMG Labtech. Promega ADP-Glo kinase assay. [Link]

  • Pelago Bioscience. CETSA Target Engagement directly in cells. [Link]

  • Nature. (2024, February 5). Phosphoproteomic investigation of targets of protein phosphatases in EGFR signaling. [Link]

  • Oxford Academic. (2019, January 15). Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]

  • ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]

  • Taylor & Francis. (2016, February 22). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. [Link]

  • ResearchGate. (2024, July 15). (PDF) Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]

  • MDPI. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. [Link]

  • PMC. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

  • Portland Press. (2023, March 24). Principles of phosphoproteomics and applications in cancer research. [Link]

  • bioRxiv. (2026, March 2). Determination of the cellular target engagement by direct-to-biology Cellular Thermal Shift Assay (CETSA). [Link]

  • ACS Publications. (2024, July 22). A Rapid One-Pot Workflow for Sensitive Microscale Phosphoproteomics. [Link]

  • PubMed. (2024, July 25). Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, a heterocyclic aromatic amine. The procedures outlined here are grounded in established safety principles and regulatory guidelines to ensure the protection of personnel and the environment.

The structure of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, combining an imidazopyridine core with an aniline moiety, suggests that it should be handled with the caution afforded to biologically active and potentially hazardous aromatic amines.[1][2] Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2][3] Therefore, a robust disposal plan is not merely a logistical necessity but a critical component of laboratory safety.

I. Hazard Assessment and Waste Classification

Inferred Hazards:

  • Toxicity: Aromatic amines can be toxic if swallowed, inhaled, or absorbed through the skin.[4][5] Aniline, a primary aromatic amine, is classified as toxic.[4]

  • Carcinogenicity: Many aromatic amines are suspected or known carcinogens.[1][2][4] Aniline is suspected of causing cancer.[4] OSHA has specific regulations for handling carcinogens in the workplace.[6][7][8]

  • Skin and Eye Irritation/Damage: Direct contact can cause skin irritation, allergic reactions, and serious eye damage.[4][9]

  • Environmental Hazard: Aromatic amines can be toxic to aquatic life.[1][2][10] Therefore, release into the environment must be strictly avoided.[10][11]

Based on these inferred hazards, waste containing 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline should be classified as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA), a solid waste can be deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[12] Given the toxicological profile of related compounds, it is prudent to manage this waste as toxic.

EPA Hazardous Waste Codes:

While not explicitly listed, the waste could potentially fall under the following categories depending on its formulation and origin:

Waste CodeDescriptionRelevance
P or U-listed wastes Pure and commercial grade formulations of certain unused chemicals.[12]If the compound is a discarded commercial chemical product.
F-listed wastes Wastes from common manufacturing and industrial processes.[12][13]For example, F004 includes wastes from certain spent non-halogenated solvents like nitrobenzene, which is structurally related to aniline.[14]
Characteristic Wastes Wastes exhibiting toxicity, corrosivity, ignitability, or reactivity.[12]The primary concern for this compound would be toxicity.
II. Personnel Protective Equipment (PPE)

Given the potential for dermal absorption and inhalation, stringent use of appropriate PPE is mandatory during all handling and disposal procedures.

  • Gloves: Nitrile rubber gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory practices.[9][10]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Lab Coat: A lab coat or other protective clothing must be worn.[15]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within the context of a comprehensive respiratory protection program.[6][9]

III. Disposal Workflow

The following diagram and steps outline the procedural flow for the safe disposal of 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline waste.

DisposalWorkflow cluster_0 Step 1: Segregation cluster_1 Step 2: Containment cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Identify Waste Streams (Solid, Liquid, Sharps) B Use Designated, Compatible, and Labeled Waste Containers A->B Properly Contain C Store in a Cool, Dry, Well-Ventilated Area B->C Securely Store D Arrange for Pickup by a Licensed Hazardous Waste Vendor C->D Schedule Disposal

Caption: Disposal workflow for 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline waste.

Step-by-Step Disposal Protocol:

  • Segregation at the Source:

    • Immediately segregate waste containing 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline from non-hazardous waste.

    • Maintain separate waste streams for:

      • Solid Waste: Unused compound, contaminated lab materials (e.g., weigh boats, filter paper, contaminated gloves, and bench protectors).

      • Liquid Waste: Solutions containing the compound, and solvent rinses of contaminated glassware.

      • Sharps: Contaminated needles, Pasteur pipettes, or other sharp objects.

  • Containerization and Labeling:

    • Use only chemically compatible containers with secure, tight-fitting lids.[16]

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline".[16]

    • Include an accumulation start date on the label.

  • Storage:

    • Store waste containers in a designated, well-ventilated satellite accumulation area.[16]

    • Ensure containers are kept away from incompatible materials, such as strong oxidizing agents and acids.[4]

    • The storage area should be cool and dry, away from direct sunlight and heat sources.[16]

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.[9][10][11] This is critical to prevent environmental contamination.[1][2]

    • Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal company.[16]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[17]

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental release.

  • Evacuate and Secure:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Restrict access to the spill area.

  • Assess and Control:

    • If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department.

    • Ensure adequate ventilation, and eliminate all ignition sources.

  • Cleanup:

    • Wear the appropriate PPE as outlined above.

    • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a labeled hazardous waste container.[9]

    • For liquid spills, absorb the material with an inert absorbent such as vermiculite or sand.[5][18] Place the absorbed material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.

  • Reporting:

    • Report the incident to your supervisor and EHS department in accordance with your institution's policies.

V. Conclusion

The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. While 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline presents potential hazards consistent with other aromatic amines, these risks can be effectively managed through the diligent application of the procedures outlined in this guide. By adhering to these principles of hazard assessment, proper handling, and compliant disposal, we can ensure a safe working environment and protect our shared ecosystem.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Safety Data Sheet - Aniline.
  • Safety Data Sheet - Angene Chemical. Angene Chemical.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Hazards and Uses of Phenylamine. Scribd.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 4-chloro-3-(pyridin-2-yl)aniline. ChemicalBook.
  • Safety Data Sheet (SDS) Aniline. Flinn Scientific.
  • OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • SDS 2001 - Aromatic Amine DECONtamin
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. University of Washington.
  • Aniline Standard Oper
  • Safety D
  • Amine Disposal For Businesses. Collect and Recycle.
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Carcinogens - Standards.
  • Thirteen Carcinogens - OSHA Training. OSHA Training.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Convenient synthesis of imidazo[1,5-a]pyrimidine derivatives and their unusual recyclization into 3H-imidazo[4,5-b]pyridine derivatives.
  • Brezza - Safety d
  • Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry (RSC Publishing).
  • Steps in Complying with Regul
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
  • EPA Hazardous Waste Codes. Environment Safety Division.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA.
  • EPA HAZARDOUS WASTE CODES. US EPA.

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Handling

Definitive Guide to Personal Protective Equipment for Handling 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline

This document provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers handling 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline. The protocols herein are d...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for researchers handling 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline. The protocols herein are designed to ensure maximum safety and operational integrity in a laboratory setting.

Hazard Assessment: An Evidence-Based Approach

  • Aromatic Amines: This class of compounds is associated with significant health risks. Many are known to be toxic, readily absorbed through the skin, and are often classified as suspected carcinogens or mutagens.[1][2] Aniline, the parent aromatic amine, is toxic if swallowed, inhaled, or in contact with skin, causes serious eye damage, and is suspected of causing genetic defects and cancer.[3][4][5]

  • Structurally Similar Compounds: Safety data for analogous chemicals, such as 4-(1H-Imidazol-1-yl)aniline and 4-(8-Methylimidazo[1,2-a]pyrid-2-yl)aniline, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]

Core Principles of Protection

Engineering controls (e.g., chemical fume hoods) are the primary line of defense. PPE should never be considered a substitute for well-designed engineering controls and safe work practices. However, it is a critical final barrier to prevent exposure. The principles for PPE selection are:

  • Prevent Inhalation: Especially when handling the compound as a solid powder.

  • Prevent Skin Contact: Aromatic amines can be absorbed dermally.[1]

  • Prevent Eye Contact: Protect against splashes of solutions or airborne particles.

PPE Selection Guide for Laboratory Operations

The required level of PPE changes based on the specific task and the physical form of the chemical. The following table outlines the minimum PPE requirements for common laboratory procedures.

Task Physical State Minimum Required PPE Rationale & Key Considerations
Weighing & Aliquoting Solid PowderDisposable Lab Coat, Double Nitrile Gloves, Safety Goggles, N95 RespiratorThe highest risk of aerosolization and inhalation occurs when handling fine powders. An N95 respirator is essential to prevent inhaling airborne particles.[6] Double gloving provides an extra barrier against contamination.
Preparing Solutions Solid into LiquidChemical Splash Goggles, Face Shield, Lab Coat, Double Nitrile Gloves, Arm SleevesThe primary risks are splashes of both the solvent and the dissolved compound. A face shield over splash goggles offers maximum protection for the face and eyes.[8][9] Arm sleeves protect exposed skin between the glove and lab coat cuff.
Running & Monitoring Reactions Liquid (Contained)Safety Glasses with Side Shields, Lab Coat, Single Nitrile GlovesFor closed systems under normal operation, the risk of exposure is lower. Standard PPE is sufficient. However, if sampling or addition is required, upgrade to the "Preparing Solutions" level.
Work-up & Purification LiquidChemical Splash Goggles, Face Shield, Lab Coat, Double Nitrile Gloves, Chemical-Resistant ApronThis stage often involves transfers between vessels, extractions, and chromatography, increasing the risk of splashes and spills. A chemical-resistant apron provides an additional layer of protection for the torso.
Handling Contaminated Waste Solid & LiquidChemical Splash Goggles, Lab Coat, Heavy-Duty Nitrile or Neoprene GlovesWhen handling waste, the concentration and composition may be unknown. Heavy-duty gloves provide enhanced protection against potential leaks or contaminated sharp objects.

Procedural Guidance: Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) PPE Protocol
  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Goggles/Face Shield: Adjust for a secure and comfortable fit.

  • Gloves: Put on the first pair of nitrile gloves. Pull the cuff of the lab coat over the glove cuff. Put on the second pair of gloves, pulling the glove cuff over the sleeve of the lab coat. This creates a sealed barrier.

Doffing (Taking Off) PPE Protocol

This process is designed to contain contaminants.

  • Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one glove and peeling it off inside-out. Use the clean, inner-gloved hand to slide under the cuff of the remaining outer glove and peel it off. Dispose of immediately in the designated chemical waste container.

  • Face Shield/Goggles: Remove by handling the strap from behind the head. Avoid touching the front surface.

  • Lab Coat: Unfasten the coat. Peel it off from the shoulders, turning it inside-out as you remove it. Roll it into a bundle with the contaminated side inward.

  • Respirator (if used): Remove by handling the straps.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.

PPE Selection and Decontamination Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent decontamination steps.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: PPE Selection cluster_2 Phase 3: Post-Handling Start Identify Handling Task AssessState Solid Powder or Liquid/Solution? Start->AssessState SolidPPE High Hazard PPE: - N95 Respirator - Double Nitrile Gloves - Goggles - Lab Coat AssessState->SolidPPE Solid LiquidPPE Splash Hazard PPE: - Face Shield & Goggles - Double Nitrile Gloves - Lab Coat & Apron - Arm Sleeves AssessState->LiquidPPE Liquid Doffing Execute Doffing Protocol (Contaminated Side In) SolidPPE->Doffing LiquidPPE->Doffing Disposal Segregate Contaminated PPE for Hazardous Waste Disposal Doffing->Disposal Wash Thoroughly Wash Hands Disposal->Wash

Caption: PPE selection and decontamination workflow.

Decontamination and Disposal Plan

All disposable PPE used when handling 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline must be considered hazardous waste.

  • Collection: Immediately after doffing, place all contaminated items (gloves, disposable lab coats, respirator cartridges, bench paper) into a designated, clearly labeled hazardous waste bag or container.[10]

  • Storage: Keep the waste container sealed and stored in a well-ventilated area, away from incompatible materials, until collection by trained hazardous waste personnel.[11]

  • Disposal Method: The final disposal must be conducted by a licensed professional waste disposal service, typically via chemical incineration.[12] Never dispose of contaminated PPE in standard trash or down the drain.[10]

By adhering to these rigorous, evidence-based protocols, researchers can confidently and safely handle 4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline, ensuring both personal safety and the integrity of their research.

References

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC).[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate.[Link]

  • Personal Protective Equipment - General Requirements. Occupational Safety and Health Administration (OSHA).[Link]

  • Essential PPE for Protection Against Liquid Chemicals. WorkSafe GEAR Australia.[Link]

  • What are the Health and Safety Guidelines for Using Amines? AIE.[Link]

  • Amine Disposal For Businesses. Collect and Recycle.[Link]

  • Safety Data Sheet for Aniline. Chemos GmbH & Co.KG.[Link]

  • Safety Data Sheet for Aniline. PENTA.[Link]

  • Safety Data Sheet for Aromatic Amine Cleaning Developing Solution. SKC Inc.[Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline
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4-{3H-imidazo[4,5-c]pyridin-2-yl}aniline
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